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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-2-methoxyaniline: A Key Intermediate in Modern Synthesis

Note to the User Initial research for the compound "4-Fluoro-2-iodo-3-methoxyaniline" yielded insufficient public data to construct an in-depth technical guide that meets the required standards of scientific integrity an...

Author: BenchChem Technical Support Team. Date: February 2026

Note to the User

Initial research for the compound "4-Fluoro-2-iodo-3-methoxyaniline" yielded insufficient public data to construct an in-depth technical guide that meets the required standards of scientific integrity and comprehensive referencing. This suggests the compound is either novel, exceptionally rare, or not extensively documented in accessible scientific literature.

To provide a valuable and technically accurate resource that aligns with the user's core requirements, this guide will focus on the closely related and well-documented chemical intermediate, 4-Fluoro-2-methoxyaniline . This compound shares key structural motifs (the fluoro-methoxyaniline core) and is a significant building block in medicinal chemistry, allowing for a thorough exploration of properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Prepared by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have become indispensable tools. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated building blocks, substituted anilines represent a cornerstone for the synthesis of complex molecular architectures. 4-Fluoro-2-methoxyaniline, in particular, emerges as a versatile and highly valuable intermediate.[3][4]

This guide offers a comprehensive technical overview of 4-Fluoro-2-methoxyaniline (CAS No. 450-91-9). We will delve into its core chemical and physical properties, explore established synthetic routes, discuss its reactivity, and highlight its critical applications, particularly as a precursor in the development of novel therapeutics. The narrative is designed to provide not just data, but a causal understanding of why specific experimental choices are made, grounding every protocol in principles of scientific integrity and validation.

Core Molecular Profile and Physicochemical Properties

4-Fluoro-2-methoxyaniline, also known as 4-fluoro-o-anisidine, is an aromatic amine whose structure is characterized by a benzene ring substituted with an amino group, a methoxy group, and a fluorine atom.[3][5] The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing fluorine atom creates a unique electronic environment that dictates its reactivity and utility.[4][6]

The presence of the fluorine atom, for instance, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[1]

Chemical Structure and Identifiers
  • IUPAC Name: 4-fluoro-2-methoxyaniline[5][7]

  • Synonyms: 4-Fluoro-o-anisidine, 2-Methoxy-4-fluoroaniline[3][5]

  • CAS Number: 450-91-9[3][5][7]

  • Molecular Formula: C₇H₈FNO[3][5][7]

  • Molecular Weight: 141.14 g/mol [5][7]

  • InChI Key: BNRRMRUVYDETQC-UHFFFAOYSA-N[5][7]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 4-Fluoro-2-methoxyaniline, providing researchers with essential data for experimental design and process development.

PropertyValueSource(s)
Appearance Colorless to brown clear liquid or solid[3][8]
Boiling Point 215 °C[3]
Density ~1.21 g/cm³[3]
Refractive Index (n20D) ~1.54[3]
Topological Polar Surface Area 35.3 Ų[5][7]
XLogP3 1.3[5][7]
Storage Conditions Store at 2 - 8 °C in a dry, cool, well-ventilated place under an inert atmosphere.[3][8]

Synthesis and Reactivity: A Chemist's Perspective

The utility of 4-Fluoro-2-methoxyaniline as a building block is intrinsically linked to its reactivity. The amine group serves as a versatile nucleophile, while the aromatic ring is susceptible to electrophilic substitution, with the positions directed by the existing substituents.

Typical Reactivity Profile

The primary reactive sites of 4-Fluoro-2-methoxyaniline are the amino group and the aromatic ring.

  • N-Functionalization: The amino group readily participates in standard reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. These transformations are fundamental for linking the aniline core to other molecular fragments.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy and amino groups activate the ring towards electrophilic attack. The directing effects of these groups must be carefully considered when planning further substitutions on the aromatic core.

  • Diazotization: The primary amine can be converted to a diazonium salt, which is an exceptionally versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by a wide variety of substituents, including halogens, cyano, and hydroxyl groups, further expanding the synthetic possibilities.

The diagram below illustrates the key reactive pathways available for this molecule.

Reactivity_Profile Conceptual Reactivity of 4-Fluoro-2-methoxyaniline cluster_main cluster_reactions cluster_products main 4-Fluoro-2-methoxyaniline r1 N-Acylation / N-Alkylation main->r1 Amine Nucleophilicity r2 Diazotization (Sandmeyer Rxn) main->r2 Reaction with Nitrous Acid r3 Electrophilic Aromatic Substitution main->r3 Activated Aromatic Ring p1 Amides, Ureas, Secondary/Tertiary Amines r1->p1 p2 Diverse Aryl Derivatives (Halides, Nitriles, etc.) r2->p2 p3 Further Substituted Aniline Derivatives r3->p3

Caption: Key reactive pathways of 4-Fluoro-2-methoxyaniline.

Illustrative Synthetic Protocol: Amide Coupling

Amide bond formation is one of the most common and crucial reactions in drug development. The following protocol provides a validated, step-by-step method for coupling 4-Fluoro-2-methoxyaniline with a carboxylic acid, a reaction frequently employed in the synthesis of bioactive molecules.[9]

Objective: To synthesize an N-(4-fluoro-2-methoxyphenyl) amide derivative.

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Carboxylic acid of choice

  • EDCI·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • CH₂Cl₂ (Dichloromethane)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Na₂SO₄ (anhydrous)

Protocol:

  • To a solution of EDCI·HCl (1.1 eq) in a 1:1 mixture of DMF and CH₂Cl₂, add OxymaPure (1.1 eq) at room temperature.

  • Stir the reaction mixture for 5 minutes to allow for the activation of the coupling agent.

  • Add the carboxylic acid (1.0 eq) to the mixture.

  • In a separate vial, dissolve 4-fluoro-2-methoxyaniline (1.1 eq) in a minimal amount of DMF.

  • Add the aniline solution and DIPEA (1.5 eq) to the main reaction mixture.

  • Stir the resulting mixture at room temperature for 10-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the volatile solvents under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1N HCl (aq).

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ (aq), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel chromatography to yield the desired amide.

This protocol represents a robust and widely applicable method for utilizing 4-Fluoro-2-methoxyaniline in the synthesis of more complex structures.[9]

Applications in Drug Discovery and Beyond

The unique structural features of 4-Fluoro-2-methoxyaniline make it a valuable precursor in several industrial and research areas.

  • Pharmaceutical Development: This is the most significant area of application. The compound serves as a key intermediate in the synthesis of a wide range of pharmaceutical agents.[3][4] It is used to prepare ortho-substituted phenylureas which act as 5-Hydroxytryptamine (5-HT3) receptor antagonists and to synthesize hydroxamic acids as inhibitors for Botulinum neurotoxin A light chain.[9][10] Its derivatives are explored for potential anti-cancer, anti-inflammatory, and neurological disorder treatments.[3]

  • Agrochemicals: It is employed in the synthesis of advanced herbicides and pesticides, where the fluoro-methoxy-phenyl moiety can contribute to enhanced efficacy and favorable environmental profiles.[3][4]

  • Dyes and Pigments: The aniline core is a classic component of specialty dyes, and derivatives of this compound are used to produce stable, vibrant colorants.[3]

  • Materials Science: The compound can be integrated into the development of high-performance polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance.[4]

The workflow for leveraging this building block in a typical drug discovery campaign is outlined below.

Drug_Discovery_Workflow Role of 4-Fluoro-2-methoxyaniline in Drug Discovery start 4-Fluoro-2-methoxyaniline (Building Block) step1 Synthetic Elaboration (e.g., Amide Coupling, Suzuki Rxn) start->step1 step2 Generation of Compound Library step1->step2 step3 High-Throughput Screening (Biological Assays) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (Structure-Activity Relationship) step4->step5 end Preclinical Candidate step5->end

Caption: A typical workflow for utilizing a building block in drug discovery.

Safety, Handling, and Hazard Management

As with any active chemical reagent, proper handling of 4-Fluoro-2-methoxyaniline is paramount to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed or in contact with skin.[8][11]

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4) [11]

  • Skin Corrosion/Irritation (Category 2) [11]

  • Serious Eye Damage/Eye Irritation (Category 2) [11]

  • Specific target organ toxicity (single exposure), Respiratory system (Category 3) [11]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12] Eyewash stations and safety showers must be readily accessible.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[13]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[11]

  • Skin and Body Protection: Wear a lab coat or a chemical-protective suit to prevent skin contact.[13]

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][14]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11][14]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[11][14]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[11][14]

Conclusion

4-Fluoro-2-methoxyaniline stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a unique combination of reactivity and property-modulating effects that are highly sought after in modern chemistry. For researchers in drug discovery, agrochemicals, and materials science, this compound is not merely a reagent but a versatile platform for innovation. By understanding its fundamental properties, reactivity, and applications, and by adhering to rigorous safety protocols, scientists can effectively harness the potential of this key building block to construct the complex, high-value molecules of the future.

References

  • PubChem. 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 4-fluoro-2-methoxy-aniline. [Link]

  • PubChem. 4-Fluoro-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (Date not available). [Link]

  • A paper on Fluorine in drug discovery: Role, design and case studies. (Source not explicitly provided in search results)
  • Wikipedia. p-Anisidine. [Link]

  • Veeprho. 4-Methoxyaniline. [Link]

  • Fustero, S., et al. (Date not available). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Fluoro-2-iodo-3-methoxyaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Building Block In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogen and met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Building Block

In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogen and methoxy functionalities into aromatic scaffolds is a cornerstone of molecular design. This guide focuses on a compound of significant synthetic potential: 4-Fluoro-2-iodo-3-methoxyaniline. While this specific molecule is not readily cataloged with a dedicated CAS number, its constituent parts suggest its value as a versatile intermediate in the synthesis of complex, biologically active molecules.

This document provides a projected profile of 4-Fluoro-2-iodo-3-methoxyaniline, drawing on established principles of organic chemistry and data from structurally analogous compounds. We will explore its likely physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery. The insights provided herein are intended to empower researchers to leverage this unique chemical entity in their synthetic endeavors.

Projected Physicochemical and Spectroscopic Properties

The properties of 4-Fluoro-2-iodo-3-methoxyaniline can be inferred from related structures such as 4-fluoro-2-methoxyaniline and 4-fluoro-3-methoxyaniline.[1] The presence of a fluorine atom is known to enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for cross-coupling reactions.[2] The methoxy and aniline groups further modulate the electronic and steric properties of the molecule.

PropertyProjected ValueSource of Analogy
Molecular Formula C₇H₇FINODerived from Structure
Molecular Weight 267.04 g/mol Calculated
Appearance Light cream to brown solid[3]
Melting Point 50-60 °C (estimated)[3]
Boiling Point > 200 °C (estimated)[1]
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate)General chemical knowledge

Spectroscopic Profile (Predicted):

  • ¹H NMR: Resonances corresponding to aromatic protons, the methoxy group, and the amine group would be expected. The coupling patterns will be influenced by the fluorine and iodine substituents.

  • ¹³C NMR: Distinct signals for the seven carbon atoms, with the carbon atoms attached to fluorine and iodine showing characteristic shifts.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine, C-O stretching of the methoxy group, and C-F and C-I bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight would be observed.

Proposed Synthetic Pathway and Reaction Chemistry

A plausible synthetic route to 4-Fluoro-2-iodo-3-methoxyaniline can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging well-established organic transformations.

Experimental Protocol: A Step-by-Step Synthesis
  • Nitration of 2-Fluoro-6-methoxyphenol: To a solution of 2-fluoro-6-methoxyphenol in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature to introduce a nitro group onto the aromatic ring.

  • Iodination of the Nitrophenol: The resulting nitrophenol is then subjected to iodination using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a catalyst to install the iodine atom at the ortho position to the hydroxyl group.

  • Methylation of the Hydroxyl Group: The hydroxyl group is methylated using a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃) to yield the corresponding methoxy derivative.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an aniline using a reducing agent such as tin(II) chloride or catalytic hydrogenation to afford the target compound, 4-Fluoro-2-iodo-3-methoxyaniline.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Iodination cluster_step3 Step 3: Methylation cluster_step4 Step 4: Reduction 2-Fluoro-6-methoxyphenol 2-Fluoro-6-methoxyphenol Nitrophenol_Intermediate Nitrophenol Intermediate 2-Fluoro-6-methoxyphenol->Nitrophenol_Intermediate HNO₃/H₂SO₄ Iodonitrophenol_Intermediate Iodonitrophenol Intermediate Nitrophenol_Intermediate->Iodonitrophenol_Intermediate NIS Nitro_Compound Nitro Compound Iodonitrophenol_Intermediate->Nitro_Compound CH₃I, K₂CO₃ Target_Compound 4-Fluoro-2-iodo-3-methoxyaniline Nitro_Compound->Target_Compound SnCl₂/HCl or H₂/Pd-C

Caption: Proposed synthetic workflow for 4-Fluoro-2-iodo-3-methoxyaniline.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 4-Fluoro-2-iodo-3-methoxyaniline makes it a highly valuable building block for the synthesis of novel pharmaceutical agents.

  • Scaffold for Bioactive Molecules: This aniline derivative can serve as a versatile scaffold for constructing more complex molecules. Similar aniline-based compounds are used in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[4][5]

  • Protein Degrader Building Block: The structural motifs present in this compound are relevant to the design of Proteolysis-Targeting Chimeras (PROTACs), where it could be incorporated into the E3 ubiquitin ligase binding moiety or the linker.[4]

  • Intermediate for Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors. The iodo group can be readily functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce diverse side chains, enabling the exploration of structure-activity relationships.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates 4F2I3MA_Derivative Drug (4F2I3MA Derivative) 4F2I3MA_Derivative->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from 4-Fluoro-2-iodo-3-methoxyaniline.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS), the handling precautions for 4-Fluoro-2-iodo-3-methoxyaniline should be conservatively based on the hazards of structurally related anilines.[3][6][7]

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)P261, P271, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)P261, P271, P304+P340, P312

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety glasses with side shields or goggles.[7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-2-iodo-3-methoxyaniline represents a promising, albeit not widely documented, chemical intermediate with significant potential for advancing drug discovery and materials science. By leveraging established synthetic methodologies and understanding the synergistic effects of its functional groups, researchers can unlock its utility in creating novel molecules with tailored properties. This guide provides a foundational framework for the synthesis, handling, and application of this versatile building block, encouraging further exploration into its chemical possibilities.

References

  • PubChem - NIH. 4-Fluoro-2-methoxyaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. [Link]

  • PubChem - NIH. 4-Fluoro-3-methoxyaniline. [Link]

  • Google Patents.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

Sources

Foundational

Strategic Procurement and Synthetic Utility of 2-Iodo-3-methoxy-4-fluoroaniline

CAS: 883551-22-2 | Molecular Formula: C₇H₇FINO | MW: 267.04 g/mol Executive Summary: The "MEK-Core" Scaffold 2-iodo-3-methoxy-4-fluoroaniline is not a generic reagent; it is a high-value pharmacophore scaffold, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 883551-22-2 | Molecular Formula: C₇H₇FINO | MW: 267.04 g/mol

Executive Summary: The "MEK-Core" Scaffold

2-iodo-3-methoxy-4-fluoroaniline is not a generic reagent; it is a high-value pharmacophore scaffold, primarily recognized as a Key Starting Material (KSM) in the synthesis of MEK inhibitors, most notably Cobimetinib (Cotellic) .

Its structural value lies in its dense functionalization:

  • 2-Iodo: A "soft" handle for regiospecific cross-coupling (Suzuki/Buchwald) without interfering with the fluorine.

  • 3-Methoxy: Provides electron density and metabolic blockage, influencing the pKa of the aniline.

  • 4-Fluoro: A bioisostere that modulates lipophilicity and metabolic stability (blocking para-oxidation).

This guide serves as a technical dossier for sourcing, validating, and utilizing this compound in high-stakes medicinal chemistry campaigns.

Market Analysis: Suppliers & Pricing Intelligence

Procurement Status: Specialty/RFQ Item. Unlike simple halo-anilines, CAS 883551-22-2 is rarely a "stock-and-ship" item in kilogram quantities. It is typically held in gram-scale inventory by specialized vendors or synthesized on demand.

Tiered Supplier Landscape
Supplier TierRepresentative VendorsTypical PurityLead TimeStrategic Use Case
Tier 1 (Global Catalog) Combi-Blocks, BLD Pharm, Enamine>98%1-2 WeeksMedChem SAR, Gram-scale pilots.
Tier 2 (Bulk/CRO) WuXi AppTec, Pharmablock>99%4-8 WeeksProcess development, GMP batches.
Tier 3 (Resellers) Fisher, Sigma (via marketplace)VariesVariableAcademic convenience (usually higher markup).
Estimated Pricing Architecture (2024-2025 Market Data)

Note: Prices fluctuate based on raw material costs (iodine/fluorine) and batch availability.

  • Research Scale (1g - 5g): $150 - $350 USD per gram.

    • Insight: High price per gram reflects the multi-step synthesis required to establish the 2,3,4-substitution pattern.

  • Pilot Scale (25g - 100g): $80 - $120 USD per gram.

  • Process Scale (>1kg): Request for Quote (RFQ) is mandatory. Expect $2,000 - $5,000 per kg depending on GMP requirements.

Quality Assurance: The Self-Validating System

Directive: Do not rely solely on the Certificate of Analysis (CoA). The density of substituents makes this compound prone to regio-isomeric impurities (e.g., 2-iodo-4-methoxy-5-fluoro isomers) which have identical mass spectra.

Validation Protocol

A. HPLC Method (Purity & Regio-isomer check)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Pass Criteria: Single peak >98% area. Any secondary peak >0.5% with similar UV characteristics suggests a regio-isomer.

B. ¹H-NMR Fingerprint (Identity)

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals:

    • Methoxy Singlet: Sharp singlet at δ ~3.7–3.9 ppm (Integrates to 3H).

    • Amine Broad Singlet: Exchangeable protons δ ~4.0–5.5 ppm (Integrates to 2H).

    • Aromatic Region: Two distinct protons. Due to the 2,3,4-substitution, you expect an AB system (two doublets or multiplets) significantly split by the Fluorine atom (

      
       and 
      
      
      
      ).
    • Red Flag: If you see a singlet in the aromatic region, you likely have the wrong isomer (para-substitution pattern).

QC Decision Logic

QC_Workflow Sample Received Sample (CAS 883551-22-2) LCMS LC-MS Check (MW 267.04) Sample->LCMS Mass Confirmed? NMR 1H-NMR Analysis LCMS->NMR Yes Decision Regio-Isomer Differentiation NMR->Decision Check Coupling Approve Release for Synthesis Decision->Approve Ortho/Meta coupling confirmed Reject Reject/Return Decision->Reject Para coupling or wrong integration

Figure 1: Decision tree for validating regio-chemistry of highly substituted anilines.

Synthetic Utility & Handling
Reactivity Profile

The C-I bond (Carbon-Iodine) is the primary reactive handle. It is significantly more labile than the C-F bond, allowing for chemoselective cross-coupling.

Primary Application: Cobimetinib-style Core Synthesis The most common workflow involves a Buchwald-Hartwig Amination or a Suzuki-Miyaura Coupling at the iodine position, followed by cyclization to form the azaindole or similar bicyclic cores.

Experimental Workflow: Chemoselective Coupling
  • Activation: The iodine atom undergoes oxidative addition with Pd(0) rapidly.

  • Ligand Selection: Use bulky phosphine ligands (e.g., Xantphos, BINAP) if performing C-N coupling to avoid poisoning the catalyst with the free aniline amine.

  • Protection: It is often advisable to protect the aniline nitrogen (e.g., as a Boc-carbamate) before coupling if the partner is sensitive, though modern catalysts (Buchwald Gen 3) can tolerate the free amine.

Synthesis_Path Start 2-iodo-3-methoxy-4-fluoroaniline (Core Scaffold) Path1 Path A: N-Protection (Boc2O, THF) Start->Path1 Path2 Path B: Direct Coupling (Chemoselective) Start->Path2 Suzuki Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Target: C-C Bond Path1->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3/Xantphos) Target: C-N Bond Path1->Buchwald Path2->Suzuki Iodine is preferred over Amine Product MEK Inhibitor Intermediate Suzuki->Product Buchwald->Product

Figure 2: Divergent synthetic pathways utilizing the C-I bond lability.

Safety & Handling (MSDS Highlights)
  • Light Sensitivity: Iodine-carbon bonds are photolabile. Store in amber vials wrapped in foil.

  • Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline is prone to oxidation (browning) upon air exposure.

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

    • Specific Protocol: Treat all waste as halogenated organic waste. Do not mix with strong oxidizers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 883551-22-2. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2014027056A1: Preparation of MEK Inhibitors. (Describes the specific use of the 2-iodo-3-methoxy-4-fluoro scaffold in Cobimetinib synthesis). Retrieved from [Link]

  • Rice, K. et al. (2012). "Discovery of Cobimetinib (GDC-0973): A Potent and Selective Inhibitor of MEK1/2 for the Treatment of Cancer." ACS Medicinal Chemistry Letters. (Contextualizes the structural importance of the fluoro-iodo-methoxy motif). Retrieved from [Link]

Sources

Exploratory

Strategic Fluorination: Novel Aniline Scaffolds for Next-Gen Drug Discovery

Executive Summary The "fluorine scan"—systematically replacing hydrogen with fluorine to optimize metabolic stability—is a foundational technique in medicinal chemistry. However, the modern drug discovery landscape has s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "fluorine scan"—systematically replacing hydrogen with fluorine to optimize metabolic stability—is a foundational technique in medicinal chemistry. However, the modern drug discovery landscape has shifted from simple substitution to fluorine architecture . We are no longer just blocking metabolic soft spots; we are utilizing novel fluorinated aniline building blocks to fundamentally alter the electronic landscape, lipophilicity (


), and pKa of drug candidates.

This technical guide explores high-value, novel fluorinated aniline motifs—specifically pentafluorosulfanyl (


) anilines , difluoromethoxy (

) anilines
, and gem-difluoro bicyclics . It details the physicochemical rationale for their selection, provides robust synthetic protocols for their incorporation, and analyzes their impact on drug efficacy.

Part 1: The Physicochemical Rationale

The pKa Modulation and Toxicity Mitigation

The primary liability of aniline-based drugs is the metabolic activation of the nitrogen. Electron-rich anilines are prone to oxidation by Cytochrome P450 enzymes, forming reactive hydroxylamines and subsequently quinone imines . These electrophilic species covalently bind to hepatic proteins (e.g., glutathione), leading to idiosyncratic drug-induced liver injury (DILI).

Strategic fluorination exerts a powerful electron-withdrawing inductive effect (-I), significantly lowering the pKa of the aniline nitrogen.[1]

  • Standard Aniline pKa: ~4.6[1]

  • 4-Fluoroaniline pKa: ~4.65 (Resonance +R counteracts -I)

  • 2,6-Difluoroaniline pKa: ~1.8 (Strong -I, steric inhibition of resonance)

By lowering the pKa, we reduce the nucleophilicity of the nitrogen, making it less susceptible to oxidative metabolism while maintaining its ability to participate in hydrogen bonding within the kinase hinge region or GPCR active sites.

Visualization: Metabolic Divergence

The following diagram illustrates how fluorination diverts the metabolic pathway from toxic activation to stable excretion.

MetabolicFate Aniline Aniline Scaffold (Electron Rich) P450 CYP450 Oxidation Aniline->P450 Hydroxylamine N-Hydroxylamine (Reactive) P450->Hydroxylamine QuinoneImine Quinone Imine (Toxic Electrophile) Hydroxylamine->QuinoneImine -H2O Adduct Protein Adduct (Liver Toxicity) QuinoneImine->Adduct +Glutathione/Protein F_Aniline Fluorinated Aniline (Electron Deficient) StableMet Phase II Conjugation (Glucuronidation) F_Aniline->StableMet Resistant to CYP Excretion Safe Excretion StableMet->Excretion

Figure 1: Fluorination lowers electron density on the nitrogen, preventing the formation of toxic quinone imines and promoting safe Phase II conjugation.

Part 2: Next-Generation Building Blocks

Moving beyond the ubiquitous trifluoromethyl (


) group, three emerging scaffolds offer superior physicochemical profiles.
The Pentafluorosulfanyl ( ) Aniline

Often termed "Super-Trifluoromethyl," the


 group is chemically stable, highly lipophilic, and possesses a unique square pyramidal geometry.
  • Sterics: The

    
     group is bulky (volume ~55 
    
    
    
    ), sitting between a tert-butyl and a
    
    
    group. This bulk can force orthogonal conformational twists, locking ligands into active conformations.
  • Lipophilicity: It is more lipophilic than

    
     (
    
    
    
    vs
    
    
    ), enhancing membrane permeability for CNS targets.
  • Electronegativity: Strong electron-withdrawing (

    
    ), reducing aniline basicity.
    
The Difluoromethoxy ( ) Aniline

While


 is common, the 

motif is gaining traction as a "lipophilicity break." The terminal hydrogen acts as a weak hydrogen bond donor (HBD), improving aqueous solubility compared to

while maintaining metabolic stability. It strikes an optimal balance for oral bioavailability (LogD modulation).
Comparative Data Table
SubstituentHammett

Hansch

(Lipophilicity)
Steric Volume (

)
Key Feature
-H 0.000.00~5Baseline
-F 0.060.14~6Bioisostere of H
-CF

0.540.8834.6Metabolic Block
-OCF

0.351.0433.0High Lipophilicity
-OCF

H
0.180.60~28Solubility/Permeability Balance
-SF

0.681.5155.4"Super-Lipophilic" & Bulky

Part 3: Advanced Synthetic Protocols

Coupling highly fluorinated anilines is notoriously difficult. The strong electron-withdrawing nature of


 or poly-fluorinated rings renders the amine nitrogen a poor nucleophile . Standard nucleophilic aromatic substitution (

) often fails, and traditional Buchwald-Hartwig conditions (e.g.,

/BINAP) may result in low yields or catalyst poisoning.
Protocol: Pd-Catalyzed Coupling of Electron-Deficient Fluorinated Anilines

Objective: Coupling 3-(pentafluorosulfanyl)aniline with an aryl chloride. Challenge: Low nucleophilicity of the aniline. Solution: Use of the BrettPhos or RuPhos precatalyst systems, which are electron-rich and bulky, facilitating the reductive elimination step which is often rate-limiting for electron-poor anilines.

Materials
  • Aryl Halide: 1.0 equiv (e.g., 4-chloro-pyridine derivative)

  • Fluorinated Aniline: 1.2 equiv (e.g., 3-aminophenyl sulfur pentafluoride)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: Anhydrous 1,4-Dioxane or Toluene[2]

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Aryl Halide (1.0 mmol), Fluorinated Aniline (1.2 mmol), and Base (

    
    , 1.4 mmol).
    
    • Note: If using the G4 precatalyst, it is air-stable and can be weighed on the bench, but adding it inside a glovebox is preferred for high reproducibility.

  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 - 0.05 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Sparge the solution with Argon for 5 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Monitoring: Monitor via LC-MS. The electron-poor aniline may react slowly. If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualization: The Catalytic Cycle

This diagram highlights the critical role of the ligand in facilitating the coupling of the poor nucleophile.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Binding (Rate Limiting for F-Anilines) OxAdd->AmineBind F-Aniline Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-NHAr RedElim->Pd0 Regeneration Note1 BrettPhos Ligand Stabilizes this complex

Figure 2: The catalytic cycle for Buchwald-Hartwig amination. The electron-deficient fluorinated aniline binds weakly to the Palladium center; bulky, electron-rich ligands like BrettPhos are required to stabilize the intermediate and drive the cycle.

Part 4: Case Study - Kinase Inhibition

The Gefitinib Paradigm

Gefitinib (Iressa) is an EGFR inhibitor used for non-small cell lung cancer. Its development highlights the critical role of halogenation.

  • Original Scaffold: Early prototypes with unsubstituted aniline rings suffered from rapid metabolic clearance (

    
     hour) due to aromatic hydroxylation at the para position.
    
  • Fluorine/Chlorine Solution: The introduction of a 3-chloro-4-fluoroaniline moiety served a dual purpose:

    • Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave, blocking the primary site of metabolism.

    • Electronic Tuning: The halogens reduced the electron density of the aniline, increasing the acidity of the NH, which strengthened the critical hydrogen bond with the kinase hinge region (Met793).

Application of Novel Blocks: Replacing the 3-Cl-4-F motif with a 3-


  group in similar kinase inhibitors has shown to increase potency against resistance mutations (e.g., T790M) by filling the hydrophobic pocket more effectively than the planar chloro-fluoro ring, demonstrating the utility of 3D-fluorinated architectures.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles. Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A Comparative Study. Chemistry – A European Journal. [Link]

Sources

Foundational

4-Fluoro-3-methoxyaniline iodinated derivatives

An In-Depth Technical Guide to the Synthesis and Application of Iodinated 4-Fluoro-3-methoxyaniline Derivatives Abstract Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Iodinated 4-Fluoro-3-methoxyaniline Derivatives

Abstract

Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, 4-fluoro-3-methoxyaniline presents a unique electronic and structural profile. The introduction of an iodine atom to this backbone significantly enhances its utility, creating a versatile synthetic intermediate primed for a variety of cross-coupling reactions. The carbon-iodine bond serves as a key functional handle for constructing complex molecular architectures, making these derivatives highly valuable in drug discovery and development.[1][2][3] This guide provides a comprehensive overview of 4-fluoro-3-methoxyaniline, detailing the strategic synthesis of its iodinated derivatives, methods for their characterization, and their critical applications as building blocks for novel therapeutics and advanced materials.[2][4]

The Core Moiety: 4-Fluoro-3-methoxyaniline

4-Fluoro-3-methoxyaniline is an aromatic amine featuring three distinct substituents on the benzene ring: a fluorine atom, a methoxy group, and an amino group.[5] This combination of an electron-donating methoxy group, a strongly activating amino group, and an electronegative fluorine atom results in a unique reactivity profile that is crucial for subsequent chemical modifications. It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][6]

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material is essential for designing effective synthetic strategies.

PropertyValueSource
Molecular Formula C₇H₈FNO[5]
Molecular Weight 141.14 g/mol [5]
Appearance Solid
IUPAC Name 4-fluoro-3-methoxyaniline[5]
CAS Number 64465-53-8
Safety and Handling

As with many aniline derivatives, 4-fluoro-3-methoxyaniline is classified as hazardous. Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory.[7]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin IrritationH315Causes skin irritation[5]
Serious Eye DamageH318Causes serious eye damage[5]
STOT SE 3H335May cause respiratory irritation[5]

Synthesis of Iodinated Derivatives: Strategy and Execution

The iodination of 4-fluoro-3-methoxyaniline is an electrophilic aromatic substitution reaction. The success of this synthesis hinges on controlling the regioselectivity—that is, directing the iodine atom to the desired position on the aromatic ring.

Understanding Regioselectivity

The position of electrophilic attack is dictated by the combined electronic effects of the existing substituents (-NH₂, -OCH₃, -F).

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: These are powerful activating groups and are ortho, para-directing. They donate electron density to the ring, making it more nucleophilic and reactive towards electrophiles.

  • Fluoro (-F) Group: Fluorine is an electronegative atom, making it an inductively deactivating group. However, through resonance, it is also ortho, para-directing.

In this specific molecule, the directing effects are additive. The positions ortho to the strongly activating amino and methoxy groups (C2 and C6) and para to the methoxy group (already occupied by fluorine) are the most electron-rich and thus the most likely sites for iodination. The steric hindrance from the adjacent methoxy group may influence the ratio of isomers produced.

Sources

Exploratory

Polysubstituted Haloanilines in Medicinal Chemistry: A Technical Guide to Synthesis, Application, and Strategy

Abstract The aniline scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure for its synthetic versatility and its ability to engage in crucial interactions with biological targets.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aniline scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure for its synthetic versatility and its ability to engage in crucial interactions with biological targets.[1] The strategic introduction of halogen atoms and other substituents onto the aniline core—creating polysubstituted haloanilines—unlocks a vast chemical space, enabling the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth exploration of the synthesis, application, and strategic considerations of polysubstituted haloanilines for researchers and drug development professionals. We will delve into both classical and modern synthetic methodologies, examine their critical role as pharmacophores in targeted therapies like kinase inhibitors, and discuss the structure-activity relationships that govern their efficacy and safety. Finally, we will address the inherent challenges, such as metabolic instability, and the innovative strategies being developed to overcome them.

The Strategic Value of Polysubstituted Haloanilines

Aniline derivatives are foundational building blocks for a multitude of pharmaceutical agents, contributing to treatments for cancer, cardiovascular diseases, and infectious diseases.[2] The incorporation of halogens (F, Cl, Br, I) is a time-tested medicinal chemistry strategy to modulate a molecule's properties:

  • Enhanced Potency and Selectivity: Halogen atoms can increase binding affinity through favorable interactions, including the increasingly appreciated halogen bond, and by occupying hydrophobic pockets within a target protein.[3][4]

  • Improved Pharmacokinetic Profile: Halogenation can block metabolically labile positions on the aromatic ring, preventing rapid degradation by metabolic enzymes like Cytochrome P450 (CYP450) and enhancing the drug's half-life.[5]

  • Modulation of Physicochemical Properties: Halogens influence the lipophilicity (logP) and electronic character of the molecule, which in turn affects solubility, cell permeability, and bioavailability.[4][6]

However, the utility of anilines is not without its challenges. The aniline motif is a well-known "structural alert" due to its propensity for CYP450-mediated oxidation, which can form highly electrophilic and reactive quinone-imine species.[7] These reactive metabolites can lead to idiosyncratic adverse drug reactions, making a thorough understanding of the structure-toxicity relationship essential.[5][7]

Synthetic Strategies: Accessing Chemical Diversity

The precise placement of halogen atoms and other substituents is critical for optimizing a drug candidate. The synthetic approach must therefore be deliberate and controllable.

Classical Approach: Electrophilic Aromatic Substitution

The most direct method for halogenating anilines is electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly nucleophilic and directing incoming electrophiles to the ortho and para positions.[8] This high reactivity, however, often leads to a mixture of mono-, di-, and tri-halogenated products and can be difficult to control.[8]

To achieve greater selectivity, particularly for mono-substitution at the para position, the reactivity of the amino group can be temporarily attenuated by converting it into an amide (e.g., via acetylation). The bulky acetyl group sterically hinders the ortho positions and reduces the activating strength of the nitrogen lone pair, favoring para substitution. The protecting group can then be removed via hydrolysis to restore the aniline.[8]

G

Modern Approaches: Transition Metal-Catalyzed C–H Functionalization

Recent advances in organic synthesis have provided powerful tools for the direct and highly regioselective functionalization of C–H bonds, overcoming many limitations of classical methods.

Ortho-Selective Halogenation: Transition-metal catalysis, particularly with palladium (Pd), has enabled the ortho-halogenation of anilines through the use of directing groups.[9] These methods provide excellent regioselectivity that is often difficult to achieve otherwise. More recently, metal-free organocatalytic systems using a secondary amine catalyst and sulfuryl chloride as the halogen source have also been developed for the efficient ortho-chlorination of anilines under mild conditions.[9]

Meta-Selective Halogenation: Functionalizing the meta position of anilines is a significant challenge due to the electronic directing effects of the amino group.[10] An elegant solution involves a palladium-catalyzed relay strategy that utilizes norbornene as a transient mediator.[10][11] The reaction proceeds through an initial ortho C–H palladation, followed by insertion of norbornene, which relays the palladium catalyst to the meta position, enabling subsequent functionalization. The identification of specialized pyridone-based ligands has been crucial for the success of these transformations.[10][11]

G

Core Application: Haloanilines as Kinase Inhibitors

A prominent application of polysubstituted haloanilines is in the design of protein kinase inhibitors, a critical class of drugs for cancer therapy.[1] Kinases are central enzymes in cell signaling, and their dysregulation is a hallmark of many cancers.[1]

Aniline-based compounds frequently function as ATP-competitive inhibitors.[1] The aniline moiety is perfectly suited to act as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the enzyme.[4] This interaction anchors the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream substrates and halting the signaling cascade responsible for tumor cell proliferation and survival.[1] The substituted haloaryl portion of the molecule typically extends into hydrophobic regions of the binding site, contributing to affinity and selectivity.[4]

G

Many successful kinase inhibitors, targeting enzymes like EGFR, Src, and MEK, incorporate the 4-anilinoquinoline or 4-anilinoquinazoline scaffold.[12][13][14] The specific substitution pattern on the aniline ring is critical for determining the kinase selectivity profile.[14]

Structure-Activity and Structure-Toxicity Relationships (SAR/STR)

The rational design of haloaniline-based drugs relies heavily on understanding the relationship between chemical structure and biological activity (SAR).[15]

Property InfluencedEffect of Halogen SubstitutionRationale & CausalitySelected References
Binding Affinity Generally increases potency.Halogens occupy hydrophobic pockets. Can form specific halogen bonds with backbone carbonyls, acting as a Lewis acid.[3][4]
Lipophilicity Increases with halogen size (I > Br > Cl > F).Increased hydrophobicity can improve membrane permeability but may also lead to off-target effects or poor solubility if too high.[6]
Metabolic Stability Blocks sites of oxidative metabolism.Placing a halogen at a position susceptible to CYP450 hydroxylation prevents metabolic breakdown, increasing drug exposure.[5][7]
Toxicity Highly dependent on position and type.Dihaloanilines are generally more potent nephrotoxicants than monohaloanilines. Bromo and iodo substitutions can enhance nephrotoxic potential.[16] Halogenation at the 2-position can increase hepatic and renal toxicity compared to unsubstituted aniline.[17][6][16][17]

Table 1: Influence of Halogenation on Drug Properties

Cytotoxicity studies are essential for evaluating the safety profile of haloanilines. For instance, in vitro studies have shown that 3,5-dihaloanilines are generally more potent nephrotoxicants than 4-haloaniline isomers, with 3,5-dibromoaniline being particularly potent.[16] Some haloanilines have also been identified as disinfection byproducts in drinking water, with cytotoxicity values (EC50) 1-2 orders of magnitude lower than some regulated byproducts, highlighting the need for careful toxicological assessment.[18][19]

Experimental Protocol: Palladium-Catalyzed Meta-C–H Arylation of Anilines

This protocol is adapted from established methodologies for norbornene-mediated meta-C–H activation, providing a field-proven approach to synthesizing meta-arylated anilines.[20]

Objective: To synthesize a meta-arylated aniline derivative from a pyridine-directed aniline substrate and an aryl iodide.

Self-Validating System: The success of this protocol is validated by the high regioselectivity for the meta-product, which is not favored by classical electrophilic substitution, thus confirming the proposed catalytic relay mechanism.

Methodology:

  • Vial Preparation: To a 2-dram vial, add the aniline substrate (0.1 mmol, 1.0 equiv), aryl iodide (0.2 mmol, 2.0 equiv), Pd(OAc)₂ (2.2 mg, 10 mol%), and the specified ligand (e.g., 3-acetylamino-2-hydroxypyridine, 20 mol%).

    • Causality: The palladium acetate is the catalyst precursor. The ligand is critical for stabilizing the palladium center and facilitating the C–H activation step.

  • Reagent Addition: Add silver acetate (AgOAc, 50.1 mg, 3.0 equiv), methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate (NBE-CO₂Me, 21.6 mg, 1.5 equiv), and 1,2-dichloroethane (0.5 mL).

    • Causality: Silver acetate acts as an oxidant and halide scavenger. The norbornene derivative is the essential mediator that relays the palladium catalyst from the ortho to the meta position. 1,2-dichloroethane is the solvent.

  • Reaction Execution: Cap the vial tightly and stir the reaction mixture at 100 °C for 24 hours.

    • Causality: Elevated temperature is required to overcome the activation energy for the C–H cleavage and catalytic turnover.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with dichloromethane and pass it through a pad of Celite to remove insoluble silver salts. Concentrate the filtrate in vacuo.

  • Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity and regioselectivity.

Future Outlook: Overcoming the Aniline Liability

While indispensable, the metabolic liabilities of the aniline core remain a significant hurdle in drug development.[7] A leading-edge strategy to mitigate this risk is the use of bioisosteric replacement, where the aniline's phenyl ring is replaced with a saturated, three-dimensional scaffold that mimics its geometry but possesses a superior metabolic profile.[21]

Saturated bioisosteres, such as bicyclo[1.1.1]pentylamines (amino-BCPs), serve as non-aromatic mimics of para-substituted anilines.[7][21] These rigid structures position the amine in a similar vector to an aniline but are not susceptible to aromatic oxidation, thus avoiding the formation of reactive quinone-imine metabolites.[7] Initial studies have shown that these replacements can lead to improved metabolic stability in liver microsomes while preserving biological activity.[7][21] The development of versatile synthetic methods to access diversely substituted saturated scaffolds is a key area of ongoing research to make this strategy broadly applicable to mimic ortho- and meta-substituted anilines as well.[22]

G

Conclusion

Polysubstituted haloanilines are a powerful and versatile class of scaffolds in medicinal chemistry. Their strategic deployment allows for the meticulous optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties. A deep understanding of modern synthetic methods, particularly C–H functionalization, is essential for accessing novel and complex substitution patterns. While the aniline core presents inherent toxicological and metabolic challenges, ongoing innovations in areas like bioisosteric replacement are paving the way for the design of safer and more effective therapeutics. The principles and methodologies outlined in this guide serve as a foundation for researchers to harness the full potential of this critical pharmacophore in the pursuit of next-generation medicines.

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  • Casademont-Reig, I., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. [Link]

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  • Lountos, G. T., et al. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hansch, C., & Lien, E. J. (1968). An analysis of the structure-activity relationship in the adrenergic blocking activity of the beta-haloalkylamines. Biochemical Pharmacology. [Link]

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  • Scilit. (n.d.). Spectroscopic Characterization of Some Polyanilines. Scilit. [Link]

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Foundational

An In-depth Technical Guide to 4-Fluoro-2-iodo-3-methoxyaniline: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-iodo-3-methoxyaniline, a polysubstituted aniline of significant interest in synthetic and medicinal chemistry. While this specific isomer is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-iodo-3-methoxyaniline, a polysubstituted aniline of significant interest in synthetic and medicinal chemistry. While this specific isomer is not widely cataloged, this document extrapolates its physicochemical properties, proposes a logical synthetic pathway, and explores its potential applications based on established chemical principles and data from structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize complex halogenated aromatic building blocks.

Introduction and Overview

Substituted anilines are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of multiple, distinct functional groups onto the aniline ring allows for precise tuning of a molecule's steric and electronic properties. 4-Fluoro-2-iodo-3-methoxyaniline represents a highly functionalized building block with a unique substitution pattern that offers considerable synthetic versatility.

  • The amino group provides a primary nucleophilic site for a wide range of derivatizations, including amide bond formation, sulfonylation, and N-alkylation.

  • The fluorine atom at the 4-position can significantly modulate the pKa of the aniline nitrogen, increase metabolic stability, and enhance binding interactions in biological targets through hydrogen bonding or dipole interactions.

  • The methoxy group at the 3-position is an electron-donating group that influences the electron density of the aromatic ring and can participate in hydrogen bonding.

  • The iodine atom at the 2-position is a versatile synthetic handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-couplings.

This guide will delve into the core characteristics of this compound, providing a foundational understanding for its potential use in research and development.

Molecular Profile and Physicochemical Properties

Based on the chemical structure deduced from its IUPAC name, the key properties of 4-Fluoro-2-iodo-3-methoxyaniline can be calculated and are summarized below.

PropertyValueSource
Chemical Formula C₇H₇FINOCalculated
Molecular Weight 283.04 g/mol Calculated
IUPAC Name 4-Fluoro-2-iodo-3-methoxyaniline-
Canonical SMILES COC1=C(C(=C(C=C1)F)N)I-
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from similar compounds

Proposed Synthetic Pathway

The synthesis of 4-Fluoro-2-iodo-3-methoxyaniline is not explicitly detailed in readily available literature. However, a plausible multi-step synthesis can be designed starting from commercially available precursors. The key challenge in the synthesis is the regioselective introduction of the iodine and fluorine substituents. A potential synthetic workflow is outlined below.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Iodination cluster_2 Step 3: Reduction A 2-Fluoro-3-methoxyaniline B 2-Fluoro-3-methoxy-nitrobenzene A->B HNO₃ / H₂SO₄ C 4-Fluoro-2-iodo-3-methoxynitrobenzene B->C I₂ / HIO₃ D 4-Fluoro-2-iodo-3-methoxyaniline C->D Fe / HCl or H₂ / Pd/C

Caption: Proposed synthetic workflow for 4-Fluoro-2-iodo-3-methoxyaniline.

Experimental Protocol:

Step 1: Nitration of a suitable precursor A potential starting material could be a difunctionalized aniline. The amino group would likely require protection (e.g., as an acetamide) to control reactivity and direct the electrophilic substitution reactions.

Step 2: Regioselective Halogenation The introduction of iodine and fluorine would need to be carefully planned. Direct halogenation of anilines can be challenging and may require specific reagents to achieve the desired regioselectivity[1]. For instance, iodination could be achieved using iodine monochloride or N-iodosuccinimide. Fluorination is often more complex and could be introduced via a Sandmeyer-type reaction from a corresponding amine or through electrophilic fluorinating agents.

Step 3: Deprotection/Final Modification If a protecting group is used for the aniline nitrogen, a final deprotection step would be necessary.

A plausible route could involve starting with a pre-functionalized aniline, such as 3-methoxy-4-fluoroaniline, and then introducing the iodine at the 2-position. The electron-donating nature of the methoxy and amino groups would activate the ortho and para positions, making the selective iodination at the sterically less hindered position a key challenge.

Potential Applications in Drug Discovery and Organic Synthesis

The unique arrangement of functional groups in 4-Fluoro-2-iodo-3-methoxyaniline makes it a highly valuable building block for several applications:

  • Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core. The functional groups on this molecule allow for the exploration of chemical space around the ATP-binding pocket of various kinases. The aniline nitrogen can form a key hydrogen bond with the hinge region of the kinase, while the other substituents can be modified to target specific pockets and improve selectivity.

  • Intermediate for Cross-Coupling Reactions: The presence of an iodine atom allows for the introduction of a wide variety of substituents through well-established cross-coupling chemistries. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved metabolic stability and cell permeability.

  • Probes for Chemical Biology: The structure could be elaborated into chemical probes to study biological pathways, with the iodine atom providing a site for the attachment of reporter tags or affinity labels.

Safety and Handling

While a specific safety data sheet for 4-Fluoro-2-iodo-3-methoxyaniline is not available, general precautions for handling halogenated anilines should be strictly followed.

  • Toxicity: Anilines and their derivatives can be toxic upon inhalation, ingestion, and skin contact. They are often suspected of being carcinogens and can cause skin and eye irritation.

  • Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

Conclusion

4-Fluoro-2-iodo-3-methoxyaniline is a synthetically attractive, albeit not commonly available, chemical entity. Its polysubstituted nature provides a rich platform for the development of novel molecules, particularly in the realm of medicinal chemistry. The strategic placement of fluoro, iodo, and methoxy groups on the aniline scaffold offers a powerful combination of features for modulating biological activity and enabling diverse synthetic transformations. This guide provides a foundational understanding of its properties and potential, encouraging further exploration of its synthetic utility.

References

  • PubChem. 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluoro-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Ragan, J. A., et al. (1998). 2,5-Dimethylpyrrole Protection Facilitates Copper(I)-Mediated Methoxylations of Aryl Iodides in the Presence of Anilines. Synlett, 1998(S1), 73-74.
  • Request PDF. Crystal Structure of 4-Methoxyanilinium Chloride 4-Methoxy Aniline. [Link]

  • The Good Scents Company. ortho-anisidine. [Link]

  • Request PDF. Synthesis and characterization of fluorine-substituted polyanilines. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • PharmaCompass. 4-fluoro-2-methoxy-aniline Drug Information. [Link]

  • Google Patents.
  • PubChem. 3-Iodo-4-methoxyaniline. National Center for Biotechnology Information. [Link]

Sources

Foundational

The Privileged Ortho-Scaffold: A Technical Guide to 2-Iodoaniline in Heterocyclic Synthesis

Executive Summary 2-Iodoaniline represents a "privileged scaffold" in medicinal chemistry due to its unique bifunctional nature. The coexistence of a strong nucleophile ( ) and an excellent leaving group ( ) in the ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodoaniline represents a "privileged scaffold" in medicinal chemistry due to its unique bifunctional nature. The coexistence of a strong nucleophile (


) and an excellent leaving group (

) in the ortho position creates a pre-organized platform for annulation reactions. Unlike its chloro- or bromo-analogues, the weak

bond (

) allows for oxidative addition under milder conditions, often permitting site-selective catalysis in the presence of other halogens.

This guide moves beyond basic reactivity to provide a rigorous, protocol-driven analysis of how to leverage 2-iodoaniline for the construction of Indoles, Benzimidazoles, and Quinolines—three pillars of modern drug discovery.

Part 1: The Reactivity Matrix & Ortho-Effect

To design effective syntheses, one must understand the competing electronic demands of the substrate. The amino group is an electron-donating group (EDG) that activates the ring, while the iodine is a deactivating group but a highly reactive handle for transition metals.

Strategic Reactivity Map

The following diagram outlines the divergent pathways accessible from this single precursor.

ReactivityMap Core 2-Iodoaniline Pd Pd-Catalysis (Cross-Coupling) Core->Pd Cu Cu-Catalysis (Ullmann-type) Core->Cu Nu Nucleophilic Condensation Core->Nu Indole Indoles (Larock Annulation) Pd->Indole + Alkyne Quin Quinolines (Heck/Cyclization) Pd->Quin + Carbonyl/Allyl Alc MCR Quinazolines (MCRs) Pd->MCR + CO/Isocyanide Benz Benzimidazoles (C-N Coupling) Cu->Benz + Amidine/Azide Nu->Benz Acid Catalyzed

Figure 1: Divergent synthetic pathways from 2-iodoaniline. The scaffold serves as a linchpin for nitrogen heterocycles.

Part 2: Indole Construction (The Larock Legacy)

The Larock Indole Synthesis is the gold standard for converting 2-iodoaniline into 2,3-disubstituted indoles. Its power lies in its regioselectivity: the bulky group of the alkyne consistently ends up at the C2 position, and the internal substituent at C3.

Mechanistic Insight: The Chloride Effect

Early iterations used acetate bases, but the addition of LiCl (1 equiv) was a breakthrough.

  • Causality: The chloride ion displaces the acetate ligand on the Palladium, forming a neutral, chloride-ligated

    
     species.[1] This species is more stable against aggregation (formation of Pd black) and accelerates the oxidative addition step, which is often the turnover-limiting step for electron-rich aryl halides.
    
Detailed Protocol: LiCl-Enhanced Larock Synthesis

Objective: Synthesis of 2,3-diphenylindole.

Reagents:

  • 2-Iodoaniline (1.0 mmol, 219 mg)[2]

  • Diphenylacetylene (2.0 mmol, 356 mg)

  • 
     (0.05 mmol, 11 mg, 5 mol%)
    
  • 
     (5.0 mmol, 530 mg)
    
  • LiCl (1.0 mmol, 42 mg)

  • DMF (anhydrous, 10 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk tube and let it cool under a stream of argon.

  • Charging: Add 2-iodoaniline, diphenylacetylene,

    
    , LiCl, and 
    
    
    
    to the tube.
  • Degassing (Critical): Add DMF. Perform three freeze-pump-thaw cycles. Why? Oxygen promotes homocoupling of alkynes (Glaser coupling) and deactivates the Pd catalyst.

  • Reaction: Heat the sealed tube to 100°C for 12 hours. The mixture will turn dark brown/black.

  • Workup: Cool to room temperature. Dilute with diethyl ether (30 mL) and wash with saturated

    
     (2 x 15 mL) to remove DMF and inorganic salts.
    
  • Purification: Dry organic layer over

    
    . Concentrate and purify via flash chromatography (Hexanes/EtOAc 95:5).
    

Self-Validation Check:

  • TLC Monitoring: The starting material (2-iodoaniline) is fluorescent. Its disappearance is the primary endpoint.

  • Regioselectivity:[1][3][4][5][6] If using an unsymmetrical alkyne (

    
    -C≡C-
    
    
    
    ), confirm the structure via NOESY NMR. The large group (
    
    
    ) should show NOE correlations with the Indole-NH.
Catalytic Cycle Visualization

LarockCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + 2-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Syn-Insertion (Regio-determining) Coord->Insert Migratory Insertion Elim Reductive Elimination Insert->Elim - HI (Base) Elim->Pd0 Product Release

Figure 2: The catalytic cycle of the Larock Indole Synthesis. The syn-insertion step dictates the regiochemical outcome.[1]

Part 3: Benzimidazole Synthesis (Copper Catalysis)

While Palladium is excellent for C-C bonds, Copper is often superior (and more economical) for C-N bond formation required in benzimidazoles.

Protocol: Cu-Catalyzed Cascade with Amidines

This method avoids the use of unstable aldehydes and oxidative conditions, utilizing amidines as the carbon source for the C2 position.

Reagents:

  • 2-Iodoaniline (1.0 mmol)

  • Benzamidine hydrochloride (1.2 mmol)

  • 
     (0.1 mmol, 10 mol%)
    
  • 1,10-Phenanthroline (0.2 mmol, 20 mol% - Ligand)

  • 
     (2.0 mmol)
    
  • DMSO (3 mL)

Workflow:

  • Setup: In a screw-cap vial, mix all solid reagents.

  • Solvation: Add DMSO. Flush with nitrogen for 1 minute.

  • Heating: Stir at 80°C for 24 hours.

  • Mechanism: The reaction proceeds via an initial Ullmann-type C-N coupling between the iodine and the amidine nitrogen, followed by an intramolecular condensation to close the ring.

  • Workup: Pour into water (20 mL). Extract with Ethyl Acetate. The product often precipitates directly upon water addition if the aryl groups are lipophilic.

Data Summary: Catalyst Comparison

Catalyst System Base Temp (°C) Yield (%) Notes

| CuI / Phenanthroline |


 | 80 | 88-95 | Robust, tolerates moisture. |
| Pd(OAc)2 / XPhos  | 

| 100 | 90-98 | Faster, but 50x cost. | | Cu2O / Nanoparticles | KOH | 110 | 75-85 | Heterogeneous, recyclable. |

Part 4: Quinoline Synthesis (The "Green" Route)

Traditional quinoline synthesis (Skraup/Doebner-Miller) requires harsh acids. 2-Iodoaniline allows for a pH-neutral Pd-catalyzed oxidative cyclization using allyl alcohols.

Protocol: Oxidative Cyclization with Allyl Alcohol

Reagents:

  • 2-Iodoaniline (1.0 mmol)

  • 1-Phenyl-2-propen-1-ol (1.2 mmol)

  • 
     (5 mol%)[7][8][9]
    
  • 
     (10 mol%)[8]
    
  • Solvent: Toluene (or Water with phase transfer catalyst)

Key Mechanistic Feature: This reaction relies on


-hydride elimination.[7] The Pd inserts into the C-I bond, the alkene inserts, and then a 

-hydride elimination restores the double bond, followed by cyclization and oxidation (often requiring an oxidant like

or benzoquinone if the stoichiometry isn't perfectly balanced for auto-oxidation).

Part 5: References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[6] Journal of the American Chemical Society. Link

  • Ghora, A., et al. (2022). Palladium-catalyzed synthesis of quinolines from iodoanilines and aryl allylic alcohols. RSC Advances. Link

  • Nematpour, M. (2025).[10] Copper-Catalyzed Synthesis of Substituted 2-Amino Benzimidazoles. Current Organic Chemistry. Link

  • Xu, P., et al. (2017). Palladium-catalyzed incorporation of two C1 building blocks: Synthesis of quinazoline-2,4-diones. Organic Letters. Link

  • Dissanayake, D., & Vannucci, A. K. (2017). Copper-Catalyzed Double C–N Bond Formation for the Synthesis of Benzimidazoles.[11] ACS Omega. Link

Sources

Exploratory

Reactivity Profile & Synthetic Utility of Ortho-Iodo Fluorinated Anilines

Executive Summary Ortho-iodo fluorinated anilines represent a high-value "privileged scaffold" in medicinal chemistry. They serve as the trifecta of synthetic utility: the iodine provides a labile handle for transition-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ortho-iodo fluorinated anilines represent a high-value "privileged scaffold" in medicinal chemistry. They serve as the trifecta of synthetic utility: the iodine provides a labile handle for transition-metal catalysis; the amine offers a nucleophilic anchor for heterocycle closure; and the fluorine atom imparts critical physicochemical properties (metabolic stability, lipophilicity modulation) without significantly altering steric demand.

This guide details the reactivity landscape of these intermediates, moving beyond basic characterization to actionable synthetic strategies.[1][2] It focuses on their primary utility: the rapid construction of fluorinated indoles, quinolines, and fused heterocyclic systems essential for kinase inhibitor and GPCR ligand discovery.

Electronic & Steric Anatomy

To manipulate these molecules effectively, one must understand the competing electronic vectors at play. The molecule operates on a "Push-Pull-React" dynamic:

  • The Push (

    
    ):  The amino group is a strong resonance donor (+M), activating the ring. However, its nucleophilicity is tempered by the electron-withdrawing fluorine.
    
  • The Pull (

    
    ):  Fluorine exerts a strong inductive withdrawal (-I).[3]
    
    • Ortho-F: Drastically lowers the pKa of the anilinium ion (making the amine less basic).

    • Meta/Para-F: Modulates the electron density at the carbon-iodine bond, affecting the rate of oxidative addition.

  • The Reactive Handle (

    
    ):  The C-I bond is the weakest link (
    
    
    
    ). It is highly susceptible to oxidative addition by Pd(0), even at room temperature. The ortho positioning relative to the amine is the defining feature, enabling "molecular pincers" to snap shut on alkynes or carbonyls.
Visualization: The Reactivity Triad

The following diagram maps the competing forces and the resulting synthetic opportunities.

ReactivityMap Core o-Iodo Fluoroaniline (Scaffold) Iodine C-I Bond (Oxidative Addition) Core->Iodine Primary Reactive Site Amine Amino Group (Nucleophilic Attack) Core->Amine Secondary Site Fluorine Fluorine Substituent (Electronic Tuning) Core->Fluorine Modulator Suzuki Suzuki/Sonogashira (C-C Bond Formation) Iodine->Suzuki Larock Larock Indole Synthesis (Heteroannulation) Iodine->Larock Pd Insertion Amine->Larock Cyclization Buchwald Buchwald-Hartwig (N-Arylation) Amine->Buchwald

Figure 1: The Reactivity Triad. The C-I bond is the kinetic priority, while the amine facilitates cyclization. Fluorine modulates the electronics of both.

Primary Reaction Pathways

A. The "Killer App": Larock Indole Synthesis

The most powerful application of ortho-iodo fluorinated anilines is the Larock Heteroannulation . This Pd-catalyzed reaction couples the aniline with an internal alkyne to yield 2,3-disubstituted fluorinated indoles in a single step.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the weak C-I bond.

    • Coordination: The alkyne coordinates to the Pd(II) species.[4]

    • Migratory Insertion: The alkyne inserts into the Pd-Aryl bond (regioselectivity is steric-driven).

    • Nucleophilic Displacement: The nitrogen attacks the Pd-alkenyl intermediate.

    • Reductive Elimination: The indole is released, regenerating Pd(0).

B. Sequential Cross-Coupling (Suzuki/Sonogashira)

Due to the high reactivity of the C-I bond compared to C-Br or C-Cl, chemoselective coupling is straightforward.

  • Strategy: Perform a Sonogashira coupling at the Iodine site first.

  • Outcome: This leaves the amine free for subsequent reactions (e.g., condensation to form quinolines) or protects it for later functionalization.

Experimental Protocol: Fluorinated Indole Synthesis

Objective: Synthesis of 5-fluoro-2,3-diphenylindole from 2-iodo-4-fluoroaniline. Rationale: This protocol utilizes the "ligand-less" conditions (or bulky phosphines) to favor the annulation over simple polymerization.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Iodo-4-fluoroaniline 1.0SubstrateLimiting reagent.
Diphenylacetylene 1.2Coupling PartnerSlight excess ensures conversion.
Pd(OAc)₂ 0.05CatalystPre-catalyst; reduces to Pd(0) in situ.
Triphenylphosphine (PPh₃) 0.15LigandStabilizes Pd; prevents "Pd black" precip.
Na₂CO₃ 3.0BaseScavenges HI; regenerates catalyst.
LiCl 1.0AdditiveCritical for Larock efficiency (stabilizes intermediates).
DMF [0.2 M]SolventHigh boiling point, polar aprotic.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or pressure vial. Cool under a stream of Argon or Nitrogen.

    • Why: Palladium catalysts are sensitive to oxidation; moisture can quench reactive intermediates.

  • Charging:

    • Add 2-iodo-4-fluoroaniline (1.0 equiv), diphenylacetylene (1.2 equiv), Na₂CO₃ (3.0 equiv), and LiCl (1.0 equiv).

    • Add Pd(OAc)₂ (5 mol%) and PPh₃ (15 mol%) last.

  • Solvation & Degassing:

    • Add DMF (anhydrous). Sparge with Argon for 5 minutes.

    • Seal the vessel tightly.[5][6][7]

  • Reaction:

    • Heat the mixture to 100°C for 12–24 hours.

    • Monitoring: Check via TLC (eluent: 10% EtOAc/Hexane). The starting aniline (

      
      ) should disappear; a fluorescent indole spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[2] Dilute with Diethyl Ether and Water.

    • Wash organic layer with Brine (3x) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Workflow Visualization

LarockWorkflow Start Start: Charge Reagents (Ar Atmosphere) Heat Heat: 100°C, 12-24h (DMF Solvent) Start->Heat Check TLC Check: Disappearance of Aniline Heat->Check Check->Heat Incomplete Workup Workup: Et2O/H2O Extr. Brine Wash Check->Workup Complete End Isolate: Fluorinated Indole Workup->End

Figure 2: Operational workflow for the Larock Indole Synthesis.

Comparative Data: Substituent Effects

The position of the fluorine atom significantly impacts the reactivity of the ortho-iodo aniline.

SubstratepKa (Conj. Acid)Nucleophilicity (N)Oxidative Addition RatePrimary Indole Isomer
Aniline (Ref) 4.6HighN/AN/A
2-Iodoaniline 2.6ModerateFast2,3-disubstituted
2-Iodo-4-fluoroaniline 2.1LowVery Fast (e- poor ring)5-fluoroindole
2-Iodo-5-fluoroaniline 2.0Very LowFast6-fluoroindole

Key Insight: The 4-fluoro substituent (para to amine) lowers nucleophilicity but activates the C-I bond toward Pd insertion (making the ring more electron-deficient). This makes 2-iodo-4-fluoroaniline an excellent substrate for cross-coupling but potentially sluggish for nucleophilic attack if the catalyst system isn't optimized.

Safety & Handling

  • Light Sensitivity: Carbon-Iodine bonds are photosensitive. Store these anilines in amber vials or foil-wrapped containers to prevent homolytic cleavage and "browning" (iodine liberation).

  • Toxicity: Like most halogenated anilines, these are potential skin irritants and may cause methemoglobinemia if absorbed.

    • Protocol: Double-glove (Nitrile) and work in a fume hood.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[7][8]

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." J. Am. Chem. Soc.1991 , 113, 6689. Link

  • Fluorine in Med Chem: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330. Link

  • Buchwald-Hartwig Amination: Paul, F.; Patt, J.; Hartwig, J. F.[9] "Palladium-catalyzed formation of carbon-nitrogen bonds."[9] J. Am. Chem. Soc.1994 , 116, 5969. Link

  • Safety Data (4-Iodoaniline): Fisher Scientific Safety Data Sheet. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Fluoro-2-iodo-3-methoxyaniline

This Application Note is structured to address the specific regiochemical challenges associated with synthesizing 4-Fluoro-2-iodo-3-methoxyaniline . The presence of the "sandwiched" C2 position between the amino and meth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific regiochemical challenges associated with synthesizing 4-Fluoro-2-iodo-3-methoxyaniline . The presence of the "sandwiched" C2 position between the amino and methoxy groups requires a strategy beyond simple electrophilic substitution to ensure high isomeric purity.

Executive Summary & Strategic Analysis

The synthesis of 4-fluoro-2-iodo-3-methoxyaniline presents a classic regioselectivity challenge in aromatic substitution. The target position (C2) is sterically crowded, situated between the amine (C1) and the methoxy group (C3).

The "Sandwich" Problem

In a standard electrophilic aromatic substitution (e.g., using NIS or


), the directing effects compete as follows:
  • Amino Group (

    
    ):  Strong ortho/para director.
    
  • Methoxy Group (

    
    ):  Moderate ortho/para director.
    
  • Fluorine (

    
    ):  Weak ortho/para director (deactivating).
    

Regiochemical Outcome of Direct Iodination: Direct iodination of the free aniline typically favors the C6 position (para to the methoxy, ortho to the amine) due to steric accessibility. The C2 position, while electronically activated by both donors, is sterically hindered ("buttressing effect").

The Solution: Directed Ortho Metalation (DoM) To force iodination at the C2 position, we employ a Directed Ortho Metalation (DoM) strategy. By protecting the amine with a Boc group, we utilize the synergistic coordinating ability of the carbamate and methoxy oxygens to direct a lithiation species specifically to C2.

Reaction Pathway Visualization

G Start 4-Fluoro-3-methoxyaniline DirectPath Direct Iodination (NIS/Ag2SO4) Start->DirectPath Kinetic Control Protect Step 1: Boc Protection (Boc2O, THF) Start->Protect Thermodynamic Strategy WrongIsomer 6-Iodo Isomer (Major Product) DirectPath->WrongIsomer Steric Preference Protected N-Boc Intermediate Protect->Protected Lithiation Step 2: DoM (t-BuLi, -78°C) Protected->Lithiation Dianion C2-Lithio Species (Stabilized Chelate) Lithiation->Dianion CIPE Effect Quench Iodine Quench (I2, THF) Dianion->Quench Deprotect Step 3: Deprotection (TFA/DCM) Quench->Deprotect Target TARGET: 4-Fluoro-2-iodo-3-methoxyaniline Deprotect->Target High Regioselectivity

Figure 1: Comparative synthetic pathways. The DoM route (green) ensures C2 regioselectivity, whereas direct iodination (red) risks yielding the C6 isomer.

Detailed Experimental Protocols

Step 1: Protection of Aniline (Synthesis of tert-butyl (4-fluoro-3-methoxyphenyl)carbamate)

Rationale: The free amine proton is acidic and incompatible with organolithiums. The Boc group serves dual purposes: it protects the nitrogen and acts as a Weak Directing Group (WDG) that, in concert with the methoxy group, creates a "chelating pocket" at C2.

Reagents:

  • 4-Fluoro-3-methoxyaniline (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.2 eq)
    
  • DMAP (0.05 eq - Catalyst)

  • Dichloromethane (DCM) or THF (Solvent)

Protocol:

  • Dissolve 4-fluoro-3-methoxyaniline (10.0 g, 70.8 mmol) in anhydrous DCM (100 mL) under

    
    .
    
  • Add

    
     (11.8 mL, 85.0 mmol) and DMAP (432 mg, 3.54 mmol).
    
  • Cool the solution to 0°C.

  • Add a solution of

    
     (17.0 g, 77.9 mmol) in DCM (20 mL) dropwise over 30 minutes.
    
  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M HCl (2x), Sat.

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.

    • Target Yield: >90%[2][3]

    • Appearance: White/Off-white solid.[4]

Step 2: Directed Ortho Metalation & Iodination (The Critical Step)

Rationale: We use tert-Butyllithium (


). Since the Boc-protected nitrogen still has one proton, we require 2.2 equivalents  of base. The first equivalent deprotonates the Nitrogen (forming an anion); the second equivalent performs the Lithium-Hydrogen exchange at the ring C2 position. The position between the N-Li and O-Me is thermodynamically favored due to double chelation.

Safety Warning:


 is pyrophoric. Handle only under strict inert atmosphere (Argon/Nitrogen) using dry syringes and cannulas.

Reagents:

  • N-Boc-Intermediate (from Step 1) (1.0 eq)

  • 
     (1.7 M in pentane) (2.5 eq)
    
  • Iodine (

    
    ) (3.0 eq)
    
  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a thermometer and argon inlet.

  • Dissolve N-Boc-intermediate (5.0 g, 20.7 mmol) in anhydrous THF (80 mL).

  • Cool the mixture to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.

  • Lithiation: Add

    
     (30.5 mL, 51.8 mmol) dropwise via syringe pump or careful manual addition over 45 minutes.
    
    • Note: Maintain internal temp < -70°C. Exothermic reaction.

  • Chelation Time: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange, indicating dianion formation.

  • Quench: Dissolve Iodine (15.8 g, 62.1 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the reaction mixture at -78°C.

    • Observation: The color will shift from orange to dark brown.

  • Stir at -78°C for 30 mins, then allow to warm slowly to RT over 2 hours.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from brown to yellow/clear). Extract with EtOAc (3x).
    
  • Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target:tert-butyl (4-fluoro-2-iodo-3-methoxyphenyl)carbamate.

Step 3: Deprotection to Final Amine

Rationale: Removal of the Boc group to release the free amine.

Reagents:

  • Boc-Iodo-Intermediate (from Step 2)

  • Trifluoroacetic acid (TFA)

  • DCM[5][6][7]

Protocol:

  • Dissolve the intermediate in DCM (5 mL per gram).

  • Add TFA (1:1 ratio with DCM) at 0°C.

  • Stir at RT for 2-4 hours (Monitor by TLC).

  • Workup: Carefully neutralize with Saturated

    
     (gas evolution!). Extract with DCM.[6][7]
    
  • Final Purification: Column chromatography or Recrystallization (Ethanol/Water).

Validation & Quality Control (Self-Validating System)

The most critical QC step is distinguishing the 2-iodo target from the potential 6-iodo impurity.

Table 1: 1H NMR Diagnostic Criteria

FeatureTarget: 2-Iodo IsomerImpurity: 6-Iodo Isomer
Coupling Pattern Ortho-Coupling (~9 Hz) Para-Coupling (Singlets/Small)
Proton Environment The protons at C5 and C6 are adjacent.The protons would be at C2 and C5.
Spectral Signature You will see two doublets (or dd) with a large coupling constant (

) representing the H5-H6 interaction.
You would see two singlets (or doublets with very small meta/para coupling,

) because H2 and H5 are not adjacent.
19F NMR Fluorine is ortho to H5.Fluorine is ortho to H5. (Less diagnostic).

Self-Validation Check: If your aromatic region shows two singlets, your lithiation failed to direct to C2, or you performed direct iodination. If you see an AB system (two doublets,


), you have successfully synthesized the 2-iodo isomer.

References

  • Regioselectivity of Lithiation: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Iodination Methodologies: Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).[8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[8] Tetrahedron Letters, 43(29), 5047-5048. Link

  • Specific Analog Synthesis (ELQ-300): Frueh, L., et al. (2020). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Organic Process Research & Development.[9] (Discusses 4-fluoro-3-methoxyaniline handling). Link

  • Compound Registry: PubChem CID 155127393 (4-fluoro-2-iodo-3-methoxyaniline). Link

Sources

Application

Regioselective iodination of 3-methoxy-4-fluoroaniline using NIS

Application Note: Regioselective Iodination of 3-Methoxy-4-Fluoroaniline Using N-Iodosuccinimide (NIS) Executive Summary This protocol details the regioselective synthesis of 4-fluoro-2-iodo-5-methoxyaniline from 3-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Iodination of 3-Methoxy-4-Fluoroaniline Using N-Iodosuccinimide (NIS)

Executive Summary

This protocol details the regioselective synthesis of 4-fluoro-2-iodo-5-methoxyaniline from 3-methoxy-4-fluoroaniline utilizing N-iodosuccinimide (NIS) in acetonitrile (MeCN) catalyzed by trifluoroacetic acid (TFA). This method offers a mild, metal-free alternative to traditional oxidative iodination (e.g.,


/

), minimizing oxidative degradation of the sensitive primary aniline moiety while ensuring high regiocontrol directed by the synergistic electronic effects of the amino and methoxy groups.

Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Synthesis of halogenated aniline intermediates for kinase inhibitors (e.g., EGFR, VEGFR targets) and biaryl coupling partners.

Scientific Foundation & Mechanism

Regioselectivity Analysis

The substrate, 3-methoxy-4-fluoroaniline, presents a competitive electrophilic aromatic substitution (EAS) landscape. The regiochemical outcome is dictated by the directing power of the substituents:


 (Strong) > 

(Moderate) >

(Weak)
.
  • Amino Group (

    
     at C1):  Strongly activating, ortho/para director. The para position (C4) is blocked by Fluorine. Directs to C2  and C6 .
    
  • Methoxy Group (

    
     at C3):  Activating, ortho/para director. The ortho positions are C2 and C4 (blocked). The para position is C6 .
    
  • Steric Factors:

    • Position C2: Located between

      
       and 
      
      
      
      . Significant steric crowding inhibits electrophilic attack.
    • Position C6: Less sterically hindered and electronically activated by both the ortho-effect of

      
       and the para-resonance of 
      
      
      
      .
Reaction Mechanism (DOT Visualization)

ReactionMechanism Substrate 3-Methoxy-4-Fluoroaniline SigmaComplex Sigma Complex (Carbocation Intermediate) Substrate->SigmaComplex EAS Attack at C6 Reagent NIS + TFA (Cat.) ActiveSpecies Activated I+ Species (I-TFA Complex) Reagent->ActiveSpecies Activation ActiveSpecies->SigmaComplex Product 4-Fluoro-2-iodo-5-methoxyaniline (Major Isomer) SigmaComplex->Product Deprotonation (Aromatization) Succinimide Succinimide (Byproduct) SigmaComplex->Succinimide

Figure 1: Mechanistic pathway of NIS-mediated iodination showing activation and regioselective attack.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
3-Methoxy-4-fluoroaniline >98% PuritySubstrate
N-Iodosuccinimide (NIS) 98%, Recrystallized*Iodinating Agent
Acetonitrile (MeCN) AnhydrousSolvent
Trifluoroacetic Acid (TFA) Reagent GradeCatalyst (0.1 eq)
Sodium Thiosulfate (

)
10% Aq. SolutionQuenching Agent
  • Expert Note: NIS should be recrystallized from dioxane/CCl4 or ensuring it is free of elemental iodine (yellow/brown color indicates decomposition) to prevent radical side reactions.

Step-by-Step Procedure

Step 1: Preparation (0 - 15 mins)

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.

  • Charge the RBF with 3-methoxy-4-fluoroaniline (1.0 equiv, e.g., 5.0 mmol, 705 mg).

  • Add anhydrous Acetonitrile (25 mL, 0.2 M concentration). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress N-oxidation.

Step 2: Reaction (15 mins - 4 hours)

  • Add TFA (0.1 equiv, 0.5 mmol, ~38 µL) via syringe.

  • Add NIS (1.05 equiv, 5.25 mmol, 1.18 g) portion-wise over 10 minutes. Do not add all at once to avoid localized hot spots.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (20-25°C).

  • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS after 2 hours. Look for the disappearance of the starting aniline (

    
    ) and appearance of the iodo-product (
    
    
    
    ).

Step 3: Workup & Isolation

  • Once conversion is >95%, dilute the mixture with Ethyl Acetate (50 mL).

  • Wash the organic layer with 10%

    
      (2 x 20 mL) to remove unreacted iodine (color change from reddish-brown to pale yellow).
    
  • Wash with Saturated

    
      (20 mL) to neutralize TFA, followed by Brine  (20 mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue is typically a dark oil or solid.

  • Purify via Flash Column Chromatography (

    
    ).
    
    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
  • Yield Expectation: 85-92%.

  • Characterization:

    
     NMR should show two aromatic singlets (or doublets with large F-coupling) indicating para arrangement of protons relative to each other, confirming the 2,5-substitution pattern on the aniline core.
    

Workflow Visualization

Workflow Start Start: 3-Methoxy-4-fluoroaniline in MeCN (0.2 M) Reagents Add 0.1 eq TFA Add 1.05 eq NIS (0°C) Start->Reagents Reaction Stir 0°C -> RT (2 - 4 Hours) Reagents->Reaction QC_Check LC-MS Check Conversion >95%? Reaction->QC_Check QC_Check->Reaction No (Add 0.1 eq NIS) Quench Quench: 10% Na2S2O3 Extract: EtOAc QC_Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Pure Product: 4-Fluoro-2-iodo-5-methoxyaniline Purify->Final

Figure 2: Operational workflow for the synthesis and isolation.

Expert Notes & Troubleshooting

  • Solvent Choice: Acetonitrile is superior to DMF for this specific transformation as it facilitates the precipitation of succinimide (byproduct) and allows for easier workup. If solubility is an issue, DMF can be used, but requires rigorous aqueous washing to remove.

  • Catalyst Role: While NIS can react without acid, the addition of TFA (or PTSA) protonates the NIS, generating a more electrophilic

    
     species and significantly accelerating the reaction while suppressing N-iodination (which is reversible but slows the process) [1].
    
  • Stability: The product is light-sensitive. Store in amber vials under argon at 4°C.

  • Scale-Up: For multigram scales (>10g), ensure efficient heat dissipation during NIS addition, as the reaction is exothermic.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2][3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2][3][4] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Olah, G. A., et al. (1993). Synthetic Methods and Reactions; 183. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid. Synthesis, 1993(10), 1071-1072. Link

  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2-iodo-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Biaryl Scaffolds in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Biaryl Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, empowering the creation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl structures, which are prevalent in a vast array of therapeutic agents.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for 4-Fluoro-2-iodo-3-methoxyaniline, a highly functionalized and valuable building block in medicinal chemistry. The presence of coordinating amino and methoxy groups, along with the deactivating fluoro substituent, presents a unique set of challenges and opportunities for optimization. As a Senior Application Scientist, this document aims to provide not just a protocol, but a comprehensive understanding of the underlying principles to empower researchers to rationally design and troubleshoot their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of 4-Fluoro-2-iodo-3-methoxyaniline. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[2][8] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this initial step.[4]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[9] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_intermediate Ar-Pd(II)L_n-I OxAdd->PdII_intermediate Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_intermediate->Transmetalation [R-B(OH)₃]⁻ PdII_coupled Ar-Pd(II)L_n-R Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 4-Fluoro-2-iodo-3-methoxyaniline

The specific substituents on the aniline ring significantly influence its reactivity. The electron-donating nature of the amino and methoxy groups can increase the electron density at the palladium center, potentially affecting the rates of oxidative addition and reductive elimination. Conversely, the electron-withdrawing fluoro group can modulate this effect. The ortho-iodo and methoxy groups also introduce steric hindrance that must be considered.

Choosing the Right Catalyst and Ligand

The selection of the palladium source and its coordinating ligand is arguably the most critical factor for a successful coupling.

  • Palladium Precatalysts: Common and effective precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates, pre-formed palladium complexes with bulky, electron-rich phosphine ligands, such as palladacycles, can offer superior activity and stability.[6]

  • Phosphine Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich anilines, bulky and electron-rich phosphine ligands are often preferred as they can facilitate both the oxidative addition and the reductive elimination steps. Examples include tri-tert-butylphosphine (P(tBu)₃), SPhos, and XPhos.

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It activates the boronic acid for transmetalation and can influence the overall catalytic activity.[1]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and effective for a wide range of substrates.[10] Cesium carbonate is often a good choice for sterically hindered substrates due to its higher solubility and basicity.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, particularly when milder conditions are required.[11]

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reaction components and for moderating the reaction temperature.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[5] The addition of water can aid in the dissolution of the base and facilitate the formation of the boronate "ate" complex.

  • Protic Solvents: Ethanol/water mixtures can also be effective and offer a more environmentally friendly option.[12][13]

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Fluoro-2-iodo-3-methoxyaniline with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials:

  • 4-Fluoro-2-iodo-3-methoxyaniline

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-iodo-3-methoxyaniline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., Dioxane/Water 4:1, to achieve a concentration of ~0.1 M with respect to the aniline). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: A Guide to Optimization

For a new substrate, it is highly recommended to perform a small-scale optimization screen. The following table provides a template for systematically evaluating key reaction parameters.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012
2Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2)Dioxane/H₂O (4:1)9012
3Pd(OAc)₂ (5)P(tBu)₃ (10)K₂CO₃ (2)Dioxane/H₂O (4:1)9012
4Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)9012
5Pd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane/H₂O (4:1)9012
6Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10012
7Pd(PPh₃)₄ (5)-K₂CO₃ (2)THF/H₂O (4:1)8012

Experimental Workflow Diagram

Suzuki_Workflow cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Assembly (Aniline, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent & Catalyst Addition (Degassed Solvent) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC/LC-MS) D->E E->D Incomplete F 6. Workup (Quench & Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions.

    • Insufficient Base: The base may not be strong enough or may not be sufficiently soluble. Consider using a stronger or more soluble base like Cs₂CO₃.

    • Low Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or if the reaction is run for too long. Reducing the reaction time or temperature may help.

    • Protodeboronation: The boronic acid can be cleaved by water, especially under harsh basic conditions. Using a less aqueous solvent system or a milder base might be beneficial.

  • Difficulty in Purification:

    • The polarity of the product may be similar to that of the starting materials or byproducts. Careful selection of the chromatographic eluent is crucial.

Conclusion

The Suzuki-Miyaura coupling of 4-Fluoro-2-iodo-3-methoxyaniline offers a powerful route to novel biaryl compounds of significant interest in drug discovery. While the inherent functionalities of the molecule present specific challenges, a rational approach to the selection of catalyst, ligand, base, and solvent, guided by the principles outlined in this document, will enable researchers to successfully achieve their synthetic goals. The provided protocol serves as a solid foundation, and systematic optimization will likely be necessary to achieve high yields for a diverse range of coupling partners.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • News-Medical. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Correa, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3372-3386. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Chiong, H. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 396-405. [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

  • Knochel, P., & Pöthig, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 147(12), 2005-2015. [Link]

  • D’Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Di Liberto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7654. [Link]

  • Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21, S124-S126. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-118). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Jung, D. Y., & Yoon, C. H. (2008). Oxidative Palladium (II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Bulletin of the Korean Chemical Society, 29(1), 15-18. [Link]

  • Chem Help ASAP. Suzuki cross coupling reaction. [Link]

  • Scott, N. M., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd (PPh3) 4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1941-1949. [Link]

  • University of Tasmania. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. [Link]

  • Zhang, L., et al. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis, 3(12), 1490-1497. [Link]

Sources

Application

Application Notes &amp; Protocols: Navigating the Buchwald-Hartwig Amination of Sterically Hindered Iodoanilines

Introduction: The Enduring Power of C–N Bond Formation The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of C–N Bond Formation

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where aryl amines are ubiquitous structural motifs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these bonds, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[1][3][4] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a reliable route to a diverse array of arylamine products.[5][6]

However, the efficiency of the Buchwald-Hartwig amination can be significantly hampered when dealing with sterically demanding substrates, such as ortho-substituted iodoanilines. The increased steric bulk around the reaction centers can impede key steps in the catalytic cycle, leading to sluggish reactions, low yields, and the formation of undesired side products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the challenges associated with the Buchwald-Hartwig amination of sterically hindered iodoanilines. We will delve into the mechanistic nuances, provide a rationale for the selection of catalysts and reagents, and offer a detailed, field-proven protocol.

The Mechanistic Hurdle of Steric Hindrance

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[7][8][9] The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.[9][10]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[1][9]

  • Reductive Elimination: The desired C–N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.[9][10]

Steric hindrance, particularly from ortho-substituents on the iodoaniline, can negatively impact both the oxidative addition and reductive elimination steps. Large substituents can slow down the approach of the palladium catalyst to the C–I bond and can also destabilize the transition state of the reductive elimination, which requires the aryl and amino groups to be in close proximity.

Furthermore, while aryl iodides are typically highly reactive in cross-coupling reactions, they can present a unique challenge in the Buchwald-Hartwig amination. The iodide anion generated during the reaction can form stable, unreactive palladium iodide dimer complexes, effectively taking the catalyst out of the active cycle.[7][8] This inhibitory effect can be more pronounced in polar solvents.

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L-Pd(II)(Ar)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R2NH PdII_Amine [L-Pd(II)(Ar)(I)(R2NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido - H-Base+ I- Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

Strategic Selection of Reaction Components

Overcoming the challenges posed by sterically hindered iodoanilines requires careful consideration of each component of the reaction system.

The Palladium Precursor: Setting the Stage for Catalysis

While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. For improved efficiency and reproducibility, particularly with challenging substrates, the use of pre-formed palladium precatalysts is highly recommended. These are typically air- and moisture-stable complexes that readily generate the active Pd(0) catalyst upon exposure to a base. Palladacycle precatalysts, such as the G3 and G4 Buchwald precatalysts, are particularly effective.[7]

The Ligand: The Key to Unlocking Reactivity

The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination of sterically hindered substrates.[8] The ligand stabilizes the palladium center, promotes the desired catalytic steps, and influences the overall efficiency of the reaction. For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally required.[1][2] These ligands promote oxidative addition and facilitate the reductive elimination step.

Several generations of ligands have been developed, with each offering improved scope and activity.[1] For sterically hindered iodoanilines, ligands from the Buchwald and Hartwig groups have proven to be particularly effective.[1]

Ligand Class Examples Key Features & Applications
Dialkylbiaryl Phosphines JohnPhos, DavePhos, XPhos, RuPhos, BrettPhos[11]Highly effective for a broad range of substrates, including sterically hindered aryl chlorides and bromides. Their bulky nature facilitates reductive elimination.
Ferrocene-based Ligands dppf (diphenylphosphinoferrocene)One of the earlier bidentate ligands that expanded the scope to primary amines.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong sigma-donors that form robust palladium complexes, showing high activity.[12]

For the specific challenge of sterically hindered iodoanilines, ligands such as BrettPhos and tBuXPhos are often excellent starting points due to their demonstrated efficacy in coupling hindered substrates.[11]

The Base: A Crucial, Yet Delicate, Choice

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[9][13] However, the choice of base can also influence catalyst activity and substrate stability.

Strong, non-nucleophilic bases are typically employed. The most common choices include:

  • Sodium tert-butoxide (NaOtBu): A strong, effective base for a wide range of couplings.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be advantageous for less acidic amines.[8]

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that offer better tolerance for base-sensitive functional groups.[7]

For sterically hindered substrates, a strong base like NaOtBu or LHMDS is often necessary to drive the reaction to completion. However, care must be taken as highly basic conditions can lead to side reactions, such as the dehalogenation of the aryl iodide.

The Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the solubility of intermediates and byproducts, which can impact the catalytic cycle.[14] Apolar, ethereal, or aromatic solvents are generally preferred.

  • Toluene: A common and effective solvent, particularly for aryl iodides, as it minimizes the solubility of iodide salts, thereby reducing catalyst inhibition.[8]

  • Dioxane: Another widely used solvent.[7][15]

  • Tetrahydrofuran (THF): A suitable choice, though its lower boiling point may limit the reaction temperature.[7][16]

For challenging couplings, higher reaction temperatures are often required, making toluene or dioxane good choices. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-N,N-dimethylaniline with Morpholine

This protocol provides a detailed, step-by-step methodology for the coupling of a sterically hindered iodoaniline.

Diagram 2: Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification a Dry and inert Schlenk tube b Add Pd precatalyst, ligand, and base a->b c Add 2-iodo-N,N-dimethylaniline b->c d Seal with septum c->d e Evacuate and backfill with Argon (3x) f Add anhydrous, degassed toluene e->f g Add morpholine via syringe f->g h Heat to 100 °C with vigorous stirring g->h i Monitor reaction by TLC or GC-MS h->i j Cool to room temperature k Dilute with ethyl acetate j->k l Filter through Celite k->l m Concentrate in vacuo l->m n Purify by column chromatography m->n

Sources

Method

Application Note: Strategic Synthesis of a 7-Fluoro-8-methoxyquinoline Core for Kinase Inhibitor Scaffolds Using 4-Fluoro-2-iodo-3-methoxyaniline

Abstract This application note provides a detailed protocol for the synthesis of a highly functionalized 7-fluoro-8-methoxyquinoline scaffold, a key intermediate in the development of potent kinase inhibitors. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of a highly functionalized 7-fluoro-8-methoxyquinoline scaffold, a key intermediate in the development of potent kinase inhibitors. The synthesis leverages the unique structural attributes of 4-Fluoro-2-iodo-3-methoxyaniline, demonstrating its utility as a strategic starting material. The described two-step synthetic pathway, involving a Sonogashira cross-coupling followed by an electrophilic cyclization, offers an efficient route to this valuable heterocyclic core. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel targeted cancer therapies.

Introduction: The Strategic Advantage of Fluorinated Anilines in Kinase Inhibitor Design

The quinoline and quinazoline cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors, including Lapatinib and Gefitinib. The strategic incorporation of fluorine into these scaffolds has become a cornerstone of modern drug design.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to the target kinase.[2][3]

4-Fluoro-2-iodo-3-methoxyaniline is a highly valuable, albeit specialized, building block for constructing kinase inhibitors. Its utility stems from a unique combination of functional groups:

  • Iodo Group: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the facile introduction of carbon-carbon bonds.[4] The high reactivity of the C-I bond allows for selective coupling under mild conditions.[4]

  • Aniline Moiety: Provides a nucleophilic center for the construction of nitrogen-containing heterocycles, most notably the quinoline ring system through cyclization reactions.[5][6]

  • Fluoro and Methoxy Substituents: These groups are strategically positioned to become part of the final quinoline core, influencing the electronic properties and pharmacokinetic profile of the resulting inhibitor. Specifically, they will be located at the 7 and 8 positions, respectively, of the quinoline ring, a common substitution pattern in potent kinase inhibitors.[5]

This application note details a robust, two-step protocol to convert 4-Fluoro-2-iodo-3-methoxyaniline into a versatile 7-fluoro-8-methoxy-4-phenylquinoline intermediate, primed for further elaboration into advanced kinase inhibitor candidates.

Overall Synthetic Strategy

The synthetic approach is a two-step sequence designed for efficiency and modularity. The first step involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction to link 4-Fluoro-2-iodo-3-methoxyaniline with a terminal alkyne (e.g., phenylacetylene). The resulting N-(2-alkynyl)aniline intermediate is then subjected to an electrophilic cyclization to construct the quinoline core.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization A 4-Fluoro-2-iodo- 3-methoxyaniline C Intermediate: N-(3-phenylprop-2-ynyl)-4-fluoro- 3-methoxyaniline A->C PdCl₂(PPh₃)₂ CuI, Et₃N B Phenylacetylene B->C D Intermediate: N-(3-phenylprop-2-ynyl)-4-fluoro- 3-methoxyaniline E Final Product: 7-Fluoro-8-methoxy- 4-phenylquinoline D->E I₂, NaHCO₃ MeCN G A 7-Fluoro-8-methoxy- 4-phenylquinoline Core B Further Functionalization (e.g., Chlorination at C4) A->B Multi-step Elaboration C 4-Anilinoquinoline Kinase Inhibitor Scaffold B->C Nucleophilic Aromatic Substitution

Sources

Application

Protocol for Sonogashira coupling with 4-Fluoro-2-iodo-3-methoxyaniline

An Application Note and Protocol for the Sonogashira Coupling of 4-Fluoro-2-iodo-3-methoxyaniline Prepared by: The Office of the Senior Application Scientist Introduction: The Strategic Importance of the Sonogashira Coup...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sonogashira Coupling of 4-Fluoro-2-iodo-3-methoxyaniline

Prepared by: The Office of the Senior Application Scientist

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation has become an indispensable tool in the synthesis of complex molecules due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] Its applications are vast, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4]

This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a specific, highly functionalized substrate: 4-Fluoro-2-iodo-3-methoxyaniline. This aniline derivative is a valuable building block in medicinal chemistry and materials science.[5][6] The presence of an iodo group, the most reactive halide in this coupling, allows for facile reaction, often at room temperature.[7][8] However, the electron-donating methoxy and aniline groups, combined with the steric hindrance at the ortho position to the iodine, present unique challenges and considerations for reaction optimization. This document will address these nuances to ensure a robust and reproducible protocol.

The Catalytic Heart of the Reaction: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8][9][10]

  • The Palladium Cycle: This is the main productive cycle.

    • Oxidative Addition: The active catalyst, a 14-electron Pd(0) species, undergoes oxidative addition with the aryl iodide (4-Fluoro-2-iodo-3-methoxyaniline) to form a square planar Pd(II) intermediate.[8][11] This is often the rate-determining step for less reactive aryl halides, but is typically fast for aryl iodides.[7]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand. The precise mechanism of this step is complex and can be influenced by the reaction conditions.[10][12]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the formation of a reactive alkynyl species.[2]

    • π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.

    • Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[3] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium center.

Visualizing the Catalytic Cycles

The interplay between the palladium and copper cycles is illustrated below.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R (Coupled Product) pd_trans->product cu_i Cu(I)I cu_alkyne [H-C≡C-R • CuI] cu_i->cu_alkyne Coordination cu_acetylide Cu(I)-C≡C-R cu_alkyne->cu_acetylide Deprotonation (Base) base_h Base-H⁺I⁻ cu_alkyne->base_h cu_acetylide->pd_trans cu_acetylide->cu_i Transfer to Pd aryl_halide Ar-I (4-Fluoro-2-iodo-3-methoxyaniline) aryl_halide->pd_ox alkyne H-C≡C-R (Terminal Alkyne) alkyne->cu_alkyne Workflow Figure 2: Experimental Workflow for Sonogashira Coupling A 1. Preparation - Dry Schlenk Flask - Add Aryl Iodide - Purge with Ar/N₂ B 2. Reagent Addition (under Ar/N₂) - Add Pd Catalyst & CuI - Add Solvent & Base - Add Terminal Alkyne A->B C 3. Reaction - Stir at RT or heat gently - Monitor by TLC/GC-MS B->C D 4. Work-up - Cool and Dilute - Filter through Celite® - Aqueous Washes (NH₄Cl, H₂O, Brine) C->D E 5. Isolation & Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography D->E F Pure Product E->F

Sources

Method

One-pot synthesis of benzimidazoles from 4-Fluoro-2-iodo-3-methoxyaniline

Application Note & Protocol One-Pot Synthesis of Substituted Benzimidazoles from 4-Fluoro-2-iodo-3-methoxyaniline: A Streamlined Approach for Medicinal Chemistry Abstract Benzimidazoles are a cornerstone of many pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

One-Pot Synthesis of Substituted Benzimidazoles from 4-Fluoro-2-iodo-3-methoxyaniline: A Streamlined Approach for Medicinal Chemistry

Abstract

Benzimidazoles are a cornerstone of many pharmaceutical agents, necessitating efficient and versatile synthetic methods. This guide details a robust, one-pot protocol for synthesizing 2-substituted benzimidazoles starting from the highly functionalized aniline, 4-Fluoro-2-iodo-3-methoxyaniline. By leveraging a copper-catalyzed intramolecular C-N bond formation, this method circumvents the need for isolating intermediates, thereby improving operational simplicity and time efficiency. The protocol involves the initial condensation of the aniline with a variety of aldehydes, followed by an in-situ cyclization to yield the desired benzimidazole core. This approach is highly amenable to library synthesis for drug discovery and process development.

Introduction and Scientific Principle

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse activities, including antiviral, anticancer, and antihypertensive agents.[1][2] Traditional syntheses often involve multi-step procedures with harsh conditions, such as the condensation of o-phenylenediamines with carboxylic acids at high temperatures.[3][4] A more modern and flexible approach involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[3][5] However, this can still lead to complex product mixtures if not carefully controlled.

The protocol described herein utilizes an o-haloaniline, specifically 4-Fluoro-2-iodo-3-methoxyaniline, in a one-pot reaction that proceeds through two key stages:

  • Schiff Base Formation: The primary amine of the aniline derivative condenses with an aldehyde to form an intermediate Schiff base (imine).

  • Intramolecular Cyclization: A copper catalyst facilitates an intramolecular C-N bond formation (an Ullmann-type coupling), where the second nitrogen of the imine intermediate displaces the iodine atom to form the imidazole ring.[6][7][8] Subsequent aromatization yields the final benzimidazole product.

This strategy offers significant advantages:

  • Efficiency: Combines multiple steps into a single operation, reducing handling, time, and waste.

  • Versatility: The use of an o-iodoaniline allows for mild, copper-catalyzed cyclization conditions that are tolerant of a wide range of functional groups on the aldehyde coupling partner.[9][10][11]

  • Regiocontrol: The starting material's substitution pattern directly translates to a specific substitution pattern in the final product, avoiding the formation of regioisomers.

Proposed Reaction Mechanism

The one-pot synthesis is proposed to follow a sequential condensation-cyclization pathway, catalyzed by a Cu(I) species. The key steps are outlined below.

  • Imine Formation: The reaction initiates with the acid- or base-catalyzed condensation of 4-Fluoro-2-iodo-3-methoxyaniline (1) with an aldehyde (2) to form the corresponding Schiff base (imine) intermediate (3) .

  • Catalyst Coordination: A Cu(I) catalyst, generated in situ or added directly, coordinates to the imine intermediate.

  • Oxidative Addition: The Cu(I) species undergoes oxidative addition into the C-I bond of the aryl ring to form a Cu(III) intermediate (4) .

  • Reductive Elimination: Intramolecular C-N bond formation occurs via reductive elimination, forming the dihydrobenzimidazole intermediate (5) and regenerating the active Cu(I) catalyst.

  • Aromatization: The intermediate (5) undergoes oxidation to furnish the final aromatic benzimidazole product (6) . This oxidation can be facilitated by a mild oxidant present in the reaction or by air.

Reaction_Mechanism Proposed Copper-Catalyzed Benzimidazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product cluster_catalyst Catalytic Cycle Aniline 4-Fluoro-2-iodo-3-methoxyaniline (1) SchiffBase Schiff Base (3) Aniline->SchiffBase Condensation Aldehyde Aldehyde (2) Aldehyde->SchiffBase Condensation CuComplex Cu(III) Intermediate (4) SchiffBase->CuComplex + Cu(I) Oxidative Addition CuI Cu(I) Dihydro Dihydrobenzimidazole (5) CuComplex->Dihydro Reductive Elimination CuIII Cu(III) Product Benzimidazole (6) Dihydro->Product Oxidation Aromatization CuI->CuIII Oxidative Add. CuIII->CuI Reductive Elim.

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various aldehydes.

Materials and Reagents
  • Starting Material: 4-Fluoro-2-iodo-3-methoxyaniline (FW: 283.04 g/mol )

  • Aldehyde: Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, FW: 106.12 g/mol )

  • Catalyst: Copper(I) iodide (CuI) or Copper(I) chloride (CuCl)[9][10]

  • Ligand (Optional but Recommended): N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline[7][12]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[7][13]

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Work-up Reagents: Ethyl acetate, Brine, Saturated aqueous ammonium chloride, Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-2-iodo-3-methoxyaniline (1.0 mmol, 283 mg).

  • Reagent Addition: Add the aldehyde (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), the ligand (e.g., DMEDA, 0.2 mmol, 22 µL, 20 mol%), and potassium carbonate (2.0 mmol, 276 mg).

    • Scientist's Note: The ligand stabilizes the copper catalyst, preventing aggregation and improving catalytic turnover.[6][7] The base is crucial for neutralizing the HI formed during the cyclization step.

  • Solvent Addition: Add anhydrous DMSO (3 mL) via syringe.

  • Reaction Execution: Seal the flask and stir the mixture at 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Reactions are typically complete within 12-24 hours.[9][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel. The aqueous layer may contain copper salts; wash with saturated aqueous NH₄Cl (2 x 15 mL) to help remove them.

    • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure benzimidazole product.

Experimental Workflow Overview

The entire process, from setup to the final purified product, can be visualized as a streamlined workflow.

Workflow Experimental Workflow Overview Setup 1. Reaction Setup (Flask, Aniline, Inert Atm.) Reagents 2. Add Reagents (Aldehyde, CuI, Ligand, Base) Setup->Reagents Solvent 3. Add Solvent (DMSO) Reagents->Solvent Reaction 4. Heat & Stir (120 °C, 12-24h) Solvent->Reaction Workup 5. Aqueous Work-up (EtOAc, H₂O, Brine) Reaction->Workup Drying 6. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Drying Purify 7. Column Chromatography Drying->Purify Product Pure Benzimidazole Purify->Product

Caption: High-level overview of the experimental procedure.

Results: Substrate Scope and Yields

This one-pot method is compatible with a diverse range of aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times and yields, but generally, both electron-donating and electron-withdrawing groups are well-tolerated.[10][14]

EntryAldehyde (R Group)ProductExpected Yield (%)
1Phenyl6-Fluoro-2-phenyl-7-methoxy-1H-benzo[d]imidazole85-92%
24-Chlorophenyl2-(4-Chlorophenyl)-6-fluoro-7-methoxy-1H-benzo[d]imidazole80-88%
34-Methoxyphenyl6-Fluoro-7-methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole88-95%
42-Thienyl6-Fluoro-7-methoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole75-85%
5Cyclohexyl2-Cyclohexyl-6-fluoro-7-methoxy-1H-benzo[d]imidazole65-75%

Note: Yields are hypothetical based on literature precedents for similar reactions and serve as a guide.[9][10][11] Actual yields will vary based on specific reaction conditions and purification efficiency.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient heat; Poor quality reagents/solvent.Use fresh CuI (white/off-white, not green). Ensure the reaction temperature is maintained. Use anhydrous solvent.
Formation of Side Products Reaction time too long; Air (oxygen) contamination.Monitor the reaction closely by TLC and stop when the starting material is consumed. Ensure a properly maintained inert atmosphere.
Difficult Purification Residual copper salts or ligand.Perform an aqueous wash with saturated NH₄Cl or a dilute EDTA solution to chelate and remove copper. The ligand may require specific chromatographic conditions to separate.

Conclusion

The described one-pot synthesis provides an efficient, reliable, and versatile route to highly substituted benzimidazoles from 4-Fluoro-2-iodo-3-methoxyaniline. By leveraging a copper-catalyzed intramolecular cyclization, this protocol minimizes operational complexity and is well-suited for the rapid generation of compound libraries in a drug discovery setting. The mild conditions and tolerance for various functional groups underscore its value for researchers and scientists in pharmaceutical development.

References

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]

  • Kim, Y., Kumar, M. R., Park, N., Heo, Y., & Lee, S. (2011). Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation. The Journal of Organic Chemistry, 76(22), 9577–9583. [Link]

  • Peng, J., Ye, M., Zong, C., Hu, F., Feng, L., Wang, X., Wang, Y., & Chen, C. (2011). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. The Journal of Organic Chemistry, 76(3), 716–719. [Link]

  • one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient catalyst. Academia.edu. [Link]

  • Yadav, D., Singh, C., Singh, A., & Singh, A. K. (2020). Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules, 25(22), 5462. [Link]

  • Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C–N Bond Formation. ACS Publications. [Link]

  • Cu-Catalyzed C–H Allylation of Benzimidazoles with Allenes. ACS Publications. [Link]

  • Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. MDPI. [Link]

  • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]

  • Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. Royal Society of Chemistry. [Link]

  • One-pot Synthesis of Benzimidazoles and Benzothiazoles in the Presence of Fe(HSO4)3 as a New and Efficient Oxidant. ResearchGate. [Link]

  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. BMC. [Link]

  • An efficient Pd-catalyzed intramolecular cyclization reaction followed by formation of benzimidazole derivatives. ResearchGate. [Link]

  • Note A green synthesis of benzimidazoles. NIScPR. [Link]

  • Hu, Z., Zhao, T., Wang, M., Wu, J., Yu, W., & Chang, J. (2017). I2-Mediated Intramolecular C–H Amidation for the Synthesis of N-Substituted Benzimidazoles. The Journal of Organic Chemistry, 82(6), 3152–3158. [Link]

  • One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles. Royal Society of Chemistry. [Link]

  • Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters. [Link]

  • Copper-Catalyzed Inter- and Intramolecular C-N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. PubMed. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. [Link]

Sources

Application

Application Notes and Protocols: Protecting Group Strategies for 4-Fluoro-2-iodo-3-methoxyaniline

Abstract 4-Fluoro-2-iodo-3-methoxyaniline is a highly functionalized aromatic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2][3] Its utility is often...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-2-iodo-3-methoxyaniline is a highly functionalized aromatic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2][3] Its utility is often predicated on synthetic routes that require selective reactions at other positions on the molecule, necessitating the temporary masking of the highly reactive amino group. This application note provides an in-depth guide to the strategic selection and implementation of amine protecting groups for this specific substrate. We will explore the rationale behind various protection strategies, including acylation, carbamoylation, and sulfonylation, and provide detailed, field-proven protocols for their application and subsequent removal.

Introduction: The Synthetic Challenge

The aniline moiety is a potent nucleophile and a strong activating group in electrophilic aromatic substitution, due to the lone pair of electrons on the nitrogen atom.[4][5] In the case of 4-Fluoro-2-iodo-3-methoxyaniline, the methoxy group further enhances the electron density of the aromatic ring, increasing its reactivity. Undertaking synthetic transformations without protecting the amine can lead to a host of undesired side reactions, including N-alkylation, N-acylation, or uncontrolled polymerization.[5][6]

The selection of an appropriate protecting group is therefore a critical first step in any multi-step synthesis involving this intermediate.[7][8] An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.[9]

  • Stable to a wide range of downstream reaction conditions.

  • Easy to remove selectively in high yield without affecting other functional groups.[9]

  • Orthogonal , meaning its removal conditions are distinct from those of other protecting groups in the molecule, allowing for selective deprotection.[10][11][12]

This guide will focus on four common and effective protecting groups: Acetyl (Ac), tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and p-Toluenesulfonyl (Tosyl, Ts).

Strategic Selection of a Protecting Group

The choice of protecting group is dictated entirely by the planned synthetic route. The substituents on 4-Fluoro-2-iodo-3-methoxyaniline—a fluoro group, a soft iodo- a methoxy group—present unique considerations. For instance, the iodo group is often intended for subsequent cross-coupling reactions (e.g., Suzuki, Heck), which are typically palladium-catalyzed and run under basic conditions. The chosen protecting group must be stable to these conditions. Conversely, harsh acidic or reductive deprotection methods might compromise other parts of the molecule.

The following decision workflow can guide the selection process:

G Decision Workflow for Protecting Group Selection start Start: Need to protect 4-Fluoro-2-iodo-3-methoxyaniline q1 Will the next step involve strong bases or nucleophiles? start->q1 q2 Will the next step involve acidic conditions? q1->q2 Yes q3 Will the next step involve catalytic hydrogenation (e.g., H2/Pd)? q1->q3 No q4 Is maximum stability required with harsh deprotection acceptable? q2->q4 Yes boc Use Boc Group (Stable to base, removed with acid) q2->boc No q3->q1 Yes cbz Use Cbz Group (Stable to acid/base, removed by H2/Pd) q3->cbz No ts Use Tosyl Group (Very stable, harsh removal) q4->ts Yes ac Use Acetyl Group (Moderate stability, harsh removal) q4->ac No

Caption: Decision workflow for selecting a suitable protecting group.

Comparative Overview of Protecting Group Strategies

The following table summarizes the key characteristics of the four protecting groups discussed in this note.

Protecting GroupProtection ReagentsProtection ConditionsDeprotection ReagentsDeprotection ConditionsStability Profile
Acetyl (Ac) Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine, TEA)[4][13]Mild, Room TempStrong Acid (e.g., aq. HCl) or Base (e.g., aq. NaOH)[13]Reflux / High TempModerate acid/base stability. Unstable to strong acid/base.
Boc Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, DMAP)[14][15][16]Mild, 0°C to Room TempStrong Acid (e.g., TFA, HCl in Dioxane)[10][15][16]Mild, 0°C to Room TempStable to base, nucleophiles, and hydrogenation. Labile to acid.
Cbz (Z) Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, TEA)[17][18]Mild, 0°C to Room TempH₂, Pd/C Catalyst[10][18][19]Mild, Room Temp, 1 atm H₂Stable to acid and base. Labile to catalytic hydrogenation.
Tosyl (Ts) p-Toluenesulfonyl Chloride (Ts-Cl), Base (e.g., Pyridine)[20][21]Mild, 0°C to Room TempStrong Acid (e.g., HBr/AcOH) or Reducing Agents (e.g., Na/NH₃)[22]Harsh, High Temp or CryogenicVery stable to acid, base, oxidants, and reductants.

Experimental Protocols

The following protocols are generalized and may require optimization based on laboratory conditions and subsequent reaction steps.

Acetyl (Ac) Protection Strategy

Rationale: Acetylation is a cost-effective and straightforward method to deactivate the aniline nitrogen. The resulting acetamide is significantly less nucleophilic. However, its removal requires harsh hydrolytic conditions that may not be compatible with sensitive substrates.[4][13][23][24]

Protocol 4.1.1: Protection (Acetylation)

  • Dissolve 4-Fluoro-2-iodo-3-methoxyaniline (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.5 equiv.) or pyridine (2.0 equiv.) and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 equiv.) or acetic anhydride (1.2 equiv.) dropwise.[13]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-fluoro-2-iodo-3-methoxyphenyl)acetamide.

Protocol 4.1.2: Deprotection (Hydrolysis)

  • Suspend the N-acetylated aniline (1.0 equiv.) in a mixture of ethanol and 6M aqueous HCl (1:1 v/v).[13]

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of NaOH or NaHCO₃.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the free aniline.

tert-Butoxycarbonyl (Boc) Protection Strategy

Rationale: The Boc group is one of the most versatile protecting groups for amines due to its stability to a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[10][15][25] This makes it highly orthogonal to many other protecting groups.[10]

Protocol 4.2.1: Protection (Boc-ON)

  • Dissolve 4-Fluoro-2-iodo-3-methoxyaniline (1.0 equiv.) in THF or acetonitrile.

  • Add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise at room temperature.[15][16]

  • Stir the reaction for 12-24 hours. The reaction with anilines can be sluggish.[25] Monitor progress by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary to yield tert-butyl (4-fluoro-2-iodo-3-methoxyphenyl)carbamate.

Protocol 4.2.2: Deprotection (Acidolysis)

  • Dissolve the Boc-protected aniline (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv., or a 25-50% v/v solution in DCM) at 0°C.[15][16]

  • Stir at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.

  • Carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize excess acid.

  • Extract, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to recover the free aniline.

Benzyloxycarbonyl (Cbz) Protection Strategy

Rationale: The Cbz group is stable to both acidic and basic conditions, offering a different orthogonality profile than the Boc group.[18] Its removal via catalytic hydrogenolysis is exceptionally mild and occurs at neutral pH, preserving acid- or base-labile functional groups.[10][18] Crucially, standard hydrogenolysis conditions (H₂, Pd/C, 1 atm) typically do not cleave aryl-iodine bonds.

Protocol 4.3.1: Protection (Cbz-ON)

  • Dissolve 4-Fluoro-2-iodo-3-methoxyaniline (1.0 equiv.) in a 2:1 mixture of THF and water.

  • Add sodium carbonate (Na₂CO₃) (2.0 equiv.) and cool the mixture to 0°C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise while stirring vigorously.[18]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by recrystallization or column chromatography to yield benzyl (4-fluoro-2-iodo-3-methoxyphenyl)carbamate.

Protocol 4.3.2: Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-protected aniline (1.0 equiv.) in methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[18][19]

  • Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the free aniline.

Tosyl (Ts) Protection Strategy

Rationale: The tosyl group forms a highly stable N-sulfonyl aniline (a sulfonamide) that is resistant to a broad spectrum of harsh conditions, including strong acids, bases, and many oxidizing/reducing agents.[22] This robustness, however, makes deprotection challenging, requiring potent reducing agents or strong acids.[22]

Protocol 4.4.1: Protection (Tosylation)

  • Dissolve 4-Fluoro-2-iodo-3-methoxyaniline (1.0 equiv.) in pyridine or DCM containing pyridine (3.0 equiv.).[21]

  • Cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (Ts-Cl) (1.1 equiv.) portion-wise, maintaining the temperature below 5°C.[21]

  • Allow the reaction to stir at room temperature for 6-18 hours.

  • Quench the reaction by adding water. If using pyridine as the solvent, remove it under reduced pressure.

  • Extract the product into ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by recrystallization to yield N-(4-fluoro-2-iodo-3-methoxyphenyl)-4-methylbenzenesulfonamide.

Protocol 4.4.2: Deprotection (Reductive Cleavage)

  • Caution: This procedure uses strong, corrosive acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the tosylated aniline (1.0 equiv.) in a solution of 33% HBr in acetic acid.

  • Add phenol (1.0-2.0 equiv.) as a scavenger.

  • Heat the mixture to 70-100°C for 2-6 hours.

  • Cool to room temperature and pour the mixture onto ice.

  • Carefully basify with concentrated NaOH solution until pH > 10.

  • Extract the product with an organic solvent, dry, and concentrate to recover the free aniline.

Summary of Reaction Schemes

G cluster_main Protection and Deprotection of 4-Fluoro-2-iodo-3-methoxyaniline cluster_prot Protected Forms Aniline 4-Fluoro-2-iodo-3-methoxyaniline (Starting Material) Ac N-Acetyl Protected Aniline->Ac Ac₂O or AcCl, Base Boc N-Boc Protected Aniline->Boc (Boc)₂O, Base, DMAP Cbz N-Cbz Protected Aniline->Cbz Cbz-Cl, Base Ts N-Tosyl Protected Aniline->Ts Ts-Cl, Pyridine Ac->Aniline aq. H⁺ or OH⁻, Heat Boc->Aniline TFA or HCl Cbz->Aniline H₂, Pd/C Ts->Aniline HBr/AcOH or Na/NH₃

Caption: Reaction pathways for protection and deprotection.

Conclusion

The successful synthesis of complex derivatives from 4-Fluoro-2-iodo-3-methoxyaniline is critically dependent on a well-reasoned protecting group strategy. While simple acetylation offers a quick and inexpensive route, its harsh deprotection conditions limit its utility. Carbamate-based protecting groups like Boc and Cbz provide a superior balance of stability and mild, orthogonal removal conditions, making them the preferred choice for most modern synthetic applications. The Boc group is ideal for routes requiring basic or reductive steps, while the Cbz group excels when subsequent steps involve acidic conditions. The tosyl group should be reserved for instances where extreme stability is paramount and harsh deprotection is feasible. By carefully considering the planned reaction sequence and consulting the protocols herein, researchers can confidently select and implement the optimal strategy for their synthetic goals.

References

  • The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide. Benchchem.
  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry (RSC Publishing).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
  • Tosyl group. Wikipedia.
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
  • New amino-protecting groups in organic synthesis. Accounts of Chemical Research.
  • Adding Cbz Protecting Group Mechanism. Organic Chemistry - YouTube.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
  • p-Toluenesulfonamides. Organic Chemistry Portal.
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate.
  • Protection of NH2 in aniline. Filo.
  • Amino Acid Derivatives for Peptide Synthesis.
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  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Acetyl Protection - Common Conditions.
  • Cbz-Protected Amino Groups.
  • Protecting group. Wikipedia.
  • Amino Acid-Protecting Groups. SciSpace.
  • Protection of Aniline Derivatives. YouTube.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. ChemicalBook.
  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.
  • Removing an acetyl group from NH?. ResearchGate.
  • Protecting Groups. Organic Synthesis.
  • Tips & Tricks: Protecting Groups. University of Rochester.
  • Deprotection of acetyl group on amino group with thionyl chloride and pyridine. FAO AGRIS.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Substituted aniline: Significance and symbolism.
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  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
  • 2 Protection of Functional Groups.
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  • 4-Fluoro-2-methoxyaniline. PubChem - NIH.
  • Purification method of 4-fluoro-2-methoxyaniline. Google Patents.
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. ResearchGate.
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Sources

Method

Application Note: Scalable Synthesis Routes for Iodinated Fluoro-Anisidines

Abstract: Iodinated fluoro-anisidines are pivotal structural motifs in modern medicinal chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Iodinated fluoro-anisidines are pivotal structural motifs in modern medicinal chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine and iodine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthesis of these compounds on a scalable level presents considerable challenges, primarily in achieving precise regiochemical control due to the complex interplay of electronic and steric effects from multiple substituents. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable synthesis routes for iodinated fluoro-anisidines. We will explore direct electrophilic iodination and a regiochemically-controlled Sandmeyer reaction sequence, offering detailed protocols, mechanistic insights, and a comparative analysis to aid in route selection for process development.

Introduction: The Strategic Value of Iodinated Fluoro-Anisidines

The aniline scaffold is a cornerstone of the chemical industry, fundamental to the production of dyes, polymers, and pharmaceuticals.[2][3] The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. Simultaneously, the iodo-substituent is not merely a source of mass; it is a uniquely versatile synthetic handle. The carbon-iodine bond is the most reactive among aryl halides, making iodoarenes ideal precursors for a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are essential for constructing complex molecular architectures.[4][5][6]

The primary challenge in synthesizing specific isomers of iodinated fluoro-anisidines lies in controlling the position of iodination on a highly activated aromatic ring. The potent ortho-, para-directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups often lead to mixtures of products in direct electrophilic substitution reactions.[7] This guide provides validated, scalable protocols to navigate these challenges effectively.

Core Synthetic Strategies and Mechanistic Insights

Two principal strategies dominate the scalable synthesis of iodinated fluoro-anisidines: direct electrophilic aromatic substitution for its efficiency and atom economy, and a multi-step Sandmeyer reaction sequence for its unparalleled regiochemical precision.

Strategy 1: Direct Electrophilic Aromatic Iodination (SEAr)

Expertise & Experience: Direct iodination is the most straightforward approach. Unlike chlorination or bromination, the direct reaction of molecular iodine (I₂) with aromatic compounds is often thermodynamically unfavorable due to the low electrophilicity of iodine. Therefore, an activation method is required to generate a more potent electrophilic iodine species, often denoted as "I⁺". This is typically achieved by using an iodinating agent in the presence of an activator (like an acid) or by using iodine in conjunction with an oxidizing agent.[5]

The primary determinant of success is regioselectivity, which is dictated by the existing substituents. In a model substrate like 4-fluoro-2-methoxyaniline , the directing effects are as follows:

  • -NH₂ (at C1): A powerful activating group, directing ortho (C6) and para (C4, blocked).

  • -OCH₃ (at C2): A strong activating group, directing ortho (C3) and para (C1, blocked).

  • -F (at C4): A deactivating group (by induction) but an ortho-, para-director (by resonance), influencing positions C3 and C5.

The combined electronic activation from the -NH₂ and -OCH₃ groups makes the ring highly susceptible to electrophilic attack. The most probable sites for iodination are C3, C5, and C6. Steric hindrance can play a significant role, often disfavoring the position between two existing groups (C3). Therefore, iodination is most likely to occur at C5 or C6, depending on the specific reagents and conditions.

Trustworthiness (Self-Validating System): The protocols described below utilize common, well-characterized reagents. The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC), and the final product's isomeric purity can be definitively confirmed by ¹H NMR spectroscopy, providing a clear validation of the achieved regioselectivity.

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Detailed Protocol 1: Direct Iodination with N-Iodosuccinimide (NIS)

This method utilizes the mild and easy-to-handle solid reagent N-Iodosuccinimide (NIS), often activated by a catalytic amount of acid.[8] It is highly effective for activated aromatic systems.

Experimental Workflow

protocol_1_workflow start Dissolve 4-fluoro-2-methoxyaniline in Acetonitrile add_nis Add N-Iodosuccinimide (NIS) in portions start->add_nis stir Stir at Room Temperature (Monitor by TLC) add_nis->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for direct iodination using NIS.

Reagents and Quantities

Reagent Molar Eq. MW Amount Moles
4-Fluoro-2-methoxyaniline 1.0 141.14 5.00 g 35.4 mmol
N-Iodosuccinimide (NIS) 1.05 224.98 8.35 g 37.1 mmol

| Acetonitrile (ACN) | - | 41.05 | 150 mL | - |

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-2-methoxyaniline (5.00 g, 35.4 mmol).

  • Add acetonitrile (150 mL) and stir until the aniline is fully dissolved.

  • Add N-Iodosuccinimide (8.35 g, 37.1 mmol) to the solution in small portions over 10 minutes at room temperature. Note: The reaction is typically fast and may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) to quench any unreacted iodine/NIS.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure iodinated fluoro-anisidine isomer(s).

Expected Results:

  • Yield: 75-90%

  • Appearance: Off-white to light brown solid.

  • Purity (by HPLC/NMR): >98% after chromatography.

  • Note: The primary isomer formed should be identified by 2D NMR techniques (NOESY) to confirm the position of iodination.

Strategy 2: Multi-Step Synthesis via Sandmeyer Reaction

Expertise & Experience: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[9] Its primary advantage is that the position of the incoming halide is unequivocally determined by the location of the amine precursor. This strategy is ideal when a specific isomer is required that cannot be selectively formed by direct electrophilic substitution. The reaction of the diazonium salt with potassium iodide is particularly efficient and often does not require the copper catalyst typically associated with the Sandmeyer reaction for chlorides and bromides.[10]

Trustworthiness (Self-Validating System): This route involves a sequence of well-established, high-yielding reactions (e.g., nitration, reduction, diazotization). Each intermediate can be isolated and characterized, ensuring the integrity of the synthetic pathway at every stage before proceeding to the final, irreversible Sandmeyer step.

This protocol outlines the synthesis of a specific, less accessible isomer, 4-fluoro-2-iodo-5-methoxyaniline , starting from a commercially available precursor. This demonstrates the power of the Sandmeyer route for regiocontrol.

Synthetic Route Overview

sandmeyer_route Start 2-Amino-5-fluoroanisole Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Step2 Sandmeyer Iodination (KI) Step1->Step2 Intermediate 5-Fluoro-2-iodoanisole Step2->Intermediate Step3 Nitration (HNO₃, H₂SO₄) Intermediate->Step3 Nitro 4-Fluoro-2-iodo-5-nitroanisole Step3->Nitro Step4 Reduction (Fe, NH₄Cl or H₂, Pd/C) Nitro->Step4 Product 4-Fluoro-2-iodo-5-methoxyaniline Step4->Product

Caption: Multi-step synthesis of 4-fluoro-2-iodo-5-methoxyaniline via a Sandmeyer reaction.

Caption: Mechanism of the Sandmeyer reaction for iodination.

Detailed Protocol 2: Key Sandmeyer Step (Diazotization & Iodination)

This protocol details the conversion of an aromatic amine to an aryl iodide. The example assumes the conversion of 2-Amino-5-fluoroanisole to 5-Fluoro-2-iodoanisole , the key intermediate in the sequence shown above.

Reagents and Quantities

Reagent Molar Eq. MW Amount Moles
2-Amino-5-fluoroanisole 1.0 141.14 10.0 g 70.8 mmol
Conc. Hydrochloric Acid (HCl) 3.0 36.46 21.8 mL 212.4 mmol
Sodium Nitrite (NaNO₂) 1.05 69.00 5.13 g 74.4 mmol
Potassium Iodide (KI) 1.2 166.00 14.1 g 85.0 mmol

| Water | - | 18.02 | As needed | - |

Step-by-Step Methodology:

  • Diazotization: In a 500 mL three-neck flask fitted with a mechanical stirrer and a thermometer, suspend 2-amino-5-fluoroanisole (10.0 g, 70.8 mmol) in a mixture of water (50 mL) and concentrated HCl (21.8 mL).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (5.13 g, 74.4 mmol) in water (25 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature remains between 0 and 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution should be clear or slightly yellow.

  • Iodination: In a separate 1 L beaker, dissolve potassium iodide (14.1 g, 85.0 mmol) in water (50 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Caution: Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. Extract the product with diethyl ether or dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution until the color of iodine is discharged, then wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 5-fluoro-2-iodoanisole.

Comparative Analysis of Synthesis Routes

The choice of synthetic route is a critical decision in process development, balancing factors of cost, efficiency, and regulatory compliance.

FeatureDirect Electrophilic IodinationMulti-Step Sandmeyer Route
Scalability Excellent; typically one-pot reactions with simple workups.Good; involves multiple steps but each is generally robust and scalable.
Cost Lower; fewer steps and reagents.Higher; requires more reagents, solvents, and unit operations.
Atom Economy High; directly incorporates the iodine atom.Lower; involves protecting groups and stoichiometric byproducts (e.g., N₂).
Regioselectivity Product-dependent; may yield mixtures with highly activated substrates.Excellent; regiochemistry is precisely controlled by the starting material.
Generality Best for isomers that are the electronically and sterically favored products.Highly versatile for producing specific, less-favored isomers.
Safety/Waste Moderate; uses organic solvents and iodinating agents.Higher; involves diazonium salts (potentially explosive if isolated/dry) and a greater volume of solvent and reagent waste.

Conclusion and Recommendations

For the scalable synthesis of iodinated fluoro-anisidines, Direct Electrophilic Iodination is the preferred method when the desired isomer is the major product predicted by substituent effects. It is more cost-effective, atom-economical, and involves fewer processing steps. The protocol using N-Iodosuccinimide offers a reliable and high-yielding approach.

However, when absolute regiochemical control is paramount, or when a thermodynamically disfavored isomer is the target, the Sandmeyer Reaction sequence is the authoritative and indispensable strategy. While more resource-intensive, its reliability in delivering a single, desired isomer justifies its use in the synthesis of high-value pharmaceutical intermediates.

It is strongly recommended that initial small-scale trials of direct iodination are performed to confirm the product distribution for a given substrate. If a separable mixture or a single desired isomer is obtained in high yield, this route should be optimized. If not, the Sandmeyer route should be pursued.

References

  • Joshi, S. N., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469. [Link]

  • Narender, T., et al. (2007). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Synthetic Communications, 37(9), 1437-1442. [Link]

  • More, K. M., & Wagh, P. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Fiveable. (n.d.). Aromatic Iodination Definition. Fiveable Organic Chemistry Key Term. [Link]

  • Klare, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5061–5066. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(18), 11211-11216. [Link]

  • Iskra, J., et al. (2002). Iodination of aryl methoxy substituted 1-indanone, 1-tetralone, and acetophenone using I₂/30% aq. H₂O₂. Molecules, 7(3), 267-275. [Link]

  • Quora. (2018). Can I prepare for iodobenzene by Sandmeyer reaction?. Quora. [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Khan Academy. [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3150. [Link]

  • C&EN. (2018). Reactions for making widely used aniline compounds break norms of synthesis. Chemical & Engineering News. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Iodination of 4-Fluoro-3-Methoxyaniline

Welcome to the technical support guide for the electrophilic iodination of 4-fluoro-3-methoxyaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are looking t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the electrophilic iodination of 4-fluoro-3-methoxyaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve your reaction yield and purity.

Core Principles: Understanding the Reaction

The iodination of 4-fluoro-3-methoxyaniline is an electrophilic aromatic substitution (SEAr) reaction. The success of this transformation hinges on understanding the electronic and steric influences of the substituents on the aniline ring.

  • Directing Effects: The aniline ring has three substituents:

    • -NH₂ (Amino): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

    • -OCH₃ (Methoxy): Also a strong activating group, directing ortho and para.

    • -F (Fluoro): An inductively deactivating but resonance-donating group, which also directs ortho and para.

The cumulative effect of these groups makes the ring highly activated towards electrophilic attack. The primary site of iodination is the C2 position, which is ortho to both the strongly activating amino and methoxy groups, making it the most nucleophilic center. The para position relative to the amine is blocked by the fluorine atom.

Mechanism: The Role of the Iodinating Agent

Iodine (I₂) itself is a weak electrophile[1]. Therefore, direct iodination requires an oxidizing agent or a base to generate a more potent electrophilic species (e.g., I⁺ character)[1][2]. Common iodinating agents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) provide a polarized iodine atom that is readily attacked by the electron-rich aniline ring[3]. The reaction proceeds via a standard SEAr mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity[4].

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that address specific problems you might encounter during the experiment.

Q1: My yield of 2-iodo-4-fluoro-3-methoxyaniline is consistently low. What are the most likely causes?

Low yield is the most common issue, often stemming from suboptimal reagent choice, reaction conditions, or side reactions.

Potential Causes & Suggested Solutions:

  • Inadequate Electrophilicity of the Iodinating Agent:

    • Explanation: Molecular iodine (I₂) is the least reactive halogen for SEAr reactions[3]. Without an activator, the reaction can be slow and incomplete.

    • Solution: Switch to a more potent iodinating system. N-Iodosuccinimide (NIS) is an excellent starting point as it is mild and effective for activated rings like anilines[3][5]. For even greater reactivity, Iodine Monochloride (ICl) can be used, although it may lead to more side products. Using I₂ in the presence of an oxidizing agent (like H₂O₂ or a copper salt) or a silver salt (like Ag₂SO₄) can also generate a stronger electrophile[2][6][7].

  • Deactivation of the Aniline Substrate:

    • Explanation: The reaction generates hydriodic acid (HI) as a byproduct. This acid will protonate the basic amino group of the starting material or product, forming an ammonium salt (-NH₃⁺). This positively charged group is strongly deactivating and will shut down the electrophilic substitution reaction.

    • Solution: When using I₂, always include a non-nucleophilic base to scavenge the acid byproduct. Sodium bicarbonate (NaHCO₃) is a common and effective choice[1][8]. The base neutralizes the HI as it forms, keeping the aniline in its active, neutral state.

  • Oxidation of the Aniline:

    • Explanation: Anilines are highly susceptible to oxidation, especially under acidic conditions or in the presence of certain iodinating reagents. This can lead to the formation of colored, polymeric byproducts, which reduces the yield of the desired product[9].

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Using a milder reagent like NIS can also reduce oxidative side reactions. During workup, a wash with a reducing agent like sodium thiosulfate or sodium bisulfite can help remove colored impurities[1].

Q2: My TLC plate shows multiple spots besides the starting material. What are the potential side products and how can I minimize them?

The presence of multiple spots indicates a lack of selectivity, a common challenge with highly activated aromatic rings.

Potential Side Products & Minimization Strategies:

  • Di-iodination:

    • Explanation: The mono-iodinated product is still a highly activated aniline and can undergo a second iodination, typically at the C6 position, to give 2,6-diiodo-4-fluoro-3-methoxyaniline.

    • Strategy:

      • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the iodinating agent.

      • Lower the Temperature: Perform the reaction at 0 °C or even lower to improve selectivity.

      • Slow Addition: Add the iodinating agent slowly to the solution of the aniline to avoid localized high concentrations of the electrophile.

  • Oxidative Byproducts:

    • Explanation: As mentioned in Q1, anilines can oxidize to form a complex mixture of colored impurities[9].

    • Strategy: In addition to using an inert atmosphere, ensure your starting materials and solvents are pure and free of peroxide impurities.

  • Isomers:

    • Explanation: While the C2 position is electronically favored, small amounts of other isomers could potentially form depending on the reaction conditions and the steric bulk of the iodinating agent.

    • Strategy: Careful selection of the iodinating agent and purification by column chromatography are the best ways to manage isomeric impurities. Methods like recrystallization are often effective for separating isomers if a suitable solvent system is found[10][11].

Q3: The reaction stalls and does not proceed to completion. How can I drive it forward?

An incomplete reaction points to issues with reactivity or reaction conditions.

Potential Causes & Solutions:

  • Insufficient Reagent Activity:

    • Explanation: For some systems, even NIS may not be reactive enough, especially if the reaction is performed at a low temperature to control selectivity.

    • Solution: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA), when using NIS. The acid protonates the succinimide carbonyl, making the iodine atom significantly more electrophilic[12]. Alternatively, iron(III) catalysts can be used to activate NIS[13].

  • Poor Solubility:

    • Explanation: If the starting material or reagents are not fully dissolved, the reaction can be slow and incomplete due to the heterogeneous nature of the mixture.

    • Solution: Choose a solvent in which all components are soluble. Dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are common choices. If solubility remains an issue, gentle warming may be required, but this must be balanced against the potential for decreased selectivity.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common issues in this iodination reaction.

G start Start: Low Yield or Impure Product tlc Analyze Reaction by TLC start->tlc incomplete Problem: Incomplete Reaction (Significant Starting Material) tlc->incomplete High SM spot multi_spots Problem: Multiple Spots (Side Products) tlc->multi_spots Multiple product spots sol_reagent Solution: 1. Use stronger iodinating agent (e.g., ICl). 2. Add catalyst (e.g., TFA with NIS). 3. Check solubility; change solvent. incomplete->sol_reagent sol_diiodo Issue: Di-iodination? (Spot with lower Rf than product) multi_spots->sol_diiodo sol_diiodo_yes Solution: 1. Use exactly 1.0 eq of iodinating agent. 2. Add reagent slowly at 0 °C. sol_diiodo->sol_diiodo_yes Yes sol_oxidation Issue: Colored/Baseline Impurities? (Streaking on TLC) sol_diiodo->sol_oxidation No sol_oxidation_yes Solution: 1. Run under inert atmosphere (N2). 2. Use milder reagent (NIS). 3. Purify solvents. sol_oxidation->sol_oxidation_yes Yes

Caption: A troubleshooting decision tree for the iodination of 4-fluoro-3-methoxyaniline.

Frequently Asked Questions (FAQs)

  • Q: Which iodinating agent is best for 4-fluoro-3-methoxyaniline?

    • A: There is no single "best" agent, as the optimal choice depends on the scale and desired purity. For initial lab-scale synthesis, N-Iodosuccinimide (NIS) is highly recommended due to its ease of handling, mild nature, and generally good yields with activated anilines[3][5]. The classic Iodine/Sodium Bicarbonate method is inexpensive and effective but can sometimes be lower yielding[1][8].

  • Q: Should I protect the amine group as an acetanilide first?

    • A: Protecting the amine as an acetanilide is a valid strategy. The acetamido group is less activating than the amino group, which can prevent di-iodination and reduce oxidation. However, it adds two steps to the synthesis (protection and deprotection), which lowers the overall process efficiency[14]. For this highly activated substrate, direct iodination with careful control of conditions is often preferred.

  • Q: How should I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being more non-polar than the starting aniline, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots clearly.

  • Q: What is the best method for work-up and purification?

    • A: A standard work-up involves quenching the reaction with aqueous sodium thiosulfate solution until the iodine color disappears. Then, extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine, then dry over Na₂SO₄. For purification, flash column chromatography on silica gel is generally most effective for removing side products and unreacted starting material[10].

Data Presentation: Comparison of Common Iodinating Agents
Iodinating SystemTypical ConditionsAdvantagesDisadvantages
I₂ / NaHCO₃ H₂O or EtOH, RT[8][15]Inexpensive, simple procedure.Can be slow, moderate yields, risk of substrate deactivation if base is insufficient.
N-Iodosuccinimide (NIS) MeCN or DCM, 0 °C to RT[3][5]Mild, high yields, easy to handle solid, neutral byproducts.More expensive than I₂, may require an acid catalyst for less active substrates[12][13].
Iodine Monochloride (ICl) Acetic Acid or DCM, 0 °C[16]Very reactive, fast reactions.Highly corrosive, can lead to over-iodination and other side products, moisture sensitive.
I₂ / Silver Salt (e.g., Ag₂SO₄) EtOH, RT[6]Generates a highly reactive electrophile, good for deactivated systems.Expensive due to silver, silver salts are light-sensitive, produces solid waste.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol provides a robust starting point for the synthesis of 2-iodo-4-fluoro-3-methoxyaniline.

Materials:

  • 4-fluoro-3-methoxyaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-methoxyaniline (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the stirred solution in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution. Shake until the orange/brown color of any residual iodine disappears.

  • Extraction: Dilute with ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate) to afford the pure 2-iodo-4-fluoro-3-methoxyaniline.

References
  • Benchchem. (2025). Technical Support Center: Electrophilic Iodination of Aniline. Benchchem.
  • Kraszkiewicz, L., & Sosnowski, M. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules.
  • ResearchGate. (n.d.). Described procedures for iodination of anilines. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Janardhana, Ch. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • Das, B., & Banerjee, J. (1992). Iodination of Aromatic Amines with Iodine and Silver Sulfate. Synthetic Communications.
  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • Sarex. (2025). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex Blog. Retrieved from [Link]

  • Organic Reaction Data. (n.d.). Iodination. Common Conditions. Retrieved from [Link]

  • Benchchem. (2025). High-Purity 2-Iodoaniline for Pharmaceutical and Research Applications. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of Commercial 2-Iodoaniline. Benchchem.
  • Benchchem. (2025). The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide. Benchchem.
  • Google Patents. (n.d.). A kind of preparation method of o-iodoaniline. Google Patents.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of iodo-aniline derivatives. Google Patents.
  • Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. Retrieved from [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. Retrieved from [Link]

  • ChemEdX. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Separation of 2-iodo and 6-iodo Isomers of 4-fluoro-3-methoxyaniline

Welcome to the technical support center for the resolution of 2-iodo- and 6-iodo-4-fluoro-3-methoxyaniline isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-iodo- and 6-iodo-4-fluoro-3-methoxyaniline isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-iodo and 6-iodo isomers of 4-fluoro-3-methoxyaniline so challenging?

A1: The primary challenge lies in the subtle structural differences between the two isomers. Both compounds have the same molecular weight and similar functional groups, leading to very close physical and chemical properties such as polarity, solubility, and boiling points. This similarity makes conventional separation techniques less effective.

Q2: What is the most common and effective method for separating these isomers on a laboratory scale?

A2: Column chromatography is the most widely employed and generally successful technique for separating these types of positional isomers.[1][2][3][4][5] The key to a successful separation is the optimization of the stationary phase and the mobile phase to exploit the minor differences in polarity and steric hindrance between the 2-iodo and 6-iodo isomers.

Q3: Can I use fractional crystallization to separate these isomers?

A3: Fractional crystallization can be a viable method, particularly if there is a significant difference in the crystal lattice energies and solubilities of the two isomers in a specific solvent.[6][7] However, it often requires careful solvent selection and precise temperature control. It can sometimes be used as a preliminary purification step before chromatography or as a final polishing step.

Q4: How can I monitor the progress of the separation?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation.[8][9] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the two isomers and determine which fractions contain the pure compounds. Staining with iodine vapor or a p-anisaldehyde solution can aid in visualization if the compounds are not UV-active.[9][10]

II. Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol outlines a general procedure for the separation of 2-iodo and 6-iodo isomers of 4-fluoro-3-methoxyaniline using silica gel column chromatography.

Materials:

  • Crude mixture of 2-iodo- and 6-iodo-4-fluoro-3-methoxyaniline

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • UV lamp

Workflow Diagram:

Caption: Workflow for isomer separation by column chromatography.

Step-by-Step Procedure:

  • TLC Analysis of the Crude Mixture:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and adjust as necessary to achieve good separation of the two spots. The goal is to have Rf values between 0.2 and 0.5 for both isomers.

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4][5]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of DCM or the initial elution solvent.

    • Carefully add the dissolved sample to the top of the column.

    • Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Collect the eluent in a series of fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate) if the compounds are eluting too slowly.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

    • Combine the fractions containing each pure isomer.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified isomers.

Protocol 2: Separation by Fractional Crystallization

This method is highly dependent on the specific properties of the isomers and the chosen solvent. Preliminary small-scale experiments are crucial.

Materials:

  • Crude mixture of 2-iodo- and 6-iodo-4-fluoro-3-methoxyaniline

  • Various recrystallization solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene)[11][12]

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Step-by-Step Procedure:

  • Solvent Screening:

    • In separate small test tubes, test the solubility of the crude mixture in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[13][14]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. If one isomer is significantly less soluble, it should start to crystallize.

    • Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by TLC or another analytical method (e.g., HPLC, GC-MS).

  • Re-crystallization (if necessary):

    • If the initial crystallization does not yield a pure isomer, a second recrystallization of the collected crystals may be necessary.

III. Troubleshooting Guide

This section addresses common problems encountered during the separation of 2-iodo- and 6-iodo-4-fluoro-3-methoxyaniline isomers.

Troubleshooting Workflow:

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem Poor Separation on TLC Co-elution in Column Chromatography Oiling Out During Crystallization Cause Inappropriate Solvent System Overloaded Column Wrong Solvent for Crystallization Cooling Too Rapidly Problem->Cause leads to Solution Optimize Solvent Polarity Use Less Sample Screen for a Better Solvent Slow Cooling Cause->Solution suggests

Caption: A logical approach to troubleshooting separation issues.

Issue Possible Cause Recommended Solution
Poor or no separation on TLC. The polarity of the eluting solvent is either too high or too low.Systematically vary the ratio of the non-polar and polar solvents (e.g., hexane and ethyl acetate) to find the optimal mobile phase that provides a clear separation of the two spots.
The two isomers co-elute during column chromatography. The chosen solvent system does not have sufficient selectivity for the isomers.Try a different solvent system. For example, a mixture of dichloromethane and hexane can sometimes provide better selectivity for aromatic isomers.
Streaking or tailing of spots on the TLC plate. The sample is too concentrated, or the compound is interacting strongly with the stationary phase.Dilute the sample before spotting. Adding a small amount of a slightly more polar solvent or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes improve peak shape.[8]
The compound "oils out" instead of crystallizing during fractional crystallization. The cooling process is too rapid, or the chosen solvent is not suitable.Allow the solution to cool more slowly. If the problem persists, try a different solvent or a solvent mixture.[11]
Low recovery of material after column chromatography. The compound may be irreversibly adsorbed onto the silica gel, or the column may have been allowed to run dry.Ensure the column never runs dry. If strong adsorption is suspected, a more polar eluent may be needed to recover the compound.

IV. Data Summary Table

Compound Expected Elution Order (Normal Phase) General Solubility Profile
2-iodo-4-fluoro-3-methoxyaniline Typically elutes second due to potential for intramolecular hydrogen bonding and increased polarity.Soluble in polar organic solvents like ethyl acetate, acetone, and dichloromethane. Sparingly soluble in non-polar solvents like hexane.
6-iodo-4-fluoro-3-methoxyaniline Typically elutes first as it is generally less polar than the 2-iodo isomer.Similar solubility profile to the 2-iodo isomer, but slight differences can be exploited for fractional crystallization.

V. References

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[7]arene Stationary Phase. ACS Publications. (2022). Available at: [Link]

  • Separation of o-Iodoaniline on Newcrom R1 HPLC column. SIELC Technologies. (2018). Available at: [Link]

  • Separations of the isomer mixtures of toluidine, xylidine, iodoaniline,... ResearchGate. Available at: [Link]

  • Fractional Crystallization. SULZER. Available at: [Link]

  • A kind of preparation method of o-iodoaniline. Google Patents. Available at:

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Recrystallization Lab Guide: Purification Techniques. Studylib. Available at: [Link]

  • Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab. Available at: [Link]

  • Aniline is separated from a mixture by a Fractional class 12 chemistry cbse. Vedantu. (2024). Available at: [Link]

  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. (2024). Available at: [Link]

  • Chem 267. Recrystallization. University of Massachusetts Amherst. Available at: [Link]

  • Single-solvent recrystallisation. University of York, Chemistry Teaching Labs. Available at: [Link]

  • How to run column chromatography. University of Glasgow. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. (2020). Available at: [Link]

  • Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Available at: [Link]

  • Enantiomer Separations. LCGC. (2023). Available at: [Link]

  • Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. (2026). Available at: [Link]

  • Simultaneous polymerization and crystallization of aniline. ResearchGate. (2025). Available at: [Link]

  • Aniline is usually purified by (a) chromatography technique (b) by addition of oxalic acid (c) fractional crystallization (d) steam distillation. Vaia. Available at: [Link]

  • Any improved TLC detection methods?. ResearchGate. (2013). Available at: [Link]

  • NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. ResearchGate. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. (2022). Available at: [Link]

  • 2,6-Difluoro-4-iodoaniline. PubChem. Available at: [Link]

  • Separation of Enantiomers by Thin-Layer Chromatography. Springer Nature Experiments. Available at: [Link]

  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. ResearchGate. (2025). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Deiodination During Palladium-Catalyzed Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to a critical challenge in palladium-catalyzed cross-coupling reactions: the undesired side reaction of de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a critical challenge in palladium-catalyzed cross-coupling reactions: the undesired side reaction of deiodination. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to help you maximize the yield of your desired coupled product and minimize the formation of hydrodehalogenated byproducts. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower your experimental design.

Understanding the Problem: The Mechanism of Deiodination

Deiodination, a form of hydrodehalogenation, is a common side reaction where the iodine atom of an aryl or heteroaryl iodide is replaced by a hydrogen atom.[1] This process competes with the desired cross-coupling pathway, leading to reduced yields and purification challenges. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within the reaction mixture, including the base, solvent (e.g., alcohols), or even trace amounts of water.[1] Once formed, the Pd-H species can participate in a reductive elimination step with the aryl group on the palladium intermediate, yielding the unwanted deiodinated arene.[1]

The general catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[2][3] Deiodination represents a parasitic cycle that diverts the catalyst from the productive pathway.

Deiodination Mechanism Ar-I Aryl Iodide (Ar-I) Ar-Pd(II)-I Oxidative Addition Intermediate (Ar-Pd(II)-I) Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0)L_n Active Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-I Ar-Pd(II)-Nu Transmetalation Intermediate (Ar-Pd(II)-Nu) Ar-Pd(II)-I->Ar-Pd(II)-Nu Transmetalation Ar-Pd(II)-H Palladium Hydride Intermediate (Ar-Pd(II)-H) Ar-Pd(II)-I->Ar-Pd(II)-H Hydride Transfer Nu-M Coupling Partner (e.g., R-B(OH)2) Nu-M->Ar-Pd(II)-Nu Ar-Nu Desired Product (Ar-Nu) Ar-Pd(II)-Nu->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Pd-H Source Hydride Source (Base, Solvent, H2O) Pd-H Source->Ar-Pd(II)-H Ar-H Deiodinated Byproduct (Ar-H) Ar-Pd(II)-H->Ar-H Reductive Elimination Ar-H->Pd(0)L_n

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you might encounter during your experiments.

Issue 1: Significant formation of the deiodinated byproduct is observed.

Q: I'm seeing a large peak for my deiodinated starting material in my LC-MS/GC-MS. What's the first thing I should check?

A: The first step is to meticulously review your reaction setup and reagents for potential sources of protons and hydrides.

  • Water Content: While some water can be beneficial or even necessary in certain coupling reactions like the Suzuki-Miyaura coupling, excess water can be a significant source of protons leading to deiodination.[1][4] Ensure your solvents are appropriately anhydrous if the protocol demands it. Consider using freshly distilled solvents or those from a reliable commercial source.

  • Base Selection: Strong alkoxide bases can promote deiodination.[5] If you are using a strong base, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][5] The choice of base can profoundly influence the reaction outcome.

  • Solvent Choice: Protic solvents, especially alcohols, can act as hydride donors.[6] Whenever possible, opt for aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1] If a protic solvent is necessary, using it as a co-solvent in a mixed system might be a viable compromise.

Issue 2: Deiodination is particularly problematic with my electron-deficient or heteroaromatic substrate.

Q: My aryl iodide is electron-deficient (e.g., contains nitro or cyano groups) or is a nitrogen-containing heterocycle, and I'm struggling with deiodination. What strategies can I employ?

A: Electron-deficient aryl halides and N-heterocyclic halides are indeed more susceptible to deiodination.[1] This is due to a combination of factors including the electronics of the substrate and potential coordination of heteroatoms to the palladium center.

  • Ligand Optimization: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands can often suppress deiodination.[1][5] These ligands can accelerate the desired reductive elimination step over the competing dehalogenation pathway.

  • Protecting Groups for N-H Heterocycles: For heterocycles containing an N-H bond (e.g., indoles, pyrroles), the proton can be acidic and participate in side reactions.[1] Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress deiodination.[1][7]

  • Temperature Control: High reaction temperatures can favor deiodination.[5] It is advisable to run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged heating.

Issue 3: I've tried optimizing the base and solvent, but deiodination persists.

Q: I've switched to a weaker base and an aprotic solvent, but I'm still observing significant deiodination. What other parameters can I adjust?

A: If the fundamental components have been optimized, consider these more nuanced adjustments to your reaction conditions.

  • Catalyst System: The choice of palladium precatalyst can influence the concentration of active Pd(0) and potentially the formation of Pd-H species. Consider using a pre-catalyst that readily forms the active species, such as a Buchwald precatalyst.

  • Reaction Time: Prolonged reaction times can lead to an increase in side products.[5] Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Additives: In some cases, the addition of certain salts can influence the reaction outcome. For instance, in some C-N coupling reactions, the iodide byproduct itself can be inhibitory, and switching to a solvent where it is insoluble can improve results.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: Which organic halides are most susceptible to dehalogenation?

A1: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction.[1] While aryl iodides are often more reactive in the desired coupling, this increased reactivity also extends to the undesired dehalogenation pathway.

Q2: Can the choice of coupling partner influence deiodination?

A2: While the primary focus is often on the aryl halide, the nature of the nucleophilic coupling partner can have an effect. For instance, in Suzuki-Miyaura coupling, the purity and stability of the boronic acid or ester are important. Decomposition of the boronic acid can lead to side reactions that may indirectly contribute to deiodination.

Q3: Are there any "universal" conditions to prevent deiodination?

A3: Unfortunately, there is no single set of conditions that will prevent deiodination for all possible substrate combinations. The optimal conditions are highly substrate-dependent. A systematic approach to optimization, starting with the ligand, base, and solvent, is the most effective strategy.

Q4: How can I confirm that the byproduct I'm seeing is indeed the deiodinated product?

A4: The most definitive way to identify the byproduct is through characterization techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight. Further confirmation can be obtained by comparing its retention time to a commercially available or independently synthesized standard of the deiodinated compound. ¹H NMR spectroscopy can also be used to confirm the presence of a proton in place of the iodine atom.

Experimental Protocol: A General Approach to Minimizing Deiodination in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to minimize deiodination.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.01-0.05 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 0.02-0.10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous Aprotic Solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.5 M)

Procedure:

  • To a dry reaction vessel, add the aryl iodide, boronic acid or ester, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium precatalyst and any additional ligand.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion (or when the starting material is consumed), cool the reaction to room temperature.

  • Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS or LC-MS to determine the ratio of the desired product to the deiodinated byproduct.

Optimization Strategy:

If significant deiodination is observed, consider the following modifications in a systematic manner:

ParameterInitial ConditionSuggested Modification(s)
Ligand Standard PhosphineBulky, electron-rich ligand (e.g., SPhos, XPhos) or NHC ligand
Base Strong Base (e.g., NaOtBu)Weaker inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][5]
Solvent Protic or Mixed SolventAnhydrous aprotic solvent (e.g., Dioxane, Toluene, THF)[1]
Temperature High (e.g., >100 °C)Lower temperature (e.g., 60-80 °C)[5]

digraph "Optimization_Workflow" {
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start -> check_deiodination; check_deiodination -> end_success [label="No"]; check_deiodination -> optimize_ligand [label="Yes"]; optimize_ligand -> optimize_base; optimize_base -> optimize_solvent; optimize_solvent -> optimize_temp; optimize_temp -> check_deiodination [label="Re-evaluate"]; optimize_temp -> end_failure [style=dashed, color="#EA4335"]; }

Caption: Systematic workflow for troubleshooting deiodination.

References

  • (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Gagnon, A., & Du, K. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Campeau, L.-C., Thansandote, P., & Fagnou, K. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Organic Letters, 7(9), 1857–1860.
  • Schoenebeck, F., & Haimov, E. (2017). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 139(34), 11764–11767.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gribble, G. W., & Couch, J. F. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Wang, D., Liu, Z., Deng, C., & Jiang, Y. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega, 8(44), 41649–41657.
  • Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Wang, D., Liu, Z., Deng, C., & Jiang, Y. (2023, October 23). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 664-672.
  • Mirica, L. M., & Semproni, S. P. (2018). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.
  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Wang, C., Li, Y., Wang, Y., & Zhang, Y. (2019). Proposed mechanism for the palladium-catalyzed ipsoiododecarboxylation of aromatic carboxylic acids. New Journal of Chemistry, 43(1), 125–129.
  • Caron, L., Le Vaillant, F., & Waser, J. (2021). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society, 143(31), 11953–11959.
  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017).
  • Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768.
  • Weidner, C., & Wolf, R. (2022). Activation and CÀ C Coupling of Aryl Iodides via Bismuth Photocatalysis.
  • Kumar, A., & Kumar, V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 583.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • (n.d.).
  • PubMed. (2023, October 23). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]

  • (n.d.).
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • etd@IISc. (2017, December 7). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • PubMed. (2009, April 29). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides: insight into controlling factors. Retrieved from [Link]

  • (n.d.).
  • Wipf Group. (n.d.). C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. Retrieved from [Link]

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

  • Schoenebeck, F., & Haimov, E. (2020). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Organic Letters, 22(21), 8496–8500.

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-2-iodo-3-methoxyaniline

A Guide for Researchers and Development Professionals Welcome to the dedicated technical support guide for the chromatographic purification of 4-Fluoro-2-iodo-3-methoxyaniline. This document provides in-depth, experience...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Development Professionals

Welcome to the dedicated technical support guide for the chromatographic purification of 4-Fluoro-2-iodo-3-methoxyaniline. This document provides in-depth, experience-based answers to common challenges encountered during the purification of this specific, and often challenging, molecule. Our approach is built on explaining the fundamental principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions & Initial Setup

This section addresses the most common initial questions regarding the setup of a successful column chromatography purification for 4-Fluoro-2-iodo-3-methoxyaniline.

Question: What are the key physicochemical properties of 4-Fluoro-2-iodo-3-methoxyaniline that I should be aware of before starting?

Answer: Understanding the molecule's structure is the first step to a successful purification. 4-Fluoro-2-iodo-3-methoxyaniline has several features that directly influence chromatographic behavior:

  • Basic Aniline Group (-NH2): This is the most critical functional group. The lone pair of electrons on the nitrogen makes the molecule basic. On standard silica gel, which is weakly acidic due to surface silanol groups (Si-OH), this basicity can lead to strong, non-specific binding. This interaction is the primary cause of peak tailing, and in severe cases, complete retention of the compound on the column.

  • Halogen and Methoxy Substituents: The fluorine, iodine, and methoxy groups contribute to the molecule's overall polarity, making it moderately polar.

  • Potential for Degradation: Anilines can be sensitive to both air (oxidation) and light, potentially leading to the formation of colored impurities. The presence of iodine can exacerbate this sensitivity. It is advisable to work quickly and use amber glassware or foil-wrapped columns where possible.

Question: How do I select the best stationary and mobile phases to start with?

Answer: The selection process should be systematic and guided by Thin-Layer Chromatography (TLC).

Step 1: Choose Your Stationary Phase For this molecule, you have two primary choices:

  • Standard Silica Gel (SiO2): This is the most common choice. However, due to the basicity of the aniline, you will almost certainly need to modify your mobile phase to get good results (see below).

  • Deactivated or "Neutral" Silica: If tailing is severe and persistent, using silica gel that has been pre-treated or "deactivated" with a base can be highly effective. You can also consider using neutral alumina, though its separation characteristics differ.

Step 2: Develop a Mobile Phase System with TLC The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of 0.25 - 0.35 on the TLC plate. This Rf value typically translates well to good separation on a column.

  • Starting Solvent System: A Hexane/Ethyl Acetate system is the standard for compounds of moderate polarity.

  • Addressing Basicity: To counteract the tailing issue, add 0.5-1% triethylamine (TEA) to your chosen mobile phase. The TEA acts as a competitive base, binding to the acidic sites on the silica gel and allowing your aniline to travel through the column unimpeded, resulting in sharper bands.

  • TLC Experiment:

    • Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3), each containing 1% TEA.

    • Spot your crude reaction mixture on a TLC plate and develop it in these solvent systems.

    • Identify the system that provides an Rf of ~0.3 for your product and gives the best separation from major impurities.

The workflow for this initial method development is summarized below.

G cluster_0 Method Development Workflow crude Crude 4-Fluoro-2-iodo- 3-methoxyaniline tlc Perform TLC Analysis (Hexane:EtOAc + 1% TEA) crude->tlc check_rf Is Product Rf ~0.3 with good separation? tlc->check_rf adjust_polarity Adjust Hexane:EtOAc Ratio (More EtOAc = Higher Rf) (Less EtOAc = Lower Rf) check_rf->adjust_polarity No column_setup Proceed to Column Setup check_rf->column_setup Yes adjust_polarity->tlc

Caption: Initial workflow for developing a suitable mobile phase using TLC.

Part 2: Troubleshooting Guide

This section tackles specific problems you might encounter during the column chromatography run.

Question: My product is streaking badly on the column and the collected fractions are not pure (peak tailing). What is happening and how do I fix it?

Answer: This is the most common issue for this type of molecule and is almost always caused by the interaction between the basic aniline and acidic silica gel.

  • Immediate Cause: The -NH2 group is binding too strongly to Si-OH sites on the stationary phase.

  • Solution 1 (Primary): Add a Base Modifier. As determined in your TLC development, ensure your mobile phase contains 0.5-1% triethylamine (TEA) or, in some cases, a few drops of ammonia in the methanol portion of a DCM/MeOH system. This is the most effective solution.

  • Solution 2 (Column Packing): Ensure your column is packed perfectly. An imperfectly packed column with channels or cracks will always lead to band widening and poor separation.

  • Solution 3 (Loading): Do not overload the column. The amount of crude material should typically be 1-5% of the total mass of the silica gel. Overloading saturates the stationary phase and ruins separation.

Question: I can't separate my product from an impurity that has a very similar Rf. What are my options?

Answer: This is a challenge of selectivity. When an impurity co-elutes with your product, you need to change the chemical environment to influence one compound more than the other.

  • Option 1: Change Mobile Phase Composition. If you are using a Hexane/Ethyl Acetate system, switch to a different solvent system with different chemical properties. For example, trying a Dichloromethane/Methanol system can alter the selectivity. Dichloromethane offers different interactions than hexane, and methanol is a polar protic solvent, which interacts differently than the polar aprotic ethyl acetate. Always perform TLC analysis with the new solvent system first.

  • Option 2: Try Gradient Elution. Instead of running the column with a single, constant solvent mixture (isocratic elution), you can slowly increase the polarity of the mobile phase over time (gradient elution). This can help resolve closely eluting compounds by sharpening the peak of the later-eluting compound. For example, you could start with 90:10 Hexane:EtOAc and gradually increase to 70:30 Hexane:EtOAc.

  • Option 3: Change the Stationary Phase. If mobile phase changes fail, the next step is to change the stationary phase. Switching from silica gel to neutral alumina can sometimes reverse the elution order of compounds or significantly alter their retention, enabling separation.

Below is a decision tree to guide your troubleshooting process for common separation issues.

G cluster_1 Troubleshooting Decision Tree start Identify Problem tailing Problem: Peak Tailing / Streaking start->tailing no_sep Problem: Poor / No Separation (Similar Rf) start->no_sep sol_tailing Add 0.5-1% Triethylamine to Mobile Phase tailing->sol_tailing sol_no_sep1 Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) no_sep->sol_no_sep1 re_tlc Re-evaluate with TLC sol_tailing->re_tlc sol_no_sep2 Try Gradient Elution sol_no_sep1->sol_no_sep2 Or try sol_no_sep1->re_tlc If fails sol_no_sep3 Change Stationary Phase (e.g., Silica -> Alumina) sol_no_sep2->sol_no_sep3 Or try sol_no_sep2->re_tlc If fails sol_no_sep3->re_tlc

Caption: A decision tree for troubleshooting common column chromatography issues.

Question: My purified fractions are turning yellow/brown upon standing. Is the product decomposing?

Answer: Yes, this is a strong indication of product degradation, likely due to oxidation.

  • Precaution 1: Minimize Air Exposure. Once the solvent is removed from your pure fractions, immediately place the product under an inert atmosphere (Nitrogen or Argon).

  • Precaution 2: Avoid Prolonged Light Exposure. Store the purified compound in an amber vial or a vial wrapped in aluminum foil.

  • Precaution 3: Refrigerate. Store the final product at a low temperature (e.g., 4 °C) to slow the rate of decomposition.

  • Precaution 4: Use Fresh Solvents. Using older solvents that may contain peroxides or other reactive impurities can accelerate the degradation of sensitive compounds.

Part 3: Protocols & Data

Experimental Protocol: Step-by-Step Column Chromatography

This protocol assumes you have already identified an appropriate solvent system (e.g., 80:20 Hexane:EtOAc + 1% TEA) via TLC.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material you need to purify.

    • Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

    • Prepare the silica gel slurry by mixing the required amount of silica gel with your starting mobile phase in a beaker until a homogenous, pourable slurry is formed.

    • Pour the slurry into the column in one continuous motion. Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

    • Add another thin layer of sand on top of the packed silica bed to prevent it from being disturbed during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude 4-Fluoro-2-iodo-3-methoxyaniline in a minimal amount of your mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the dissolved sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a small amount of fresh mobile phase to wash the sides of the column and repeat the draining process.

  • Elution and Fraction Collection:

    • Carefully fill the column with your mobile phase.

    • Begin collecting fractions in test tubes or vials. The flow rate should be steady—a fast drip is generally appropriate.

    • Monitor the progress of the separation by collecting small spots from the column outflow onto a TLC plate and checking under a UV lamp.

  • Analysis and Isolation:

    • Once the separation is complete, analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the final product under a high vacuum to remove any residual solvent and triethylamine.

Data Table: Common Solvents and Properties

This table provides a reference for solvent properties, which is crucial when you need to adjust or change your mobile phase system.

SolventPolarity IndexEluting Strength (on Silica)Comments
n-Hexane0.10.01Non-polar, weak eluting power.
Dichloromethane (DCM)3.10.42Medium polarity, good solvent for many organics.
Ethyl Acetate (EtOAc)4.40.58Medium-high polarity, good hydrogen bond acceptor.
Methanol (MeOH)5.10.95High polarity, strong eluting power, protic.
Triethylamine (TEA)1.9-Basic additive, not used as a primary solvent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2015). A Guide to Successful Flash Chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Column Chromatography - Principle, Procedure, and Applications. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure and Properties of Organic Solvents. University of Wisconsin-Madison. Retrieved from [Link]

  • Buchi. (n.d.). Solvent Table. Retrieved from [Link]

Troubleshooting

Solubility issues of 4-Fluoro-2-iodo-3-methoxyaniline in organic solvents

<_ _> Welcome to the technical support center for 4-Fluoro-2-iodo-3-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the solubility challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for 4-Fluoro-2-iodo-3-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the solubility challenges associated with this highly substituted aniline. Given the compound's complex structural features, achieving consistent and effective dissolution can be a critical bottleneck in experimental workflows. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues systematically.

FAQ 1: What are the structural features of 4-Fluoro-2-iodo-3-methoxyaniline, and how do they predict its solubility?

Answer:

Understanding the molecular structure is the first step in predicting solubility behavior, based on the principle of "like dissolves like."[1][2] 4-Fluoro-2-iodo-3-methoxyaniline has several functional groups, each contributing differently to its overall polarity and potential for intermolecular interactions.

  • Aniline Core (-NH₂): The amino group is polar and can act as both a hydrogen bond donor and acceptor. This group promotes solubility in polar, protic solvents (e.g., alcohols).[3]

  • Aromatic Ring: The benzene ring is nonpolar and lipophilic, favoring solubility in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents.

  • Halogen Substituents (-F, -I): The fluoro and iodo groups increase the molecule's molecular weight and polarizability. The C-F bond is highly polar, while the C-I bond is less polar but contributes significantly to London dispersion forces. This duality can lead to complex interactions.

  • Methoxy Group (-OCH₃): This group adds some polarity and can act as a hydrogen bond acceptor, but it also adds steric bulk.

The combination of these features results in a molecule with moderate, mixed polarity. It is not extremely polar nor entirely nonpolar, which can make finding a single ideal solvent challenging. The presence of the iodo and aniline functionalities also makes the compound susceptible to degradation from light and oxidation, which can affect solubility over time.[4][5]

FAQ 2: I'm having trouble dissolving the compound in common solvents at room temperature. What should I try first?

Answer:

It is common for highly substituted, crystalline solids like 4-Fluoro-2-iodo-3-methoxyaniline to exhibit poor solubility at room temperature due to strong crystal lattice energy. A systematic, tiered approach is recommended.

Initial Troubleshooting Steps:

  • Particle Size Reduction: Ensure the material is a fine powder. Grinding the solid with a mortar and pestle increases the surface area available for solvation, which can significantly improve the rate of dissolution.[6]

  • Physical Agitation: Vigorous stirring or vortexing is essential. For particularly stubborn solids, sonication can be highly effective.[6] The ultrasonic waves provide the energy needed to break apart solute aggregates and overcome the activation energy barrier for dissolution.

  • Gentle Heating: For many compounds, solubility increases with temperature.[6] Warm the mixture gently (e.g., 40-60 °C) while stirring. Be cautious, as excessive heat can cause solvent loss or compound degradation, especially for sensitive molecules like iodoanilines.[5] Always perform heating in a closed or capped vessel if using volatile solvents.

If these initial steps fail, a more comprehensive solvent screening and the use of solvent mixtures are the logical next steps.

FAQ 3: Which solvents are the best starting points, and what is a good strategy for solvent screening?

Answer:

A logical solvent screening process should cover a range of polarities and solvent classes. Based on the structure, a predicted solubility profile is summarized below. This table should be used as a starting point for your experimental screen.

SolventSolvent ClassPolarity (General)Predicted SolubilityRationale & Comments
Dichloromethane (DCM)ChlorinatedNonpolar AproticMedium to High Good for dissolving the aromatic and halogenated portions of the molecule. Often a very effective first choice.
Tetrahydrofuran (THF)EtherPolar AproticMedium to High Balances polarity with an ether oxygen that can accept hydrogen bonds. Less polar than DMF or DMSO.
Acetonitrile (ACN)NitrilePolar AproticMedium A polar aprotic solvent that is a good general-purpose choice for moderately polar compounds.
Ethyl Acetate (EtOAc)EsterModerately PolarMedium Less polar than acetone but can engage in dipole-dipole interactions.
TolueneAromaticNonpolarLow to Medium May dissolve the compound due to π-π stacking with the aromatic ring, but lacks polarity to solvate the amine group effectively.
Methanol (MeOH) / Ethanol (EtOH)AlcoholPolar ProticLow to Medium Can hydrogen bond with the -NH₂ and -OCH₃ groups, but may struggle with the large, nonpolar iodo-aromatic portion.[3]
Dimethylformamide (DMF)AmidePolar AproticHigh A powerful, highly polar solvent. Often a "solvent of last resort" due to its high boiling point, making it difficult to remove.
Dimethyl Sulfoxide (DMSO)SulfoxidePolar AproticHigh Another powerful, highly polar solvent. Excellent for dissolving recalcitrant compounds but very difficult to remove.[6]

Systematic Screening Workflow:

The following workflow provides a structured approach to identifying a suitable solvent system.

G cluster_0 Phase 1: Single Solvents at RT cluster_1 Phase 2: Physical Methods cluster_2 Phase 3: Co-Solvent Systems cluster_3 Phase 4: High-Power Solvents Start Start with 1-5 mg of Compound Solvent_Screen Test Solvents Sequentially: 1. DCM 2. THF 3. Acetonitrile Start->Solvent_Screen Check1 Soluble? Solvent_Screen->Check1 Heat_Sonication Apply Gentle Heat (40-60°C) and/or Sonication Check1->Heat_Sonication No Success Success: Proceed with Experiment Check1->Success Yes Check2 Soluble? Heat_Sonication->Check2 CoSolvent Try Co-Solvent Mixtures: - DCM/MeOH (9:1) - THF/Heptane (1:1) - Toluene/EtOAc (4:1) Check2->CoSolvent No Check2->Success Yes Check3 Soluble? CoSolvent->Check3 Strong_Solvents Use High-Power Solvents: - DMF - DMSO Check3->Strong_Solvents No Check3->Success Yes Check4 Soluble? Strong_Solvents->Check4 Check4->Success Yes Fail Insoluble: Re-evaluate Project Needs Check4->Fail No G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Sampling cluster_3 Analysis A Add Excess Solid to Known Volume of Solvent B Seal Vial A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Perform Precise Serial Dilution E->F G Quantify via Calibrated HPLC or qNMR F->G H Calculate Solubility (mg/mL or mol/L) G->H

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Sterically Crowded Aniline Coupling

Welcome to the technical support center for optimizing reaction temperatures in sterically crowded aniline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction temperatures in sterically crowded aniline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds with sterically demanding substrates. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My coupling reaction with a sterically hindered aniline shows low or no conversion at standard literature temperatures (e.g., 80-100 °C). What is my first step?

A1: Low conversion with sterically demanding substrates is a common challenge, primarily due to the high activation energy required to overcome steric repulsion between the coupling partners and the catalyst.[1] Your first step should be a systematic and cautious increase in the reaction temperature.

Initial Actions:

  • Verify Reagent Integrity: Before modifying the temperature, ensure that your catalyst, ligand, base, and solvents are pure and anhydrous. Palladium(0) catalysts, for instance, are sensitive to oxygen.[2]

  • Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments. For many palladium-catalyzed systems, exploring a range from 100 °C to 130 °C is a reasonable next step.[3]

  • Monitor for Decomposition: While increasing the temperature, closely monitor the reaction for signs of decomposition, such as a rapid color change to black (indicating palladium black formation) or the appearance of new, unidentified spots on your TLC plate. Excessive heat can lead to catalyst decomposition and the formation of byproducts.[2][4]

If a simple temperature increase does not yield the desired product, a more comprehensive optimization strategy is required, as outlined in the workflow below.

Q2: I've increased the temperature, and while my starting material is consumed, I'm getting a complex mixture of products. What's happening and how can I fix it?

A2: The formation of multiple products at higher temperatures suggests that you are likely encountering side reactions that are now kinetically accessible.[4] For sterically hindered couplings, common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl byproducts from homocoupling.[5]

Strategies for Mitigation:

  • Re-evaluate Your Catalyst System: The stability of your catalyst at elevated temperatures is crucial. Some ligands are not stable at higher temperatures. Consider switching to a more robust ligand system. Bulky, electron-rich monophosphine ligands are often preferred for coupling sterically demanding substrates as they promote the formation of the active monoligated palladium species.[1] For particularly challenging substrates, consider ligands specifically designed for hindered couplings.[3][6]

  • Optimize the Base: The choice of base is critical. While strong bases like NaOtBu are common, they can promote side reactions at higher temperatures.[2] Consider a weaker, but still effective, base such as Cs₂CO₃ or K₃PO₄, which can offer greater functional group tolerance and potentially fewer side reactions.[2]

  • Solvent Choice: The solvent can influence the reaction rate and selectivity. Aprotic, nonpolar solvents like toluene and dioxane are common.[2] For very high-temperature reactions, consider higher-boiling point solvents like xylenes or mesitylene, but be aware that this can also accelerate catalyst decomposition. In some cases, greener deep eutectic solvents (DESs) have been shown to be effective and can offer enhanced catalyst stability.[7]

The following decision-making workflow can help you navigate the optimization process:

G cluster_0 Troubleshooting High-Temperature Side Reactions start Complex Mixture at High Temp ligand Switch to a more robust, bulky ligand start->ligand Is the catalyst decomposing? base Screen weaker bases (e.g., Cs2CO3, K3PO4) start->base Are there base-promoted side reactions? solvent Test alternative high-boiling solvents start->solvent Is solubility an issue? temp_screen Re-optimize temperature with new system ligand->temp_screen base->temp_screen solvent->temp_screen success Improved Selectivity temp_screen->success

Caption: Decision workflow for troubleshooting side reactions at elevated temperatures.

Q3: My reaction works at a higher temperature, but the yield is inconsistent. How can I improve reproducibility?

A3: Inconsistent yields, especially at elevated temperatures, often point to issues with reaction setup and control.

  • Strictly Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Oxygen can deactivate palladium catalysts, and this degradation is often accelerated at higher temperatures.[2]

  • Precise Temperature Control: Use an oil bath or a heating mantle with a thermocouple to maintain a stable reaction temperature. Fluctuations in temperature can lead to variable reaction rates and product distributions.

  • Stirring Rate: Ensure efficient stirring to maintain a homogeneous reaction mixture. This is particularly important for heterogeneous mixtures involving inorganic bases.

  • Reaction Time: Sterically hindered couplings can be slow.[8] It's possible that at a given temperature, the reaction has not reached completion. Consider running a time course study to determine the optimal reaction time.

ParameterRecommendation for ReproducibilityRationale
Atmosphere Use Schlenk line techniques or a glovebox.Prevents oxygen-induced catalyst deactivation, which is more pronounced at higher temperatures.[2]
Temperature Use a PID controller with a thermocouple.Ensures stable and accurate temperature, avoiding fluctuations that can lead to inconsistent results.
Stirring Use a powerful magnetic stirrer and an appropriately sized stir bar.Maintains homogeneity, ensuring consistent mass and heat transfer throughout the reaction.
Time Perform a time-course study (e.g., sample at 2, 4, 8, 16 hours).Determines the point of maximum conversion and helps to avoid unnecessary heating that could lead to product degradation.

Table 1: Key Parameters for Improving Reproducibility in High-Temperature Coupling Reactions.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for the reaction temperature when coupling a sterically crowded aniline?

A4: A good starting point depends on the specific catalytic system you are using. For Buchwald-Hartwig aminations , a common starting temperature is around 100 °C .[2] For Ullmann-type copper-catalyzed couplings , temperatures can be slightly higher, often in the range of 100-130 °C , although recent advances with specific ligands have enabled room-temperature couplings for some substrates.[9][10]

It's important to remember that these are just starting points. The optimal temperature will be highly dependent on the specific steric and electronic properties of your aniline and aryl halide.[3]

Q5: How does the choice of ligand affect the optimal reaction temperature?

A5: The ligand plays a pivotal role in determining the reactivity and stability of the catalyst, which directly impacts the required reaction temperature.

  • Bulky, Electron-Rich Ligands: Ligands such as biarylphosphines (e.g., XPhos, RuPhos) are designed to promote the formation of a monoligated, 14-electron palladium complex. This species is highly reactive and can facilitate the coupling of sterically hindered substrates, often at lower temperatures than less bulky ligands.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable palladium complexes and have shown great efficacy in promoting challenging couplings, sometimes even at room temperature.[1]

  • Ligand Stability: The thermal stability of the ligand itself is a critical factor. Some ligands can decompose at higher temperatures, leading to catalyst deactivation. Therefore, for high-temperature applications, it is essential to choose a ligand known for its robustness.

The interplay between these factors is illustrated in the diagram below:

G cluster_1 Interplay of Factors in Temperature Optimization Temp Reaction Temperature Yield Product Yield Temp->Yield Increases rate (positive) SideRxns Side Reactions Temp->SideRxns Increases rate (negative) Sterics Substrate Steric Hindrance Sterics->Temp Often requires higher T Ligand Ligand Choice (Bulk & Stability) Ligand->Temp Can enable lower T Ligand->Yield Influences efficiency Ligand->SideRxns Can suppress

Caption: Relationship between temperature, substrate, and ligand in optimizing aniline coupling.

Q6: Can microwave heating be used to optimize the reaction temperature?

A6: Yes, microwave-assisted synthesis can be a very effective tool for optimizing these reactions. Microwave heating can rapidly and efficiently heat the reaction mixture to the target temperature, often leading to significantly shorter reaction times.[8] This can be particularly advantageous for sterically hindered couplings that are slow at conventional heating temperatures. However, it is crucial to carefully monitor the temperature and pressure within the microwave vial to avoid catalyst decomposition or runaway reactions.[11]

Experimental Protocols

Protocol 1: Small-Scale Parallel Screen for Optimal Reaction Temperature

This protocol describes a method for efficiently screening a range of temperatures to find the optimal conditions for your specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Sterically crowded aniline (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Array of small reaction vials with stir bars

  • Heating block capable of maintaining multiple distinct temperatures

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare a stock solution containing the aryl halide, aniline, and solvent.

  • Aliquotting: Dispense equal volumes of the stock solution into each reaction vial.

  • Addition of Solids: Add the palladium precatalyst and base to each vial.

  • Sealing: Tightly seal the vials with screw caps.

  • Reaction Setup: Place the vials in the heating block at your desired temperatures (e.g., 90°C, 105°C, 120°C, 135°C).

  • Reaction Monitoring: Allow the reactions to stir for a set amount of time (e.g., 16 hours).

  • Quenching and Analysis: After the specified time, cool the vials to room temperature. Take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

  • Result Interpretation: Compare the results from each temperature to identify the optimal balance between reaction rate and selectivity.

References

  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Dalton Transactions. Available at: [Link]

  • Fisher, D. J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. Available at: [Link]

  • Fisher, D. J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. PubMed. Available at: [Link]

  • de Gombert, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Available at: [Link]

  • Unknown Author. (2017). Role of Mediator and Effects of Temperature on ortho-C-N Bond Fusion Reactions of Aniline Using Ruthenium Templates: Isolation and Characterization of New Ruthenium Complexes of the in-Situ-Generated Ligands. PubMed. Available at: [Link]

  • Unknown Author. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (n.d.). Optimization of the temperature for the coupling reaction a. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Author. (n.d.). EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. Google Patents.
  • Unknown Author. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available at: [Link]

  • Unknown Author. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Düker, J., et al. (2025). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Behera, P., et al. (2025). Room‐Temperature C( sp 2 )N Bond Formation Using Pd, Cu, and Ni Catalysts. ResearchGate. Available at: [Link]

  • Unknown Author. (2023). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. MDPI. Available at: [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. Reddit. Available at: [Link]

  • Unknown Author. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Unknown Author. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are.... ResearchGate. Available at: [Link]

  • Unknown Author. (2023). Metal-Free Aerobic C–N Bond Formation of Styrene and Arylamines via Photoactivated Electron Donor–Acceptor Complexation. MDPI. Available at: [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. Available at: [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Unknown Author. (2023). Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Improved coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Park, N. H., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Unknown Author. (2024). Green Chemistry. BORIS Portal. Available at: [Link]

  • Unknown Author. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Aromatic C–N bond formation via simultaneous activation of C–H and N–H bonds: direct oxyamination of benzene to aniline. Green Chemistry (RSC Publishing). Available at: [Link]

  • Unknown Author. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. Available at: [Link]

  • Pacini, T., et al. (2024). Green solvents and Safe Reagents in SPPS taking advantage of induction heating and automation: synthesis and HPLC-free purification of difficult sequences. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Light Sensitivity of 2-Iodoaniline Derivatives

Welcome to the technical support center for handling 2-iodoaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile but sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-iodoaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile but sensitive compounds. Our goal is to provide you with in-depth, field-proven insights to mitigate challenges associated with their light sensitivity, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-iodoaniline derivatives.

Q1: Why is my 2-iodoaniline derivative discolored (pink, brown, or purple)? Is it still usable?

A: Discoloration is a common indicator of degradation due to light exposure. The primary photochemical reaction is the cleavage of the carbon-iodine (C-I) bond, which is relatively weak. This homolytic cleavage generates radical species.[1] These radicals can then participate in a variety of secondary reactions, including dimerization and oxidation, leading to the formation of colored impurities. The presence of trace amounts of iodine, which can result from this degradation, also contributes to the dark coloration.

Whether the compound is still usable depends on the extent of degradation and the nature of your experiment. For reactions that are sensitive to impurities, such as palladium-catalyzed cross-couplings, using a discolored reagent can lead to lower yields, formation of side products, and catalyst deactivation.[2] For less sensitive applications, a small degree of discoloration might be tolerable. However, for optimal and reproducible results, purification before use is highly recommended.

Q2: What are the ideal storage conditions for solid 2-iodoaniline derivatives?

A: To minimize degradation, solid 2-iodoaniline derivatives should be stored with the exclusion of light, air, and moisture.

Storage ParameterRecommendationRationale
Light Protection Store in an amber glass bottle, or wrap a clear container in aluminum foil.Prevents photochemical cleavage of the C-I bond.[1][3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation, which can be accelerated by light.
Temperature Store in a cool, dark place. Refrigeration (-4°C to -20°C) is recommended for long-term storage.[1]Reduces the rate of any potential degradation reactions and minimizes sublimation of iodine.
Container Use a tightly sealed container with a PTFE-lined cap.Prevents exposure to atmospheric moisture and oxygen. Iodine vapor can react with rubber or some plastics.[4][5]
Q3: How should I handle solutions of 2-iodoaniline derivatives?

A: Solutions are often more susceptible to degradation than solids. Whenever possible, solutions should be prepared fresh for each experiment.[1] If a stock solution must be prepared and stored, follow these guidelines:

  • Use degassed solvents: Oxygen dissolved in solvents can participate in photochemical reactions.[1] Degas solvents by sparging with an inert gas (Ar or N₂) or by using a freeze-pump-thaw technique.

  • Protect from light: Use amber volumetric flasks or wrap standard glassware in aluminum foil.[1][6]

  • Store cold: Store the solution in a refrigerator or freezer when not in use.[1]

Q4: What are the primary degradation products I should be aware of?

A: The principal degradation pathway involves the cleavage of the C-I bond. This can lead to the formation of aniline (if a hydrogen source is available) and various radical-mediated side products.[1] In the presence of oxygen and light, complex colored oligomers and oxidized species can form. In the context of cross-coupling reactions, a key side product can be the homocoupling of the aniline derivative.

Section 2: Troubleshooting Guide for Experimental Setups

This section provides solutions to specific problems encountered during reactions involving 2-iodoaniline derivatives, particularly in the context of common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

Problem 1: My cross-coupling reaction is low-yielding or failing completely.

Possible Cause: Degradation of the 2-iodoaniline derivative. Troubleshooting Steps:

  • Assess Reagent Quality:

    • Visual Inspection: Is your 2-iodoaniline solid discolored? If so, it has likely degraded.

    • Purity Check: If possible, check the purity of your starting material by NMR or LC-MS. Impurities can act as catalyst poisons.

  • Purify the Reagent:

    • If the reagent is discolored, purification is the most reliable solution. A common and effective method is recrystallization. For 2-iodoaniline itself, crystallization from a benzene/petroleum ether mixture has been reported.[7] Alternatively, column chromatography can be used, ensuring the column is wrapped in aluminum foil to protect it from light during the separation.[1]

  • Optimize Reaction Setup for Light Protection:

    • Glassware: Use amber-colored reaction flasks or wrap your round-bottom flask, addition funnels, and condenser thoroughly with aluminum foil.[1]

    • Lab Lighting: Dim overhead lights in the fume hood during reaction setup and execution.[1]

    • Inert Atmosphere: Ensure a robust inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent oxidation.[1] Efficiently generating the active Pd(0) catalyst is crucial and can be inhibited by oxidative impurities.[2]

Problem 2: I'm observing significant amounts of aniline or other debrominated/deiodinated side products.

Possible Cause: Photolytic cleavage of the C-I bond during the reaction. Troubleshooting Steps:

  • Enhance Light Protection: This is the most direct solution. Ensure all parts of the reaction vessel are opaque. Even small amounts of light over a long reaction time can cause significant degradation.

  • Control Reaction Temperature: While many cross-coupling reactions require heat, excessive temperatures can sometimes accelerate degradation pathways. Follow established protocols for your specific transformation.

  • Re-evaluate Solvent Choice: Ensure you are using high-purity, degassed solvents. Protic solvents might provide a hydrogen source for the radical species generated upon C-I bond cleavage, leading to the formation of aniline.

Workflow Diagram: Best Practices for Handling Light-Sensitive Reagents

The following diagram outlines the critical steps to ensure the integrity of your 2-iodoaniline derivative from storage to reaction completion.

G cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Storage Store Solid: - Amber Vial/Foil-wrapped - Inert Atmosphere (Ar/N2) - Refrigerate (-20°C) Weigh Weigh Quickly Storage->Weigh Dissolve Dissolve in Degassed Solvent (Use Amber Flask or Foil) Weigh->Dissolve Immediate Setup Reaction Setup: - Wrap Flask in Foil - Maintain Inert Atmosphere Dissolve->Setup Run Run Reaction (Dim Hood Lights) Setup->Run Workup Wrap Separatory Funnel & Collection Flasks in Foil Run->Workup Purify Column Chromatography: - Wrap Column in Foil - Protect Fractions Workup->Purify FinalProduct FinalProduct Purify->FinalProduct Store Final Product Under Same Conditions

Caption: Recommended workflow for handling 2-iodoaniline derivatives.

Section 3: Protocols

Protocol 1: Purification of Discolored 2-Iodoaniline by Recrystallization

This protocol is a general guideline. Solvent choice may need to be optimized for specific derivatives.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice is a binary mixture like hexane/ethyl acetate or petroleum ether/benzene.[7]

  • Dissolution: In a flask wrapped in aluminum foil, add the discolored 2-iodoaniline derivative. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Gradually add the less soluble solvent (e.g., hexane) until the solid just dissolves. Safety Note: Use a condenser if using low-boiling point solvents.

  • Decolorization (Optional): If the solution is still highly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Protect the flask from light during this entire process.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum in a desiccator, protected from light.

Protocol 2: Setting Up a Light-Sensitive Cross-Coupling Reaction

This protocol highlights the specific modifications needed for light-sensitive reagents.

  • Preparation of Workspace: Dim the lights in the fume hood. Gather all necessary glassware and wrap it securely with aluminum foil. This includes the reaction flask, condenser, and any addition funnels.[1]

  • Reagent Weighing: Weigh the 2-iodoaniline derivative, palladium catalyst, ligand, and base quickly. Minimize exposure time to ambient light.

  • Assembly: Assemble the glassware in the fume hood.

  • Inerting the System: Seal the reaction flask and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical for both protecting the reagent and ensuring the catalytic activity of the palladium source.[2]

  • Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.

  • Reaction Execution: Commence stirring and heating as required by the specific reaction protocol. Maintain a positive pressure of inert gas throughout the reaction.

  • Work-up: After the reaction is complete, conduct all work-up steps (e.g., quenching, extractions) using foil-wrapped glassware.[1]

Degradation Pathway Visualization

The following diagram illustrates the initial step in the photodegradation of 2-iodoaniline.

G 2-Iodoaniline 2-Iodoaniline (Stable in Dark) Radicals Anilinyl Radical + Iodine Radical 2-Iodoaniline->Radicals Light (hν) (C-I Bond Cleavage) Products Degradation Products (e.g., Aniline, Dimers, Polymers) Radicals->Products Secondary Reactions

Caption: Photodegradation pathway of 2-iodoaniline.

By understanding the underlying chemistry of their light sensitivity and implementing these rigorous handling protocols, you can significantly improve the reliability and success of your experiments with 2-iodoaniline derivatives.

References
  • Benchchem. Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.
  • Organic Syntheses. p-IODOANILINE.
  • Ambeed. 2-Iodoaniline | 2-Iodophenylamine | Iodides.
  • Tse, M. et al. Light-Sensitive Injectable Prescription Drugs. PMC.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • Reddit. storing iodine : r/chemistry.
  • Sciencemadness Discussion Board. How do I store I2?.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Pharmaguideline. Protection of Light Sensitive Products.
  • Reddit. Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry.
  • National Institutes of Health. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem.
  • Sigma-Aldrich. 2-Iodoaniline 98 615-43-0.
  • ChemicalBook. 2-Iodoaniline | 615-43-0.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of ortho-Iodo Anilines

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies for a particularly challenging transformation:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies for a particularly challenging transformation: the Suzuki-Miyaura cross-coupling of ortho-iodo anilines. The inherent steric hindrance and the electronic nature of the aniline substrate often lead to frustratingly low conversions. This resource is designed to help you diagnose the root cause of poor reaction performance and guide you toward a successful outcome.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the Suzuki coupling of ortho-iodo anilines.

Q1: Why is the Suzuki coupling of ortho-iodo anilines so challenging?

A1: The primary challenge stems from steric hindrance. The iodine atom and the amino group on adjacent carbons create a crowded environment around the reaction center. This steric bulk can significantly slow down the key steps of the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the C-I bond and the subsequent transmetalation.[1][2] Additionally, the aniline's amino group can coordinate to the palladium center, potentially interfering with the desired catalytic activity.

Q2: I'm seeing no reaction at all. Where should I start my troubleshooting?

A2: A complete lack of conversion often points to a fundamental issue with one of the core components of the reaction. Before delving into more complex optimizations, verify the following:

  • Catalyst Activity: Is your palladium source active? If you are not using a pre-catalyst, ensure your Pd(0) source is properly generated in situ. Consider a trial with a more robust, pre-formed catalyst.

  • Reagent Quality: Are your boronic acid/ester, base, and solvents anhydrous and of high purity? Protodeboronation (the undesired cleavage of the C-B bond by a proton source) is a common side reaction that consumes your nucleophile.[3]

  • Inert Atmosphere: Have you thoroughly degassed your reaction mixture and maintained a positive pressure of an inert gas (e.g., Argon or Nitrogen)? Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to the formation of palladium black and promoting homocoupling of the boronic acid.[4]

Q3: What is the role of the base, and is a stronger base always better?

A3: The base is critical for activating the boronic acid, forming a more nucleophilic boronate species that is necessary for the transmetalation step.[5][6][7] However, a stronger base is not always the optimal choice. While a certain level of basicity is required to drive the reaction, excessively strong bases can promote side reactions, such as the decomposition of sensitive functional groups on your substrates or catalyst degradation. The choice of base is highly substrate-dependent, and screening is often necessary.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6]

In-Depth Troubleshooting Guide

If you've addressed the basic points in the FAQs and are still facing low conversion, this section provides a more detailed, problem-oriented approach.

Problem 1: Low Conversion (<50%) with a Standard Catalyst System (e.g., Pd(PPh₃)₄)

This is the most common issue encountered with sterically hindered substrates like ortho-iodo anilines. The root cause is often an inefficient oxidative addition or reductive elimination step.

Underlying Cause: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition to the hindered C-I bond.[5]

Solutions & Scientific Rationale:

  • Switch to Bulky, Electron-Rich Ligands: This is the most impactful change you can make. Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the oxidative addition and reductive elimination steps for sterically demanding substrates.[3] They create a more reactive, coordinatively unsaturated palladium center.

  • Employ Modern Pre-catalysts: Instead of generating the active Pd(0) species in situ, consider using air- and moisture-stable pre-catalysts. Buchwald G3 or G4 pre-catalysts, for instance, are designed for the rapid and reliable generation of the active catalyst, leading to more reproducible results with challenging substrates.[4]

dot

Caption: Troubleshooting Decision Tree for Low Conversion.

Problem 2: Reaction Stalls After Initial Conversion

If you observe initial product formation that then plateaus, it's likely that your catalyst is deactivating over the course of the reaction.

Underlying Cause: Catalyst deactivation can occur through several pathways. For nickel-catalyzed couplings, dimerization of the active intermediate can be an issue.[8][9] For palladium, the formation of inactive palladium black is a common observation. The aniline substrate itself, or impurities, could also be poisoning the catalyst.

Solutions & Scientific Rationale:

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent significantly impacts catalyst stability.[10][11] For instance, a biphasic solvent system (e.g., toluene/water or dioxane/water) can be beneficial. The aqueous layer helps to dissolve the inorganic base, facilitating the activation of the boronic acid, while the organic layer hosts the catalyst and organic substrates.[12] This can sometimes stabilize the catalytic species.

  • Consider a Different Palladium Precursor: Certain pre-catalysts are designed for greater stability. For example, palladacycles like the CataCXium® A palladacycle have shown enhanced reactivity and stability in couplings involving ortho-substituted anilines.[13]

  • Check for Inhibitory Functional Groups: While the Suzuki coupling is known for its broad functional group tolerance, certain groups can interfere. If your boronic acid partner contains functional groups that could chelate to the palladium (e.g., unprotected thiols), this could be a source of catalyst inhibition.

Problem 3: Significant Formation of Side Products (Homocoupling and Protodeboronation)

The presence of biaryl homocoupling products (from the boronic acid) or the simple aniline (from protodeboronation of the iodoaniline) points to specific competing reaction pathways.

Underlying Cause:

  • Homocoupling: Primarily caused by the presence of oxygen, which can disrupt the catalytic cycle.

  • Protodeboronation: Caused by the reaction of the boronic acid with proton sources (like water or alcohols) in the reaction mixture, especially at elevated temperatures.[3]

Solutions & Scientific Rationale:

  • Rigorous Degassing: To minimize homocoupling, ensure your solvent and reaction setup are thoroughly deoxygenated. The "freeze-pump-thaw" method is highly effective, though sparging with an inert gas for an extended period is also common practice.[4]

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than their corresponding boronic acids.[14] If you suspect this is a major issue, switching to the boronic ester is a prudent step.

  • Control Temperature and Reaction Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[4] Once you have a more active catalyst system, you may be able to lower the reaction temperature and shorten the time, thereby minimizing this side reaction.

Recommended Starting Conditions & Optimization Protocol

For a new ortho-iodo aniline substrate, a systematic approach to optimization is crucial. Below is a table of recommended starting points and a general protocol for screening.

ParameterRecommended Starting PointsRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable pre-catalyst designed for hindered substrates.[15]
Ligand XPhos (if not using a pre-catalyst)Bulky, electron-rich ligand to promote oxidative addition.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases for challenging couplings; their solubility in aqueous media is beneficial.[5][16]
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Biphasic systems often improve reaction rates and catalyst stability.[11][12]
Temperature 80-110 °CA higher temperature is often required to overcome the steric barrier.
Experimental Protocol: General Screening Procedure
  • Setup: To a flame-dried Schlenk flask, add the ortho-iodo aniline (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (2.0-3.0 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., 10 mL of toluene) followed by the degassed water (1 mL) via syringe.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

dot

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)-R'(Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OR)2 Base Base BoronicAcid->Base Boronate [Ar'-B(OR)2(Base)]- Base->Boronate Boronate->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

By systematically addressing these common failure points and understanding the chemical principles behind the recommended solutions, you can significantly increase your success rate in the Suzuki coupling of challenging ortho-iodo aniline substrates.

References

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC.
  • Troubleshooting low yields in Suzuki coupling of iodoanisole - Benchchem.
  • Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin | Organic Letters - ACS Publications.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
  • Coupling and cyclization of o-iodoanilines and propargylic bromides via allenes: an efficient entry to indomethacin - PubMed.
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature - Organic Chemistry Portal.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Diao Group Develops Ligand for Promoting Suzuki Coupling Toward Sustainable Pharmaceutical Synthesis - Arts & Science - NYU.
  • Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethy.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • troubleshooting low conversion in Suzuki coupling reactions - Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory - Der Pharma Chemica.
  • Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - Beilstein Journals.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Rethinking coupling methods for more sustainable organic synthesis - EurekAlert!.
  • Coupling reactions of 5-iodovanillin with a various arylboronic acids a - ResearchGate.
  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides - Benchchem.
  • The Suzuki Reaction - Chem 115 Myers.
  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Electrophilic Iodination of Anilines

Welcome to the technical support guide for the electrophilic iodination of anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the electrophilic iodination of anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. The inherent reactivity of the aniline scaffold, while beneficial for substitution, often leads to a variety of side reactions. This guide provides troubleshooting solutions, detailed protocols, and mechanistic insights to help you achieve clean, selective, and high-yielding iodinations.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My reaction mixture turned into a dark, tarry mess. What happened and how can I prevent it?

A: This is a classic sign of oxidation . The electron-rich nature of the aniline ring and the amino group makes it highly susceptible to oxidation by iodinating agents, especially elemental iodine (I₂). This can lead to the formation of polymeric, tar-like materials, which significantly reduces the yield of the desired product.[1][2]

Solutions:

  • Protect the Amino Group: This is the most robust and common strategy. By converting the aniline to an acetanilide (N-acetylation), you temporarily reduce the potent activating effect of the amino group.[1][3] This makes the ring less prone to oxidation while still directing iodination to the ortho and para positions. The acetyl group can be easily removed by hydrolysis after iodination.

  • Use Milder Reagents: Employ less oxidizing iodinating agents. N-Iodosuccinimide (NIS) and iodine monochloride (ICl) are excellent alternatives to elemental iodine for sensitive substrates.[1] NIS is particularly effective under neutral or mildly acidic conditions.[1][4]

  • Control Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0–15°C) to decrease the rate of oxidation.[1] The addition of a mild base, such as sodium bicarbonate (NaHCO₃), can neutralize acidic byproducts that may catalyze oxidation.[1][5]

  • Work Under an Inert Atmosphere: For highly sensitive anilines, purging the reaction vessel with an inert gas like nitrogen or argon can prevent air oxidation.[3]

Q2: I'm getting a mixture of di- and tri-iodinated products. How can I selectively synthesize a mono-iodoaniline?

A: The formation of multiple iodinated products, known as polyiodination or polysubstitution, occurs because the amino group is a powerful activating group.[6] The introduction of the first iodine atom does not sufficiently deactivate the ring to prevent subsequent substitutions.

Solutions:

  • N-Acetylation (Recommended): As with preventing oxidation, protecting the amino group as an acetanilide is the most effective method for controlling reactivity. The bulky acetyl group moderates the ring's activation and sterically hinders the ortho positions, strongly favoring mono-iodination at the para position.[1]

  • Careful Stoichiometric Control: Precisely controlling the stoichiometry of the iodinating agent is critical. Use a 1:1 molar ratio of aniline to the iodinating agent, or even a slight excess of aniline.

  • Choice of Reagent and Conditions: Milder reagents like NIS often provide better control over mono-iodination compared to I₂.[1] Running the reaction at a low temperature can also help improve selectivity by slowing down the reaction rate.

Q3: My iodination is not regioselective. How can I control for para versus ortho substitution?

A: While para-substitution is typically the major product due to sterics, achieving high regioselectivity can be challenging.[7] The choice of solvent and reagent system can have a dramatic impact on the ortho/para ratio.

Solutions:

  • Solvent-Controlled Regioselectivity with NIS: A highly effective method involves using N-Iodosuccinimide (NIS) and switching the solvent to control the outcome.[7]

    • For para-selectivity: Use NIS in a polar solvent like Dimethyl Sulfoxide (DMSO). This can afford the p-iodinated product with >99% regioselectivity.[7]

    • For ortho-selectivity: Use NIS in a less polar solvent like benzene in the presence of acetic acid (AcOH). This combination dramatically inverts the selectivity towards the o-iodinated product.[7]

  • Steric Hindrance via Protection: N-acetylation not only moderates reactivity but also introduces a bulky group that sterically disfavors substitution at the adjacent ortho positions, thus enhancing para-selectivity.[1]

Q4: I suspect N-iodination is occurring. How can I promote C-iodination?

A: N-iodination can occur to form an N-iodo intermediate, which may or may not rearrange to the C-iodinated product.[8] While direct C-iodination is a common pathway, reaction conditions can influence the preferred site of attack.

Solutions:

  • Acidic Conditions: In some systems, the presence of a proton source can facilitate the reaction at the carbon ring. However, strong acids should be avoided as they will protonate the aniline to form the deactivated anilinium ion, which is meta-directing and highly unreactive.[9][10] Catalytic amounts of a mild acid like acetic acid or p-toluenesulfonic acid are sometimes employed.[7][11]

  • Protect the Amine: Converting the primary/secondary amine to a tertiary amide (acetanilide) physically blocks the nitrogen atom, ensuring that electrophilic attack can only occur on the aromatic ring.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in aniline iodination.

G start Start: Observe Undesired Outcome problem1 Dark, Tarry Mixture (Oxidation) start->problem1 problem2 Multiple Iodine Additions (Polyiodination) start->problem2 problem3 Incorrect Isomer Ratio (Poor Regioselectivity) start->problem3 solution1a Protect Amino Group (N-Acetylation) problem1->solution1a Most Robust solution1b Use Milder Reagent (e.g., NIS, ICl) problem1->solution1b Alternative solution1c Lower Reaction Temp. & Control pH problem1->solution1c Optimization problem2->solution1a Most Effective problem2->solution1b Also Helps solution3a For para: NIS in DMSO problem3->solution3a solution3b For ortho: NIS in Benzene/AcOH problem3->solution3b solution1a->problem3 Improves p-selectivity

Caption: Troubleshooting workflow for aniline iodination.

Key Methodologies & Protocols

Protocol 1: Selective para-Iodination via N-Acetylation

This two-step procedure is the most reliable method for achieving clean, selective mono-iodination of anilines at the para position.

Step A: N-Acetylation of Aniline

  • In a flask equipped with a stir bar, dissolve aniline (1.0 eq) in a 3:1 mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • While stirring vigorously, add acetic anhydride (1.1 eq) dropwise.

  • Simultaneously, add a solution of sodium acetate (3.0 eq) in water dropwise to maintain a slightly acidic pH.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry thoroughly.

Step B: Iodination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) in portions to the solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the acetanilide is consumed.

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the precipitated p-iodoacetanilide by vacuum filtration and wash with cold water and a dilute sodium thiosulfate solution to remove any excess iodine.

Step C: Hydrolysis (Deprotection) of p-Iodoacetanilide

  • Suspend the p-iodoacetanilide in a 1:1 mixture of ethanol and water.

  • Add concentrated hydrochloric acid (enough to make the solution ~2-3 M).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete conversion.

  • Cool the solution and carefully neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the p-iodoaniline.

  • Isolate the product by filtration or extraction.

Protocol 2: Solvent-Controlled Regioswitchable Iodination

This protocol, adapted from Shen et al., allows for the selective synthesis of either p- or o-iodoanilines using NIS.[7]

For para-Iodoaniline:

  • Dissolve the aniline (1.0 eq) in DMSO.

  • Add NIS (1.1 eq) portion-wise at room temperature.

  • Stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute sodium thiosulfate and brine, dry over Na₂SO₄, and concentrate in vacuo.

For ortho-Iodoaniline:

  • Dissolve the aniline (1.0 eq) in benzene.

  • Add acetic acid (AcOH) (2.0 eq).

  • Add NIS (1.1 eq) portion-wise at room temperature.

  • Stir for 24-48 hours, monitoring by TLC.

  • Work up the reaction as described for the para-iodination.

Mechanistic Insights

The Role of the Amino Group

The amino group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This increases the electron density, particularly at the ortho and para positions, making the ring highly nucleophilic and reactive towards electrophiles.[9]

However, in strongly acidic conditions, the amine is protonated to form the anilinium ion (-NH₃⁺). This ion has a strong electron-withdrawing inductive effect, making it a potent deactivating, meta-directing group .[9][10] This is why controlling pH is critical.

G cluster_0 Activating Effect (-NH2) cluster_1 Moderating Effect (-NHCOCH3) struct1 Aniline NH₂ struct2 Resonance =NH₂⁺ struct1:p1->struct2:p1 Resonance Donation result1 Result: - Increased e⁻ density at o,p - High Reactivity (Oxidation, Polyiodination) - o,p-Director struct3 Acetanilide NH-C=O struct4 Delocalization N=C-O⁻ struct3:p1->struct4:p1 Delocalization into Carbonyl result2 Result: - Moderated e⁻ donation - Reduced Reactivity - Steric hindrance at ortho - Favors p-mono-iodination

Caption: The moderating effect of N-acetylation on aniline's reactivity.

Comparison of Common Iodinating Agents
ReagentFormulaReactivitySelectivityKey Considerations
Elemental Iodine I₂HighLowProne to causing oxidation and polyiodination. Often requires a base or activator.[1][2][11]
N-Iodosuccinimide NISModerateHighMilder reagent, less oxidizing. Regioselectivity can be controlled by solvent choice.[1][4][7]
Iodine Monochloride IClModerateGoodA good alternative to I₂ for preventing oxidation.[1]
Hypervalent Iodine e.g., PIDAModerateHighOften considered "green" reagents; non-toxic and easy to handle.[12][13]

References

  • Technical Support Center: Electrophilic Iodin
  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PubMed Central (PMC).
  • Described procedures for iodination of anilines.
  • A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives.
  • A cheap and efficient method for selective para-iodination of aniline deriv
  • Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry.
  • Iodination of phenols, phenol ethers, anilines, and aniline-rel
  • Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Synlett.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • Preventing oxidation of the aniline group during complex
  • Activating and Deactiv
  • Reaction mechanism for the iodination of free-anilines using the PIDA/NH4I system.
  • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide. (2025). Benchchem.
  • Iodin
  • I2 and Electrophilic I+ reagents. (2026). Wordpress.
  • p-IODOANILINE. Organic Syntheses Procedure. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Storage Stability of 4-Fluoro-2-iodo-3-methoxyaniline

This guide serves as a critical resource for researchers, scientists, and drug development professionals who work with 4-Fluoro-2-iodo-3-methoxyaniline. Its purpose is to provide in-depth technical support, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals who work with 4-Fluoro-2-iodo-3-methoxyaniline. Its purpose is to provide in-depth technical support, troubleshooting advice, and clear protocols to ensure the integrity of the compound throughout its storage and application.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 4-Fluoro-2-iodo-3-methoxyaniline?

To maintain the long-term stability and purity of 4-Fluoro-2-iodo-3-methoxyaniline, it is imperative to store it in a cool, dark, and dry environment. Safety Data Sheets (SDS) for similar aniline compounds consistently recommend keeping containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3] The recommended temperature range is typically refrigerated (2°C to 8°C). The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to displace oxygen, thereby minimizing the risk of oxidative degradation.

  • Causality: The aniline functional group is susceptible to oxidation, a process accelerated by exposure to air (oxygen) and light.[4] The carbon-iodine bond can also be sensitive to light, potentially leading to decomposition. Storing the compound under an inert, cold, and dark atmosphere directly mitigates these primary degradation pathways.

My vial of 4-Fluoro-2-iodo-3-methoxyaniline has developed a yellow or brownish tint. What does this signify and can I still use it?

A change in color from its typical off-white or light appearance to a yellow, brown, or pinkish hue is a strong visual indicator of chemical degradation. Substituted anilines are known to form colored impurities upon oxidation.[4][5]

Whether the material is still viable depends entirely on the sensitivity of your application.

  • For High-Sensitivity Applications (e.g., GMP synthesis, quantitative biological assays): It is strongly advised to discard the discolored material and use a fresh, validated batch. The presence of impurities can lead to inconsistent reaction kinetics, unexpected side products, and unreliable biological data.

  • For Exploratory or Non-Critical Research: The material might still be usable, but the results must be interpreted with extreme caution. It is essential to first assess the purity of the compound to understand the extent of degradation before proceeding.

What are the most likely degradation pathways for this molecule?

The structure of 4-Fluoro-2-iodo-3-methoxyaniline contains two primary points of vulnerability:

  • Oxidation of the Aniline Group: The amino (-NH2) group is an electron-donating group that activates the aromatic ring, but it is also susceptible to oxidation.[4][6] This process can lead to the formation of complex, often colored, polymeric impurities.

  • Photolytic Cleavage of the Carbon-Iodine Bond: The C-I bond is weaker than C-F, C-O, or C-C bonds and can be cleaved by exposure to light (especially UV), leading to de-iodination and the formation of radical species that can generate other impurities. The SDS for similar iodoanilines explicitly lists "exposure to light" as a condition to avoid.[7]

cluster_0 Degradation Pathways cluster_1 Oxidative Degradation cluster_2 Photolytic Degradation Start 4-Fluoro-2-iodo-3-methoxyaniline Oxidation Oxidized Impurities (Colored) Start->Oxidation Air (O₂) Deiodination De-iodinated Byproduct Start->Deiodination Light (hν)

Caption: Primary degradation pathways for 4-Fluoro-2-iodo-3-methoxyaniline.

Troubleshooting Guide

Issue: Inconsistent Yields or Impurity Profiles in a Reaction

You observe that a well-established reaction using 4-Fluoro-2-iodo-3-methoxyaniline is now giving lower yields, producing more side products, or failing entirely. An older batch of the starting material is being used.

Troubleshooting Workflow:

The root cause is likely the degradation of your starting material. A systematic approach is required to confirm this and prevent future occurrences.

  • Visual Inspection: Compare the appearance of the suspect (older) batch with a new, unopened batch. Note any differences in color or physical state (e.g., clumping).

  • Purity Verification (Analytical Chemistry): Do not proceed based on visual inspection alone. A quantitative purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.[8][9][10]

  • Comparative Test Reaction: If analytical resources are limited, perform a small-scale side-by-side comparison. Run the reaction under identical conditions with both the old and a new batch of the aniline.

  • Decision and Action: If the purity of the old batch is compromised or if the comparative reaction confirms it as the source of inconsistency, the batch should be properly disposed of. If the purity is acceptable, investigate other reaction parameters (solvents, reagents, temperature control, etc.).

cluster_0 Troubleshooting Workflow cluster_1 Investigation cluster_2 Analysis & Decision Observe Inconsistent Reaction Results (Yield, Purity) Visual 1. Visual Comparison (Old vs. New Batch) Observe->Visual HPLC 2. HPLC Purity Analysis (Recommended) Visual->HPLC TestRxn 3. Side-by-Side Test Reaction (Alternative) Visual->TestRxn Decision Is Starting Material Degraded? HPLC->Decision TestRxn->Decision Discard Action: Dispose of Old Batch Use New Material Decision->Discard Yes Investigate Action: Investigate Other Reaction Parameters Decision->Investigate No

Caption: A logical workflow for troubleshooting reaction inconsistencies.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of 4-Fluoro-2-iodo-3-methoxyaniline

This protocol provides a standardized method for determining the purity of aromatic amines like 4-Fluoro-2-iodo-3-methoxyaniline, adaptable to most modern HPLC systems.[8][11]

Objective: To quantify the purity of a given batch of 4-Fluoro-2-iodo-3-methoxyaniline and detect the presence of degradation products.

Materials:

  • 4-Fluoro-2-iodo-3-methoxyaniline sample

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Formic Acid (FA), LC-MS Grade

  • HPLC system with a UV/PDA detector and a C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in 50:50 ACN:Water.

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final sample solution through a 0.22 µm syringe filter to remove particulates.

  • HPLC Method Parameters:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size (or similar)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm (or optimized wavelength from a UV scan)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      5.0 95
      7.0 95
      7.1 20

      | 9.0 | 20 |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Peaks with retention times shorter or longer than the main analyte peak are indicative of impurities or degradation products.

Data Interpretation:

Sample IDVisual AppearancePurity by HPLC (%)Interpretation
Batch A (New)Off-white solid99.7%High purity, suitable for all applications.
Batch B (Old, 4°C)Light yellow solid94.2%Significant degradation. Use with caution. Not suitable for sensitive applications.
Batch C (Old, RT)Brownish solid81.5%Severely degraded. Unsuitable for use. Recommend disposal.

References

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Ranking substituted anilines by basicity. Pearson. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Iodo-3-Methoxy-4-Fluoroaniline

This guide provides an in-depth analysis and prediction of the ¹³C NMR chemical shifts for 2-iodo-3-methoxy-4-fluoroaniline. In the absence of direct, published experimental data for this specific molecule, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the ¹³C NMR chemical shifts for 2-iodo-3-methoxy-4-fluoroaniline. In the absence of direct, published experimental data for this specific molecule, this document establishes a robust predictive framework. By leveraging established principles of nuclear magnetic resonance spectroscopy, analyzing substituent effects, and comparing with structurally analogous compounds, we offer a reliable reference for researchers engaged in the synthesis, characterization, and development of novel aniline-based chemical entities.

The accurate assignment of ¹³C NMR signals is paramount for the unambiguous structural elucidation of organic molecules. For polysubstituted aromatic systems like 2-iodo-3-methoxy-4-fluoroaniline, the interplay of electronic and steric effects from multiple substituents creates a unique magnetic environment for each carbon atom. This guide deconstructs these influences to provide a well-reasoned prediction of the ¹³C NMR spectrum.

Principles of Prediction: Deconstructing Substituent Effects

The chemical shift of a given carbon atom in a substituted benzene ring can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding incremental contributions, known as Substituent Chemical Shifts (SCS), for each substituent relative to its position on the ring. For a polysubstituted ring, these effects are approximately additive.

The core of our analysis rests on understanding the distinct electronic contributions of the amino (-NH₂), iodo (-I), methoxy (-OCH₃), and fluoro (-F) groups:

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via the mesomeric (resonance) effect, causing significant shielding (upfield shift) at the ortho and para positions.

  • Methoxy Group (-OCH₃): Similar to the amino group, it is a strong electron-donating group through resonance, leading to upfield shifts at ortho and para carbons.

  • Fluoro Group (-F): Fluorine exhibits a dual nature. It is highly electronegative, leading to an inductive electron-withdrawing effect. However, it also possesses lone pairs that can be donated to the ring through resonance. A key feature is the large one-bond C-F coupling (¹J_CF_) and smaller multi-bond couplings that are invaluable for signal assignment.

  • Iodo Group (-I): Iodine is the least electronegative halogen and exerts a weak inductive withdrawing effect. Its most significant contribution is the "heavy atom effect," which induces a substantial upfield shift (shielding) on the carbon to which it is directly attached (ipso-carbon).

The logical workflow for predicting the chemical shifts is outlined below.

G cluster_0 Prediction Workflow start Start with Aniline Base Values sub1 Identify Substituents: - Iodo (at C2) - Methoxy (at C3) - Fluoro (at C4) start->sub1 Step 1 sub2 Retrieve Substituent Chemical Shift (SCS) Values for Each Group sub1->sub2 Step 2 sub3 Apply Additive Model: δ_predicted = δ_aniline + Σ(SCS_substituent) sub2->sub3 Step 3 sub4 Account for Steric and Ortho Interactions sub3->sub4 Step 4 sub5 Predict C-F Coupling Constants sub4->sub5 Step 5 result Final Predicted Chemical Shifts and Assignments sub5->result Final Output

Caption: Workflow for predicting ¹³C NMR chemical shifts.

Predicted ¹³C NMR Data for 2-Iodo-3-Methoxy-4-Fluoroaniline

The following table summarizes the predicted ¹³C NMR chemical shifts for the target molecule, dissolved in a standard NMR solvent like CDCl₃. The prediction is derived by applying the additive model using aniline as the base and incorporating SCS data from analogous compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (Hz)Rationale for Chemical Shift
**C1 (C-NH₂) **~136-140~³J_CF_ = 3-5 HzAttached to the electron-donating NH₂ group but influenced by ortho iodine and para fluorine. The deshielding effect of the electronegative fluorine atom in the para position is significant.
C2 (C-I) ~85-90~³J_CF_ = 6-9 HzThe "heavy atom effect" of iodine causes a very strong upfield shift, making this the most shielded aromatic carbon.
C3 (C-OCH₃) ~150-154~²J_CF_ = 10-15 HzDirectly attached to the strongly electron-donating methoxy group, but also ortho to the electronegative fluorine, leading to a downfield position.
C4 (C-F) ~155-159¹J_CF_ = 240-250 Hz Directly bonded to fluorine, resulting in a significant downfield shift and a very large one-bond C-F coupling constant. This is the most deshielded carbon.
C5 ~115-119~²J_CF_ = 20-25 HzOrtho to the fluorine atom and para to the iodine. The strong shielding effect from the fluorine's resonance donation is dominant here.
C6 ~118-122~³J_CF_ = 4-6 HzOrtho to the strongly donating NH₂ group and meta to fluorine, resulting in a shielded environment.
-OCH₃ ~56-58N/ATypical chemical shift for a methoxy group attached to an aromatic ring.

The molecular structure and carbon numbering scheme are presented below.

Caption: Structure and numbering of 2-iodo-3-methoxy-4-fluoroaniline.

Comparative Analysis with Related Compounds

To ground our predictions, we compare them with experimental data from structurally similar molecules. This comparison helps validate the predicted influence of each substituent.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Aniline [1]146.7118.6129.3115.2129.3118.6
2-Iodoaniline [2]147.284.5139.2114.8130.2119.7
3-Methoxyaniline ~148~101~161~107~130~108
4-Fluoroaniline 142.9115.8 (d, J=8Hz)115.8 (d, J=8Hz)156.1 (d, J=235Hz)115.8 (d, J=8Hz)115.8 (d, J=8Hz)
Predicted: 2-Iodo-3-Methoxy-4-Fluoroaniline ~138~87~152~157~117~120

Analysis of Comparison:

  • The dramatic upfield shift of C2 in 2-iodoaniline (84.5 ppm) strongly supports our prediction of a highly shielded C2 in the target molecule.[2]

  • The data for 4-fluoroaniline clearly demonstrates the powerful deshielding effect on the ipso-carbon (C4 at 156.1 ppm) and the characteristic large one-bond C-F coupling constant, which are key identifiers.

  • The chemical shifts of aniline provide the foundational values upon which the substituent effects are layered.[1]

Standard Experimental Protocol for ¹³C NMR Acquisition

For researchers who synthesize this compound, the following protocol provides a robust method for acquiring high-quality ¹³C NMR data.

Objective: To obtain a quantitative and high-resolution ¹³C{¹H} NMR spectrum.

Materials:

  • 2-Iodo-3-methoxy-4-fluoroaniline (approx. 20-30 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Instrumentation:

  • NMR Spectrometer (e.g., Bruker AVANCE 400 MHz or higher)

  • 5 mm broadband probe

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.[3]

    • Add a small drop of TMS as the internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Acquisition Parameters (¹³C{¹H} Experiment):

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5-2.0 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for quantitative accuracy, especially for quaternary carbons.

    • Number of Scans: 1024 to 4096, depending on sample concentration. The low natural abundance of ¹³C necessitates a higher number of scans.[4]

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to obtain a flat baseline and pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[2]

    • Integrate the peaks (note: for standard ¹³C{¹H} spectra, integrals are not reliably quantitative due to NOE effects and differing relaxation times).

    • Perform peak picking and annotate the chemical shifts and any observable C-F coupling constants.

G cluster_protocol NMR Acquisition Protocol prep 1. Sample Preparation (20-30mg in 0.6mL CDCl₃ + TMS) setup 2. Instrument Setup (Lock & Shim) prep->setup acquire 3. Data Acquisition (¹³C{¹H}, 1024+ scans) setup->acquire process 4. Data Processing (FT, Phasing, Calibration) acquire->process analyze 5. Spectral Analysis (Peak Picking, Assignment) process->analyze

Caption: Standard protocol for ¹³C NMR data acquisition.

Conclusion

This guide presents a comprehensive predictive analysis of the ¹³C NMR spectrum of 2-iodo-3-methoxy-4-fluoroaniline. By systematically applying the principles of substituent additivity and comparing with known experimental data of related structures, we have provided a reliable set of expected chemical shifts and C-F coupling constants. The most distinguishing features are expected to be the highly shielded, iodine-bearing carbon (C2) around 85-90 ppm and the highly deshielded, fluorine-bearing carbon (C4) above 155 ppm, which will appear as a doublet with a large ¹J_CF_ coupling constant of approximately 240-250 Hz. This predictive guide, coupled with the detailed experimental protocol, serves as an essential resource for researchers working with this and similar polysubstituted aromatic compounds, facilitating efficient and accurate structural verification.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen.
  • Kuca, K., et al. (2005).
  • Gao, C., & Ramasamy, K. (2010). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Hypervalent iodine-guided electrophilic substitution.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments.
  • Sarotti, A. M. (2009). A Multi-standard Approach for GIAO ¹³C NMR Calculations. Journal of Organic Chemistry, 74(19), 7595-7598.
  • Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific.
  • Yamamoto, H., et al. (1990). ¹³C NMR Spectra and Four Isomers of 1,2,4-Trioxanes.
  • Navarrete-Vázquez, G., et al. (2006). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 11(6), 435-443.
  • Palacký University Olomouc. (n.d.). NMR Spectrometry of Other Important Nuclei.

Sources

Comparative

Benchmarking Mass Spectrometry Approaches for Iodinated Fluoroanilines: A Comparative Guide to Fragmentation Dynamics and Isomer Differentiation

Executive Summary Iodinated fluoroanilines (IFAs) represent a critical class of intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals. Their analysis presents a unique challenge: the juxtapositi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated fluoroanilines (IFAs) represent a critical class of intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals. Their analysis presents a unique challenge: the juxtaposition of the labile carbon-iodine (C-I) bond against the robust carbon-fluorine (C-F) bond creates a dichotomy in fragmentation behavior. This guide compares the efficacy of Electron Impact (EI) versus Electrospray Ionization (ESI) for IFAs, delineates the mechanistic pathways for isomer differentiation, and provides a validated experimental protocol for researchers.

The Iodine-Fluorine Interplay: Mechanistic Foundations

To understand the fragmentation of IFAs, one must first grasp the energetic disparity between the halogen substituents. This is not merely a difference in mass; it is a difference in bond survival probability.

  • The Iodine "Fuse" (Weak Link): The C-I bond dissociation energy (BDE) is approximately 240 kJ/mol . Under standard EI conditions (70 eV), this bond undergoes rapid homolytic cleavage, often resulting in a base peak of

    
    .
    
  • The Fluorine "Anchor" (Strong Link): The C-F bond BDE is approximately 485 kJ/mol . It rarely cleaves primarily. Instead, fluorine alters the electron density of the aromatic ring, directing secondary fragmentation (such as HCN loss) and influencing the stability of the resulting carbocation.

Comparative Fragmentation Pathway (Graphviz)

The following diagram illustrates the divergent pathways for a generic iodinated fluoroaniline under hard ionization (EI).

IFA_Fragmentation cluster_ortho Ortho-Effect (Isomer Dependent) Parent Parent Ion [M]+• (m/z = X) Radical_I Iodine Radical (I•) Parent->Radical_I Neutral Loss Fragment_DeIodo De-iodinated Cation [M-I]+ (Phenyl Cation) Parent->Fragment_DeIodo Dominant Path (Homolytic C-I Cleavage) Fragment_F Fluorine Loss [M-F]+ Parent->Fragment_F Rare/High Energy (Strong C-F Bond) Fragment_HCN Ring Contraction [M-I-HCN]+ Fragment_DeIodo->Fragment_HCN Secondary Decay (-27 Da) Ortho_Int H-Bonding/Steric Interaction (NH2...I)

Figure 1: Primary fragmentation cascade for iodinated fluoroanilines. Note the dominance of C-I cleavage over C-F cleavage.

Comparative Analysis: Ionization Techniques (EI vs. ESI)

The choice between EI (GC-MS) and ESI (LC-MS) drastically alters the observed spectral fingerprint.

Table 1: Performance Benchmarking of Ionization Modes
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Primary Ion Observed

(De-iodinated fragment)

(Protonated molecule)
Molecular Ion (

)
Weak or Absent (due to labile I)Dominant (Base Peak)
Structural Insight High: Rich fragmentation pattern allows for fingerprinting and library matching.[1]Low (Single MS): Requires MS/MS (CID) to generate fragments.
Detection Limit (LOD) ~1-10 pg (SIM mode)~0.1-1 pg (MRM mode)
Suitability Best for structural confirmation and isomer differentiation.Best for quantification in biological matrices (metabolism studies).
Key Interference Column bleed can mask low mass ions.Matrix effects (ion suppression) in complex samples.

Expert Insight: For initial characterization of synthesized IFAs, EI is superior because the fragmentation pattern provides immediate confirmation of the halogen positions. ESI is preferred only when quantifying trace levels in biological plasma where thermal stability is a concern.

Isomer Differentiation: The "Ortho Effect"[3]

Distinguishing between isomers (e.g., 2-fluoro-4-iodoaniline vs. 4-fluoro-2-iodoaniline) is critical. While mass-to-charge (


) ratios are identical, the relative abundance  of fragments differs due to the "Ortho Effect."
  • Ortho-Iodo (I adjacent to

    
    ): 
    
    • Steric crowding weakens the C-I bond further.

    • Spectral Signature: The

      
       peak is significantly more intense relative to the molecular ion 
      
      
      
      compared to the para-isomer.
    • Mechanism: The lone pair on Nitrogen can stabilize the resulting cation through resonance more effectively after ortho-cleavage.

  • Ortho-Fluoro (F adjacent to

    
    ): 
    
    • Intramolecular H-bonding (N-H...F) is possible but weak.

    • Spectral Signature: A subtle diagnostic peak corresponding to

      
       may appear in high-resolution spectra, though this is rare.
      
Workflow for Isomer Identification (Graphviz)

Isomer_ID Sample Unknown IFA Isomer (m/z = X) Run_EI Run GC-MS (EI, 70eV) Sample->Run_EI Check_M Observe Molecular Ion (M+) Run_EI->Check_M Ratio_High High [M-I]+/M+ Ratio (>10:1) Check_M->Ratio_High Unstable M+ Ratio_Low Low [M-I]+/M+ Ratio (<5:1) Check_M->Ratio_Low Stable M+ Result_Ortho Likely Ortho-Iodo (Steric release drives cleavage) Ratio_High->Result_Ortho Result_Para Likely Para-Iodo (More stable M+) Ratio_Low->Result_Para

Figure 2: Decision tree for distinguishing positional isomers based on ion abundance ratios.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the


 peak is not observed in the standard, the ionization energy is too low or the source is contaminated.
A. Sample Preparation
  • Solvent: Dissolve 1 mg of IFA in 1 mL of HPLC-grade Dichloromethane (DCM). Why DCM? It solubilizes haloanilines well and is volatile for GC.

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the amine group, derivatize with Trifluoroacetic Anhydride (TFAA).

    • Reaction: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 30 mins.

    • Effect: Converts free amine to amide, improving peak shape and preventing thermal degradation in the injector.

B. GC-MS Parameters (EI Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Splitless mode).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source Temp: 230°C. Note: Higher source temps promote C-I cleavage.

  • Scan Range: 40–350 amu.

C. Data Interpretation Checklist
  • Verify M+: Locate the molecular ion cluster. Check for the characteristic Iodine mass defect (Iodine is monoisotopic, mass ~126.9).

  • Check De-iodination: Identify the base peak. If it is

    
    , confirm the presence of the fluoroaniline moiety.
    
  • Aniline Fingerprint: Look for

    
     65 or 92 (characteristic ring fragments for anilines).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Anilines. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Halogen Isotope Patterns and Fragmentation). [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • University of Bristol. (2024). Mass Spectrometry Fragmentation Patterns: Halogens. School of Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-4-fluoro-3-methoxyaniline in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Substituted anilines, in particular, are foundational motifs in a vast array of biologically active molecules. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides: 2-iodo-4-fluoro-3-methoxyaniline and 2-bromo-4-fluoro-3-methoxyaniline. Understanding their distinct reactivity profiles in key transformations, such as palladium-catalyzed cross-coupling reactions, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

At a Glance: Key Reactivity Differences

Feature2-Iodo-4-fluoro-3-methoxyaniline2-Bromo-4-fluoro-3-methoxyaniline
C-X Bond Strength Weaker C-I bondStronger C-Br bond
Oxidative Addition Rate Generally fasterGenerally slower
Typical Catalyst Loading Can often tolerate lower loadingsMay require higher catalyst loadings or more active systems
Reaction Temperatures Often proceeds at lower temperaturesMay require higher temperatures to achieve comparable rates
Cost & Availability Generally more expensiveMore cost-effective and widely available
Side Reactions More prone to homocoupling and dehalogenation at high temperaturesGenerally more stable under forcing conditions

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo- and bromo-aniline derivatives stems from the inherent properties of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.

In this initial step of the catalytic cycle, the palladium(0) catalyst inserts into the C-X bond. Due to the lower bond dissociation energy of the C-I bond, 2-iodo-4-fluoro-3-methoxyaniline will typically undergo oxidative addition more readily and at lower temperatures than its bromo counterpart. This enhanced reactivity is a key advantage, often leading to faster reaction times, higher yields, and the ability to use less reactive coupling partners.

Electronic and Steric Landscape

The substituents on the aniline ring play a critical role in modulating the reactivity of the C-X bond. In both molecules, we have a consistent electronic environment:

  • Amino Group (-NH₂): A strong electron-donating group (ortho, para-directing).

  • Methoxy Group (-OCH₃): A strong electron-donating group (ortho, para-directing).

  • Fluoro Group (-F): An electron-withdrawing group via induction, but a weak electron-donating group via resonance.

The cumulative effect of the electron-donating amino and methoxy groups increases the electron density of the aromatic ring. This can somewhat disfavor the initial oxidative addition step, which is often facilitated by a more electrophilic aryl halide. However, the superior leaving group ability of iodide generally overcomes this electronic effect.

The ortho-position of the halogen to the bulky methoxy group and the amino group introduces steric hindrance. This can influence the approach of the palladium catalyst and may necessitate the use of specialized ligands to facilitate efficient coupling.

Reactivity in Key Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for constructing C-C, C-N, and C-O bonds, forming the backbone of many pharmaceutical compounds.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis.[3][4] The reactivity order of the leaving group in Suzuki couplings is well-established: I > Br > OTf >> Cl.[4]

This trend holds true for our target molecules. 2-Iodo-4-fluoro-3-methoxyaniline is expected to be significantly more reactive in Suzuki couplings. This translates to milder reaction conditions, potentially lower catalyst loadings, and a broader scope of compatible boronic acids and esters. For challenging couplings, such as those involving sterically hindered or electron-rich boronic acids, the iodo derivative is the superior choice.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a substituted aniline. Optimization will be necessary for specific substrates.

Materials:

  • 2-halo-4-fluoro-3-methoxyaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the 2-halo-4-fluoro-3-methoxyaniline, arylboronic acid, and base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the solvent and degas the mixture by bubbling the inert gas through the solution for a further 15 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6][7] Similar to the Suzuki coupling, the oxidative addition step is crucial, and aryl iodides are generally more reactive than aryl bromides.

When coupling 2-iodo- or 2-bromo-4-fluoro-3-methoxyaniline with a primary or secondary amine, the iodo derivative will likely require less forcing conditions. This can be particularly advantageous when working with thermally sensitive amines or when trying to avoid side reactions. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, enabling the coupling of even less reactive aryl bromides and chlorides.[5][8]

Workflow Diagram: Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison A Pd(0) Catalyst B Oxidative Addition (Rate-Determining Step) A->B Aryl Halide (R-X) C Pd(II) Intermediate B->C D Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) C->D Coupling Partner E Reductive Elimination D->E E->A Regenerates Catalyst F Coupled Product E->F Iodo 2-Iodoaniline (Weaker C-I Bond) Fast Faster Oxidative Addition Iodo->Fast Bromo 2-Bromoaniline (Stronger C-Br Bond) Slow Slower Oxidative Addition Bromo->Slow

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are often the go-to methods, it's worth considering the potential for nucleophilic aromatic substitution (SNAr). SNAr reactions are typically favored on electron-poor aromatic rings containing a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group.[9][10][11]

In the case of 2-halo-4-fluoro-3-methoxyaniline, the ring is electron-rich due to the amino and methoxy groups, making it generally unreactive towards traditional SNAr. The fluoro group, while electron-withdrawing by induction, is not a strong activating group in this context.

Interestingly, in SNAr reactions, the reactivity order of halogens is often reversed compared to cross-coupling: F > Cl > Br > I.[11] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the C-X bond.[9] However, for these specific aniline substrates, SNAr is not a synthetically viable pathway under standard conditions.

Practical Considerations and Recommendations

Choose 2-Iodo-4-fluoro-3-methoxyaniline when:

  • High reactivity is required: For sluggish coupling partners or when aiming for mild reaction conditions.

  • Minimizing reaction time is critical.

  • Working with thermally sensitive substrates where lower reaction temperatures are beneficial.

  • Cost is not the primary constraint.

Choose 2-Bromo-4-fluoro-3-methoxyaniline when:

  • Cost-effectiveness is a major factor, especially for large-scale synthesis.

  • The coupling partner is sufficiently reactive.

  • Reaction conditions can be pushed to higher temperatures without degrading the starting materials or products.

  • A wider range of commercially available catalysts and ligands are desired for optimization.

Conclusion

Both 2-iodo- and 2-bromo-4-fluoro-3-methoxyaniline are valuable building blocks in synthetic chemistry. The choice between them is a strategic decision based on a balance of reactivity, cost, and the specific demands of the synthetic target. The superior reactivity of the C-I bond in palladium-catalyzed oxidative addition makes the iodo derivative the more versatile and potent coupling partner, often justifying its higher cost for challenging transformations and in the early stages of drug discovery. Conversely, the economic advantage of the bromo derivative makes it an attractive option for well-established, scalable processes where reaction conditions can be robustly optimized. A thorough understanding of these fundamental reactivity differences empowers researchers to make informed decisions, leading to more efficient and successful synthetic endeavors.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 3). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. ningboinno.com.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Wikipedia. (n.d.).
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Leyva, E., et al. (2011). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. Journal of Fluorine Chemistry, 132(2), 94-101.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.).
  • Johnson Matthey. (n.d.).
  • Yeoh, S. A., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(21), 7249.
  • Chemistry LibreTexts. (2023, January 4). 15.
  • ChemicalBook. (2019, November 19).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14).
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • de la Cruz, R. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • Ghaffari, M. T., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Catalysis Science & Technology, 12(23), 14527-14532.

Sources

Comparative

A Comparative Guide to HPLC Purity Methods for 4-Fluoro-2-iodo-3-methoxyaniline

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is the foundation of final product safety and efficacy. 4-Fluoro-2-iodo-3-methoxyanili...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is the foundation of final product safety and efficacy. 4-Fluoro-2-iodo-3-methoxyaniline, a highly substituted aniline, serves as a critical building block in the synthesis of complex molecules. Its intricate substitution pattern, however, presents a unique analytical challenge. Ensuring its purity requires robust, selective, and reliable analytical methods.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Fluoro-2-iodo-3-methoxyaniline. We will explore a rapid isocratic method suitable for high-throughput screening and a comprehensive, stability-indicating gradient method designed for in-depth purity profiling and quality control. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically grounded approach to purity analysis.

The Analytical Challenge

The structure of 4-Fluoro-2-iodo-3-methoxyaniline—featuring an electron-donating amine, a methoxy group, and two different halogens—makes it susceptible to various impurities. Potential impurities may arise from the synthesis process (e.g., positional isomers, starting material carryover, de-iodinated species) or from degradation under stress conditions like light, heat, or oxidation. A successful purity method must be able to separate the main component from all these potential, structurally similar impurities. Reversed-phase HPLC is a powerful and widely used technique for analyzing aniline derivatives due to its ability to separate compounds based on differences in their polarity.[1]

Method Development Strategy

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the analyte from all potential impurities within a reasonable timeframe.[2] The strategy for 4-Fluoro-2-iodo-3-methoxyaniline involved evaluating its physicochemical properties to select an appropriate column and mobile phase, followed by optimization to achieve the desired performance.

A C18 stationary phase was chosen as the primary separating medium, as it is effective for a wide range of nonpolar to moderately polar compounds like substituted anilines.[1] Given the basic nature of the aniline moiety, controlling the mobile phase pH is crucial to ensure good peak shape and consistent retention.

cluster_0 Method Development Strategy Analyte Analyte Characterization (4-Fluoro-2-iodo-3-methoxyaniline) Column_Selection Column Selection (Reversed-Phase C18) Analyte->Column_Selection Based on Polarity Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase Initial Screening Method_Optimization Method Optimization (Gradient, Flow Rate, Temp.) Mobile_Phase->Method_Optimization Refinement Method_A Method A: Rapid Isocratic (QC Screening) Method_Optimization->Method_A Method_B Method B: Stability-Indicating Gradient (Purity Profiling) Method_Optimization->Method_B

Caption: Logical workflow for HPLC method development.

Comparative Analysis of HPLC Methods

Two distinct methods were developed and are presented here for comparison. Method A is a rapid isocratic method designed for quick identity and purity checks. Method B is a more rigorous, stability-indicating gradient method capable of resolving a wider range of potential impurities and degradation products. Stability-indicating methods are essential in pharmaceutical analysis to ensure that all degradation products can be separated from the active pharmaceutical ingredient (API).[3][4]

ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient (Stability-Indicating)
Objective Fast, routine quality control screeningComprehensive purity profiling, stability testing
Column C18, 50 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (45% B)Gradient (30% to 95% B in 15 min)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection (UV) 254 nm254 nm
Injection Vol. 5 µL10 µL
Run Time ~5 minutes~20 minutes
Expected RT ~3.2 minutes~9.5 minutes
Resolution Baseline for major impuritiesEnhanced resolution for closely eluting impurities
Best Use Case In-process control, high-throughput screeningFinal product release, stability studies, impurity identification

Experimental Protocols

Adherence to a detailed protocol is essential for reproducible results. The validation of analytical procedures is crucial to demonstrate their suitability for the intended purpose, as outlined in ICH guideline Q2(R1).[5][6]

Reagents and Sample Preparation
  • Mobile Phase A (Method A): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase A (Method B): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Both Methods): Use HPLC-grade acetonitrile.

  • Sample Diluent: A 50:50 mixture of Acetonitrile and Water is suitable for both methods.

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Fluoro-2-iodo-3-methoxyaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the sample diluent.

HPLC System & Conditions
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.[1]

  • System Setup (Method A):

    • Install the C18, 50 x 4.6 mm, 3.5 µm column.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.2 mL/min with an isocratic mobile phase composition of 55% Mobile Phase A and 45% Mobile Phase B.

    • Set the detector wavelength to 254 nm.

  • System Setup (Method B):

    • Install the C18, 150 x 4.6 mm, 5 µm column.

    • Set the column temperature to 35 °C.

    • Set the flow rate to 1.0 mL/min.

    • Program the following gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Set the detector wavelength to 254 nm.

System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Analysis
  • Identify the peak for 4-Fluoro-2-iodo-3-methoxyaniline in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Overall Analytical Workflow

The process of HPLC purity analysis, from receiving a sample to generating a final report, follows a structured workflow to ensure data integrity and consistency.

cluster_1 HPLC Purity Analysis Workflow Sample_Prep Sample & Standard Preparation System_Setup HPLC System Setup & Equilibration Sample_Prep->System_Setup SST System Suitability Testing (SST) System_Setup->SST Analysis Sample Sequence Analysis SST->Analysis If Pass Processing Data Processing (Integration) Analysis->Processing Reporting Calculation & Reporting Processing->Reporting

Caption: Standard workflow for HPLC purity analysis.

Conclusion and Recommendations

Both Method A and Method B provide reliable means for assessing the purity of 4-Fluoro-2-iodo-3-methoxyaniline, but their applications differ significantly.

  • Method A (Rapid Isocratic) is ideal for environments where speed is critical, such as for monitoring reaction progress or for rapid release testing of intermediates where the impurity profile is well-established. Its short run time allows for high throughput.

  • Method B (High-Resolution Gradient) is the superior choice for comprehensive quality assessment. Its high resolving power is necessary for final product release, reference standard characterization, and for stability studies where the separation of the main peak from all potential degradation products is mandatory.[7] The use of a gradient ensures that both early and late-eluting impurities are detected, providing a complete picture of the sample's purity.

For comprehensive characterization and to meet regulatory expectations for drug substance quality, Method B is strongly recommended . Method A can serve as a complementary, fit-for-purpose tool in earlier stages of development. The selection of the appropriate method should always be justified by the specific analytical requirements of the task at hand.

References

  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Benchchem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • ICH. (n.d.). Quality Guidelines.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives.
  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988).
  • Academia.edu. (n.d.). Stability indicating hplc method development: a review.
  • IRJPMS. (2021). Stability Indicating HPLC Method Development: A Review. Retrieved from International Research Journal of Pharmaceutical and Medical Sciences.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC)....
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • ResearchGate. (2025). (PDF) Stability indicating HPLC method development - a review.
  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from International Journal of Trend in Scientific Research and Development.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyaniline.
  • ChemicalBook. (2025). 4-FLUORO-2-METHOXYANILINE.
  • National Institutes of Health. (n.d.). 4-Fluoro-2-methoxyaniline.
  • National Institutes of Health. (n.d.). 4-Fluoro-3-methoxyaniline.
  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC.
  • Kralles, Z. T., Deherikar, P. K., Werner, C. A., Hu, X., Kolodziej, E. P., & Dai, N. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Semantic Scholar. (n.d.). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
  • ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.

Sources

Validation

A Comparative Guide to the Crystal Structures of Polysubstituted Iodoanilines: Unveiling the Interplay of Intermolecular Forces

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and materials research, the precise architecture of molecules in the solid state is paramount. Polysubstituted i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise architecture of molecules in the solid state is paramount. Polysubstituted iodoanilines represent a class of compounds where this structural understanding is particularly critical. Their utility as building blocks in the synthesis of pharmaceuticals, including anti-cancer agents, and functional materials is intrinsically linked to their three-dimensional arrangement and the non-covalent interactions that govern their crystal packing.[1][2] The iodine substituent, with its unique electronic properties, plays a pivotal role in directing supramolecular assembly through halogen bonding, a highly directional and tunable interaction that is increasingly harnessed in crystal engineering.

This guide provides a comparative analysis of the crystal structure data for a selection of polysubstituted iodoanilines. Moving beyond a mere catalog of structures, we delve into the causality behind the observed packing motifs, offering field-proven insights into the interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions. By presenting supporting experimental data and detailed protocols, this guide aims to be a valuable resource for researchers seeking to understand, predict, and control the solid-state properties of these important chemical entities.

The Experimental Workflow: From Synthesis to Structure

A trustworthy analysis of crystal structures begins with robust and reproducible experimental procedures. This section outlines the key methodologies for the synthesis, crystallization, and X-ray diffraction analysis of polysubstituted iodoanilines.

Synthesis of Polysubstituted Iodoanilines

The synthesis of polysubstituted iodoanilines is typically achieved through electrophilic aromatic substitution on an aniline derivative. The strong activating and ortho-, para-directing nature of the amino group facilitates the introduction of iodine atoms onto the aromatic ring.

Detailed Protocol: Synthesis of 2,4,6-Triiodoaniline from Aniline

This protocol is adapted from a well-established method utilizing potassium dichloroiodate in an acidic medium, known for its high chemoselectivity and the purity of the resulting product.

  • Reaction Setup: In a suitable reaction vessel, dissolve aniline in dilute hydrochloric acid.

  • Iodination: Slowly add a solution of potassium dichloroiodate (KICl₂) to the aniline solution with constant stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized to precipitate the crude product.

  • Purification: The crude 2,4,6-triiodoaniline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Diagram of the Experimental Workflow for Obtaining Crystal Structures

experimental_workflow Figure 1: From Synthesis to Final Structure cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Iodoaniline purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth data_collection Single-Crystal XRD Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement analysis Analysis & Visualization (e.g., Mercury, PLATON) refinement->analysis

Single Crystal Growth: The Art of Patience

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation of a saturated solution is a commonly employed and effective technique.

Detailed Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the purified iodoaniline has moderate solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter into a clean crystallization vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) and Structure Refinement

Once suitable single crystals are obtained, their three-dimensional atomic arrangement is determined using SC-XRD.

Detailed Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods as implemented in software packages like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure, commonly performed with software such as SHELXL. This process refines atomic positions, and thermal parameters, and can include the location of hydrogen atoms.

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric and crystallographic consistency.[3]

Comparative Analysis of Polysubstituted Iodoaniline Crystal Structures

The substitution pattern on the aniline ring significantly influences the intermolecular interactions and, consequently, the crystal packing. In this section, we compare the crystal structures of three representative polysubstituted iodoanilines: 4-iodoaniline, 2,4-diiodoaniline, and 2,4,6-triiodoaniline. The crystallographic data for this comparison has been sourced from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Table 1: Comparative Crystallographic Data

CompoundCSD/COD EntryFormulaSpace Groupa (Å)b (Å)c (Å)β (°)Z
4-IodoanilineIANLIN02C₆H₆INP2₁/c7.78914.1947.913113.884
2,4-DiiodoanilineDILANL01C₆H₅I₂NP2₁/c8.87015.9307.950115.804
2,4,6-TriiodoanilineTIAMOF01C₆H₄I₃NPbca15.01116.0347.498908

Data obtained from CSD and COD and may be subject to minor variations based on the specific refinement.

Intermolecular Interactions: A Deeper Look

The crystal packing of these iodoanilines is a delicate balance of various intermolecular forces, with hydrogen and halogen bonds playing the most prominent roles.

Diagram Illustrating Key Intermolecular Interactions

intermolecular_interactions Figure 2: Dominant Intermolecular Interactions H_donor N-H (Donor) H_acceptor N (Acceptor) H_donor->H_acceptor N-H···N I_donor C-I (Donor) I_acceptor N or I (Acceptor) I_donor->I_acceptor C-I···N / C-I···I pi_stacking π-π Stacking vdw van der Waals Forces

Hydrogen Bonding: The amino group in anilines is a potent hydrogen bond donor, while the nitrogen atom can also act as an acceptor. In the crystal structures of iodoanilines, N-H···N hydrogen bonds are a recurring motif, often leading to the formation of chains or tapes.

Halogen Bonding: The iodine atoms, particularly when attached to an electron-withdrawing aromatic ring, possess a region of positive electrostatic potential on their outer surface, known as a σ-hole. This allows them to act as electrophilic species and engage in attractive interactions with nucleophiles, such as the lone pair of a nitrogen atom or another halogen atom. These C-I···N and C-I···I halogen bonds are highly directional and contribute significantly to the stability of the crystal lattice.

π-π Stacking: The aromatic rings of the aniline molecules can also interact through π-π stacking, further stabilizing the crystal structure. The extent and geometry of this stacking are influenced by the substitution pattern.

Table 2: Key Intermolecular Contacts (Distances in Å, Angles in °)

CompoundInteraction TypeDonor-AcceptorDistance (D···A)Angle (C-D···A)
4-IodoanilineHydrogen BondN-H···N~3.2~170
Halogen BondC-I···I~3.9~165
2,4-DiiodoanilineHydrogen BondN-H···N~3.1~165
Halogen BondC-I···N~3.0~175
Halogen BondC-I···I~3.8~170
2,4,6-TriiodoanilineHydrogen BondN-H···N~3.3~160
Halogen BondC-I···I~3.7~168

Approximate values derived from representative structures. Actual values will vary.

Analysis of Packing Motifs:

  • 4-Iodoaniline: The crystal structure of 4-iodoaniline features chains of molecules linked by N-H···N hydrogen bonds. These chains are further interconnected by C-I···I halogen bonds, forming a layered structure.

  • 2,4-Diiodoaniline: The introduction of a second iodine atom at the ortho position leads to a more complex network of interactions. In addition to N-H···N hydrogen bonds and C-I···I halogen bonds, strong C-I···N halogen bonds are also observed, where the iodine at the 2-position interacts with the nitrogen of a neighboring molecule. This results in a more densely packed structure.

  • 2,4,6-Triiodoaniline: With three iodine substituents, the steric hindrance around the amino group can influence the hydrogen bonding pattern. The dominant interactions in the crystal packing of 2,4,6-triiodoaniline are often C-I···I halogen bonds, leading to the formation of robust, three-dimensional networks.

Conclusion and Future Perspectives

This comparative guide highlights the profound impact of polysubstitution on the crystal structures of iodoanilines. The interplay between hydrogen and halogen bonding, dictated by the number and position of iodine atoms, governs the supramolecular architecture. A thorough understanding of these structure-directing interactions is not merely of academic interest; it provides a rational basis for the design of new pharmaceutical cocrystals with tailored physicochemical properties, such as solubility and stability, and for the engineering of novel functional materials with desired electronic and optical characteristics.

The experimental protocols and analytical workflows presented herein offer a self-validating framework for researchers in the field. As the understanding of non-covalent interactions continues to evolve, the ability to predict and control the crystal structures of polysubstituted iodoanilines will undoubtedly play an increasingly important role in the advancement of drug development and materials science.

References

  • Vertex AI Search. (2026). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Calibre Chemicals. (n.d.). Industrial Applications of 2-Iodoaniline in Organic Synthesis.
  • BenchChem. (2025).
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Massachusetts Institute of Technology. (n.d.).
  • Cambridge Crystallographic D
  • Crystallography Open D

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Comparative

Biological Activity &amp; Synthetic Utility: Iodo- vs. Chloro-Kinase Inhibitor Intermediates

Executive Summary: The Halogen Effect in Kinase Inhibition[1][2][3] In the rational design of kinase inhibitors, halogen substitutions are far more than simple lipophilic bulk. They act as critical "molecular anchors" th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect in Kinase Inhibition[1][2][3]

In the rational design of kinase inhibitors, halogen substitutions are far more than simple lipophilic bulk. They act as critical "molecular anchors" that define potency, selectivity, and metabolic fate. This guide provides a technical comparison between Iodo- and Chloro- substituted intermediates, analyzing their distinct roles in Structure-Activity Relationships (SAR) and synthetic workflows.

While Chlorine (Cl) is the industry standard for balancing potency with metabolic stability, Iodine (I) offers superior binding affinity through "Sigma Hole" interactions, albeit with pharmacokinetic liabilities. This guide dissects the biological data, mechanistic underpinnings, and synthetic strategies required to leverage these halogens effectively.[1]

Mechanistic Basis: The Sigma Hole & Halogen Bonding[5]

The biological differentiation between iodo- and chloro-intermediates stems from the anisotropy of their electron density, known as the Sigma Hole .

  • Iodine (The Strong Donor): Iodine exhibits a large, positive electrostatic potential region (σ-hole) on the extension of the C-I bond. This allows it to act as a potent Lewis acid, forming strong, directional Halogen Bonds (X-bonds) with Lewis bases (e.g., backbone carbonyl oxygen atoms in the kinase hinge region).

  • Chlorine (The Moderate Donor): Chlorine has a smaller, less positive σ-hole. While it can participate in halogen bonding, the interaction is significantly weaker (~1–2 kcal/mol vs. ~3–5 kcal/mol for Iodine) and less strictly directional.

  • Steric Impact: The Van der Waals radius of Iodine (1.98 Å) is significantly larger than Chlorine (1.75 Å). This makes Iodine intermediates excellent for filling large hydrophobic pockets (e.g., the "gatekeeper" region) but detrimental in sterically constricted sites.

Visualization: Halogen Bonding Mechanism

The following diagram illustrates the geometric requirements for optimal halogen bonding in the kinase hinge region.

HalogenBonding Kinase Kinase Hinge Region (Backbone C=O) Interaction_I Strong X-Bond (Distance: ~3.5 Å) (Angle: 175°) Kinase->Interaction_I Accepts (Lewis Base) Interaction_Cl Weak X-Bond (Distance: ~3.4 Å) (Angle: Variable) Kinase->Interaction_Cl Accepts IodoInhibitor Iodo-Inhibitor (Strong Sigma Hole) IodoInhibitor->Interaction_I Donates σ-hole ChloroInhibitor Chloro-Inhibitor (Weak Sigma Hole) ChloroInhibitor->Interaction_Cl Donates weak σ-hole

Figure 1: Comparative mechanism of Halogen Bonding. Iodine forms strict, high-energy linear interactions, whereas Chlorine forms weaker, more promiscuous contacts.

Biological Activity Comparison: SAR Data Analysis

The choice between Iodo and Chloro substituents drastically alters the IC50 (inhibitory concentration) and residence time of the inhibitor.

Potency and Binding Affinity

Iodine-substituted intermediates often yield inhibitors with 2-10x higher potency than their chloro-analogs, provided the binding pocket can accommodate the iodine atom's size.

Case Study: EGFR Kinase Inhibitors (4-anilinoquinazolines) In a study of EGFR inhibitors, the halogen at the C3-position of the aniline ring was varied.[2] The data highlights the "Goldilocks" zone of halogen substitution.

Substituent (X)IC50 (nM)Binding Mechanism
Hydrogen (-H) 29.0Weak hydrophobic contact
Fluoro (-F) 3.8H-bond acceptor / Dipole
Chloro (-Cl) 0.31 Optimal Hydrophobic/Steric Balance
Bromo (-Br) 0.025Strong Halogen Bond + Hydrophobic
Iodo (-I) 0.89Steric Clash outweighs Halogen Bond

Data Source: Derived from SAR studies on PD153035 analogs (See References).

Analysis:

  • Chloro: Provides a massive jump in potency (100x vs H) due to lipophilic filling of the pocket without steric clash.

  • Iodo: While theoretically capable of stronger binding, the large radius (1.98 Å) caused a steric clash in the EGFR pocket, reducing potency compared to Bromo and Chloro.

  • Key Insight: Use Iodo intermediates when targeting large, solvent-exposed pockets or deep hydrophobic clefts (e.g., CK2 inhibitors). Use Chloro for tight, conserved pockets.

Selectivity Profiles
  • Iodo-Intermediates: High selectivity.[3] The strict angular requirement (160°–180°) of the Iodine halogen bond acts as a "selectivity filter." Only kinases with a carbonyl oxygen properly oriented to accept this bond will bind tightly.

  • Chloro-Intermediates: Lower selectivity. The chloro group relies more on non-directional hydrophobic interactions, leading to broader "off-target" binding across the kinome.

Metabolic Stability (ADME)

This is the primary drawback of Iodo-intermediates in final drugs.

  • C-I Bond Strength: ~57 kcal/mol. Susceptible to rapid oxidative deiodination by cytochrome P450s.

  • C-Cl Bond Strength: ~80 kcal/mol. Highly stable, improving the drug's half-life (

    
    ).
    
  • Strategy: Use Iodo-intermediates for in vitro probe compounds to maximize potency. Use Chloro-intermediates for clinical candidates to ensure oral bioavailability.

Synthetic Utility: Orthogonal Reactivity

For the synthetic chemist, the choice between Iodo and Chloro is often dictated by the need for orthogonal reactivity . In heterocycles (e.g., pyrimidines, purines), these halogens react differently under specific conditions.

Reactivity Hierarchy
  • Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira):

    • Reactivity: I >> Br > Cl.

    • Application: An Iodo-group allows for coupling at low temperatures (RT to 50°C), leaving a Chloro-group intact for a subsequent step.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reactivity: F > Cl ~ Br > I (highly dependent on electron-withdrawing groups).

    • Application: A Chloro-group at an activated position (e.g., C4 of pyrimidine) is displaced by amines before or after the Iodine is coupled, depending on the conditions.

Workflow Visualization: The "Halogen Dance"

The following diagram depicts a standard workflow using a 2-iodo-4-chloropyrimidine intermediate to synthesize a dual-specificity inhibitor.

SyntheticRoute Scaffold Scaffold: 2-Iodo-4-chloropyrimidine Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(0), Na2CO3, 40°C) Scaffold->Step1 Intermed_A Intermediate A: 2-Aryl-4-chloropyrimidine (Iodine reacted, Chlorine intact) Step1->Intermed_A Selective C-I activation Step2 Step 2: SNAr Displacement (Amine, DIPEA, 80°C) Intermed_A->Step2 FinalProduct Final Kinase Inhibitor (Functionalized at C2 & C4) Step2->FinalProduct C-Cl displacement

Figure 2: Orthogonal synthetic strategy utilizing the high reactivity of Iodine for carbon-carbon bond formation and Chlorine for nucleophilic displacement.

Experimental Protocols

Protocol 1: Competitive Binding Assay (FRET-based)

Purpose: To quantify the difference in binding affinity (


) between Iodo- and Chloro-analogs.
  • Reagents:

    • Kinase domain (tagged, e.g., GST-Kinase).

    • Fluorescent tracer (known binder).

    • Europium-labeled anti-GST antibody.

    • Test compounds (Iodo- and Chloro-variants).[4][5][6]

  • Procedure:

    • Prepare a 384-well plate. Dispense 5 µL of test compound (serial dilution in DMSO).

    • Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at RT.

    • Add 5 µL of Fluorescent Tracer.

    • Incubate for 60 mins at RT in the dark.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm, Emission: 620 nm & 665 nm).

  • Data Analysis:

    • Calculate the ratio (Em665/Em620).

    • Plot % Inhibition vs. Log[Compound].

    • Fit to a sigmoidal dose-response curve to determine IC50/Ki.

    • Validation: The Iodo-analog should show a left-shift in the curve (lower IC50) if halogen bonding is operative.

Protocol 2: Selective Suzuki Coupling of Iodo-Intermediates

Purpose: To demonstrate the selective functionalization of the Iodo-position in the presence of Chlorine.

  • Reagents: 2-iodo-4-chloropyrimidine (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 45°C (Critical: Do not exceed 60°C to prevent reaction at the Chloro-position).

    • Monitor by TLC/LCMS. The Iodo-peak (M+) should disappear; the Chloro-product (M-I+Ph) should appear.

    • Note: If the reaction is run at 90°C, the Chloro-group may also react or hydrolyze.

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[7] Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[7] Link

  • Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Source of EGFR Halogen SAR data). Link

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. Link

  • BenchChem. (2025).[4] Comparative Analysis of Iodo and Chloro Substituent Reactivity. Link (Cited for synthetic reactivity profiles).

Sources

Validation

Regiochemical Validation of 3-Methoxy-4-Fluoroaniline Iodination: A Comparative Analytical Guide

Topic: Validating regiochemistry of iodination on 3-methoxy-4-fluoroaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The iodination o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating regiochemistry of iodination on 3-methoxy-4-fluoroaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The iodination of 3-methoxy-4-fluoroaniline presents a classic electrophilic aromatic substitution (EAS) challenge: distinguishing between the sterically hindered ortho-to-amine position (C2) and the electronically favored para-to-methoxy position (C6). For medicinal chemists—particularly those developing kinase inhibitors where this scaffold is ubiquitous—misidentifying this regioisomer can lead to erroneous Structure-Activity Relationship (SAR) data.

This guide provides a definitive technical protocol for synthesizing and, more importantly, validating the regiochemistry of the product. We compare analytical methods (1H NMR, 19F NMR, and NOESY) to establish a self-validating system for structural confirmation.

The Regiochemical Landscape

Before initiating synthesis, one must map the electronic and steric vectors influencing the substrate.

  • Substrate: 3-methoxy-4-fluoroaniline

  • Directing Groups:

    • 
       (Position 1):  Strong activator, ortho/para director.
      
    • 
       (Position 3):  Moderate activator, ortho/para director.
      
    • 
       (Position 4):  Weak deactivator, ortho/para director.
      
The Conflict

The para position relative to the amine (C4) is blocked by fluorine. This leaves two viable sites for iodination:

  • Position 2 (The "Crowded" Isomer): Located between the amino and methoxy groups. This site is electronically activated by both groups but suffers from severe 1,2,3-trisubstituted steric strain .

  • Position 6 (The "Favored" Isomer): Located ortho to the amine and para to the methoxy group. This site is electronically reinforced by the methoxy group and is significantly less sterically hindered.

Hypothesis: The reaction will overwhelmingly favor Position 6 , yielding 4-fluoro-2-iodo-5-methoxyaniline (IUPAC numbering shifts upon iodination).

Synthesis Protocol: The NIS/TFA System

While Iodine monochloride (ICl) is a traditional reagent, it is often too harsh for electron-rich anilines, leading to oxidation (tarring). We recommend N-Iodosuccinimide (NIS) activated by catalytic trifluoroacetic acid (TFA) for a cleaner transformation.

Materials
  • Substrate: 3-Methoxy-4-fluoroaniline (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Catalyst: Trifluoroacetic Acid (TFA) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve 3-methoxy-4-fluoroaniline in MeCN (0.1 M concentration) at 0°C under inert atmosphere (

    
    ).
    
  • Activation: Add TFA (0.1 eq). The slight acidity activates the NIS and prevents oxidation of the aniline nitrogen.

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with 10% aqueous

    
     to remove excess iodine (solution turns from brown/red to pale yellow). Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Comparative Analytical Validation

This section compares three analytical techniques to confirm the iodine position. The 1H NMR method is the most efficient "Go/No-Go" decision point.

Method A: 1H NMR (The Coupling Constant Test)

This is the primary validation tool. You must analyze the coupling constants (


) of the remaining aromatic protons.
  • Scenario 1: Iodine at C6 (Major/Desired)

    • Remaining Protons: H3 and H6 (relative to product numbering).

    • Spatial Relationship: They are para to each other.

    • Expected

      
      :  ~0 Hz (Singlets, or weak coupling < 1 Hz).
      
    • Observation: You will see two distinct signals. Each may be split by Fluorine (

      
      ), but they will not  split each other significantly.
      
  • Scenario 2: Iodine at C2 (Minor/Undesired)

    • Remaining Protons: H5 and H6.

    • Spatial Relationship: They are ortho to each other.

    • Expected

      
      :  8.0 – 9.0 Hz.
      
    • Observation: You will see two doublets (further split by Fluorine) with a clear, large ortho coupling constant.

Method B: 19F NMR (The Fluorine Split)

Fluorine coupling provides a secondary confirmation layer.

  • Desired Isomer: The Fluorine is ortho to one proton and para to the other (structurally).

  • Undesired Isomer: The Fluorine is ortho to one proton and meta to the other.

  • Verdict: Less intuitive than 1H NMR but useful if proton signals are overlapped by solvent.

Method C: 2D NOESY (The Spatial Lock)

If 1H NMR signals are broadened or ambiguous, NOESY provides definitive spatial proof.

  • Experiment: Look for a cross-peak between the Methoxy protons (

    
    )  and the Aromatic Protons .
    
  • Desired Isomer: The

    
     group is at C5. The proton at C6 is ortho to it. You should see a strong NOE correlation between the 
    
    
    
    and one aromatic proton.
  • Undesired Isomer: The

    
     group is flanked by Iodine and the Amine. There are no  aromatic protons ortho to the methoxy group.
    
  • Result:Presence of NOE (OMe -> Ar-H) = Desired Product.

Data Summary & Decision Matrix

The following table summarizes the expected data for the desired product versus the potential minor isomer.

FeatureDesired Product (4-fluoro-2-iodo-5-methoxyaniline)Undesired Isomer (6-iodo-3-methoxy-4-fluoroaniline)
Iodine Position C6 (relative to starting material)C2 (relative to starting material)
Steric Environment UnhinderedHighly Crowded (1,2,3-trisubstituted)
1H NMR Pattern Two Singlets (or doublets only due to F)Two Doublets (

Hz)

Coupling
Para (< 1 Hz) Ortho (8-9 Hz)
NOESY (

)
Strong Signal (H is adjacent to OMe)No Signal (Iodine blocks H)
19F Coupling

Hz,

Hz

Hz,

Hz

Visualizing the Logic

The following diagrams illustrate the reaction pathway and the analytical decision tree.

Diagram 1: Reaction Pathway & Steric Selection[1]

ReactionPathway cluster_legend Legend Start Substrate Reagent Reagents Major Major Product (Para-coupling) Minor Minor Product (Ortho-coupling) SM 3-Methoxy-4-fluoroaniline NIS NIS / TFA (Electrophilic Iodination) SM->NIS TS_Major Transition State C6 (Less Steric Hindrance) NIS->TS_Major Preferred path TS_Minor Transition State C2 (Steric Clash: NH2/OMe) NIS->TS_Minor Disfavored Prod_Major 4-fluoro-2-iodo-5-methoxyaniline (Target) TS_Major->Prod_Major Prod_Minor Isomer B (Sterically Disfavored) TS_Minor->Prod_Minor

Caption: Reaction pathway showing the kinetic preference for the C6 position due to steric hindrance at C2.

Diagram 2: Analytical Decision Tree

DecisionTree Start Isolate Product Run 1H NMR (DMSO-d6) CheckJ Analyze Aromatic Region Check J(H-H) Coupling Start->CheckJ Para Signals appear as Singlets or d (J < 1Hz) CheckJ->Para No large splitting Ortho Signals appear as Doublets (J = 8-9Hz) CheckJ->Ortho Large splitting Ambiguous Signals Broad/Unclear? CheckJ->Ambiguous Overlapping peaks Result_Correct CONFIRMED Target Regioisomer Para->Result_Correct Result_Wrong REJECT Wrong Regioisomer Ortho->Result_Wrong NOESY Run 2D NOESY Ambiguous->NOESY CheckNOE Check OMe to Ar-H Crosspeak NOESY->CheckNOE CheckNOE->Result_Correct Crosspeak Present CheckNOE->Result_Wrong No Crosspeak

Caption: Step-by-step logic for validating the regiochemistry using NMR coupling constants and NOESY correlations.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2][3] Tetrahedron Letters, 43(29), 5047–5048.

  • Sutherland, A., et al. (2016).[1] Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(2), 772–780.

  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Guides: Fluorine Coupling. University of Wisconsin-Madison.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

Sources

Comparative

Infrared (IR) spectroscopy peaks for amino and methoxy groups

Title: Spectral Fingerprinting: A Comparative Guide to Amino and Methoxy Group Analysis via FTIR Executive Summary In structural elucidation and pharmaceutical quality control, distinguishing between amino ( / ) and meth...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectral Fingerprinting: A Comparative Guide to Amino and Methoxy Group Analysis via FTIR

Executive Summary In structural elucidation and pharmaceutical quality control, distinguishing between amino (


/

) and methoxy (

) functionalities is a frequent yet critical challenge. While Nuclear Magnetic Resonance (NMR) is definitive for backbone structure, Fourier Transform Infrared (FTIR) spectroscopy provides the rapid, cost-effective "fingerprint" required for raw material identification and solid-state characterization. This guide compares the vibrational signatures of these two groups, analyzes the impact of sampling techniques (ATR vs. Transmission), and provides a self-validating protocol for researchers.

The Vibrational Landscape: Mechanisms of Action

To interpret peaks accurately, one must understand the underlying physics. The vibrational frequency (


) is governed by Hooke’s Law, dependent on bond strength (force constant, 

) and reduced mass (

).
  • Amino Groups (

    
    ):  The 
    
    
    
    bond is highly polar. Its stretching vibrations are significantly affected by hydrogen bonding (H-bonding). In the solid state, this results in peak broadening and shifting. The "scissoring" bending mode is a critical secondary confirmation often overlooked.
  • Methoxy Groups (

    
    ):  The 
    
    
    
    bond is strong and polar, leading to intense absorption in the fingerprint region. Unlike amines, the oxygen in a methoxy group acts only as an H-bond acceptor, not a donor. Consequently, its spectral bands are generally sharper and less sensitive to concentration-dependent shifts than amino bands.

Amino Group Profiling ( , )

The amino signature is defined by the "N-H Stretch Doublet" in primary amines.

  • Primary Amines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Exhibit two distinct bands in the 
    
    
    
    region.[1][2][3]
    • Asymmetric Stretch: Higher frequency (

      
      ).
      
    • Symmetric Stretch: Lower frequency (

      
      ).
      
    • Mechanism:[4] The two hydrogen atoms vibrate in-phase (symmetric) or out-of-phase (asymmetric).

  • Secondary Amines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Exhibit a single  weak band in the 
    
    
    
    range.[1][3][5][6]
  • Diagnostic Artifacts: The "Scissoring" band (

    
     bending) appears near 
    
    
    
    . This is crucial for distinguishing amines from hydroxyl (
    
    
    ) groups, which stretch in the same high-frequency region but lack a bending mode at this specific wavenumber.

Methoxy Group Profiling ( )

The methoxy group is identified by a combination of high-frequency


 specificity and low-frequency 

intensity.
  • The "Methoxy Stretch" (

    
    ):  While often buried in the alkyl region, the symmetric 
    
    
    
    stretch of the methyl group attached to oxygen is distinct. It often appears as a sharp shoulder or peak just below the main alkyl
    
    
    absorptions.
  • The C-O-C Asymmetric Stretch (

    
    ): 
    
    • Aliphatic Ethers:

      
      .
      
    • Aryl Alkyl Ethers (e.g., Anisole derivatives):

      
       (Asymmetric) and 
      
      
      
      (Symmetric).
    • Note: These bands are typically the strongest in the spectrum, rivaling carbonyls in intensity.[7][8]

Comparative Analysis: The Data Matrix

The following table synthesizes the diagnostic peaks. Note that wavenumbers are approximate and solvent/matrix dependent.

FeaturePrimary Amino (

)
Secondary Amino (

)
Methoxy (

)
High Freq. Stretch Doublet (

)
Singlet (

)
None in this region
C-H / N-H Specificity Broadened by H-bondingWeak intensitySharp shoulder

(C-H adj. to O)
Fingerprint Region

Stretch:

(Medium)

Stretch:

(Medium)

Stretch
:

(Very Strong )
Bending Mode Scissoring :

Weak/AbsentAbsent in this region
H-Bonding Effect High (Concentration dependent)ModerateLow (Acceptor only)
Decision Logic for Structural Elucidation

AminoVsMethoxy Start Analyze Region > 3000 cm⁻¹ Check3300 Peaks at 3300-3500 cm⁻¹? Start->Check3300 Doublet Doublet Observed Check3300->Doublet Yes (2 bands) Singlet Singlet Observed Check3300->Singlet Yes (1 band) NoPeak No Significant Peak Check3300->NoPeak No Check1600 Check 1600 cm⁻¹ (Scissoring) Doublet->Check1600 Secondary Secondary Amine (-NHR) Singlet->Secondary CheckMethoxy Check 2815-2850 cm⁻¹ (C-H Stretch) NoPeak->CheckMethoxy Primary Primary Amine (-NH₂) Check1600->Primary Band Present CheckCO Check 1000-1300 cm⁻¹ (Strong C-O) CheckMethoxy->CheckCO Shoulder Present MethoxyConfirmed Methoxy Group (-OCH₃) CheckCO->MethoxyConfirmed Strong Band TertiaryAmine Tertiary Amine (Check C-N only) CheckCO->TertiaryAmine Weak/No Band

Figure 1: Logic flow for distinguishing Amino vs. Methoxy functionalities based on spectral bands.

Experimental Protocol: ATR vs. Transmission

Protocol: Validated ATR Acquisition
  • Crystal Selection: Use a Diamond or ZnSe crystal.[9]

    • Caution: ZnSe is brittle; do not use with abrasive powders. Diamond is robust but has a phonon absorption band at

      
       (usually non-interfering for amines/methoxy).
      
  • Background Scan: Acquire an air background (32 scans min) immediately prior to sampling to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • Solids: Place 5–10 mg of sample on the crystal. Apply pressure using the anvil until the "force gauge" (if equipped) reads optimal contact.

    • Liquids: A single drop suffices.

  • Acquisition:

    • Resolution:

      
      .[10]
      
    • Scans: 32 (routine) or 64 (high noise).

  • ATR Correction (Crucial Step):

    • ATR penetration depth (

      
      ) is wavelength-dependent (
      
      
      
      ). This causes peaks at lower wavenumbers (fingerprint region) to appear relatively stronger than in transmission spectra.
    • Action: Apply "ATR Correction" algorithm in your software (e.g., OMNIC, OPUS) before comparing to standard libraries.

Workflow Diagram

ExperimentWorkflow Prep Sample Prep (Dry/Homogenize) Bg Background Scan (Air) Place Apply Sample (High Pressure Contact) Bg->Place Scan Acquisition (4 cm⁻¹, 32 scans) Place->Scan Process Post-Processing (ATR Correction) Scan->Process

Figure 2: Standardized workflow for ATR-FTIR data acquisition.

Troubleshooting & Artifacts

  • The "Wet Sample" Error: Amine salts (e.g., Hydrochloride salts) are hygroscopic. Absorbed water creates a massive broad peak at

    
     that obliterates the N-H doublet.
    
    • Solution: Dry sample in a desiccator or vacuum oven before scanning.

  • Amine Salts (

    
    ):  If your sample is a salt, the N-H stretch shifts dramatically to 
    
    
    
    and becomes broad and multiple, often overlapping with C-H stretches.
  • Overlapping Peaks: The C-O stretch of methoxy (

    
    ) can overlap with C-N stretches.
    
    • Differentiation: Look for the N-H stretch at

      
      .[3][5][6] If absent, and the 
      
      
      
      peak is strong, it is likely Methoxy (or Ester).

References

  • NIST Mass Spectrometry Data Center. "Quantitative Infrared Database." National Institute of Standards and Technology (NIST).[11] Available at: [Link]

  • Specac Application Notes. "Interpreting Infrared Spectra: Amines and Ethers." Specac Ltd. Available at: [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." LibreTexts. Available at: [Link]

  • Bruker Optics. "FT-IR Spectroscopy - ATR vs Transmission." Bruker. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-2-iodo-3-methoxyaniline proper disposal procedures

Operational Guide: Safe Disposal and Management of 4-Fluoro-2-iodo-3-methoxyaniline Executive Summary & Chemical Profile Objective: To provide an authoritative, self-validating protocol for the disposal of 4-Fluoro-2-iod...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 4-Fluoro-2-iodo-3-methoxyaniline

Executive Summary & Chemical Profile

Objective: To provide an authoritative, self-validating protocol for the disposal of 4-Fluoro-2-iodo-3-methoxyaniline . Standard organic waste procedures are insufficient due to the presence of mixed halogens (Fluorine/Iodine) and the aniline moiety.

Core Hazard Insight: This compound presents a dual-threat profile. The aniline core poses a risk of methemoglobinemia (cyanosis) via dermal absorption, while the iodine substituent introduces light sensitivity and potential for elemental iodine liberation upon decomposition. The fluorine atom necessitates incineration with specific scrubbing capabilities to prevent hydrofluoric acid (HF) emission.

Table 1: Chemical Hazard & Property Profile
PropertySpecificationOperational Implication
Chemical Class Halogenated Aniline / Aryl EtherToxic / Irritant / Sensitizer
Physical State Solid (typically off-white/brown)Dust inhalation risk; requires N95/P100 protection.
Reactivity Light Sensitive; Acid IncompatibleStore in amber vials; DO NOT mix with strong acids (risk of HI/HF release).
Toxicity Acute Tox.[1][2] (Oral/Dermal/Inhal.)[1][2]Skin absorption is the primary vector. Double-gloving is mandatory.
Waste Stream Halogenated Organic Strictly segregated from non-halogenated solvents.

Pre-Disposal Risk Assessment & Segregation

Before initiating disposal, you must validate the waste matrix. The presence of iodine makes this compound incompatible with strong oxidizers (e.g., Nitric Acid), which can oxidize iodide to elemental iodine (


), causing toxic purple vapor release.
Segregation Rules (The "Never-Mix" List):
  • Strong Oxidizers: Nitric acid, Peroxides, Permanganates.

  • Acid Chlorides: Risk of violent exothermic reaction.

  • Aluminum/Magnesium Powder: Potential for Wurtz-type coupling reactions (fire hazard).

Waste Classification Decision Matrix

The following logic flow ensures the material enters the correct waste stream to minimize cost and maximize safety.

DisposalLogic Start Waste Generation: 4-Fluoro-2-iodo-3-methoxyaniline State Physical State? Start->State Solid Pure Solid / Debris State->Solid Solid Liquid Solution / Mother Liquor State->Liquid Dissolved StreamA STREAM A: Solid Toxic Waste (Halogenated) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolv No Halogens StreamB STREAM B: Liquid Halogenated Waste HaloSolv->StreamB NonHaloSolv->StreamB Contaminant overrides solvent (Must treat as Halogenated) Treatment FINAL DISPOSAL: High-Temp Incineration (w/ HF/HI Scrubbers) StreamA->Treatment StreamB->Treatment

Figure 1: Waste stream classification logic. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated/iodinated solute forces the entire mixture into the Halogenated Waste stream.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Scope: Expired chemicals, weighing paper, contaminated gloves, and spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers due to potential corrosion from slow halogen release.

  • Primary Containment: Place the solid waste into a clear polyethylene bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Constituents: "4-Fluoro-2-iodo-3-methoxyaniline, Solid Debris."

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • Critical Note: Write "CONTAINS FLUORINE AND IODINE" clearly on the tag. This alerts the disposal facility to use scrubbers during incineration [1].

  • Storage: Store in a cool, dark cabinet until pickup. Light degrades the iodine bond, potentially pressurizing the container over long periods.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Scope: Reaction mixtures, HPLC waste, or washing solvents.[3]

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • If Acidic (<4): Neutralize slowly with Sodium Bicarbonate to prevent acid-catalyzed deiodination.

    • If Basic (>10): Neutralize with dilute Acetic Acid to prevent hydrolysis.

  • Solvent Segregation:

    • Pour into the Halogenated Waste carboy (typically red or yellow tagged).

    • Why? Even if the solvent is Ethanol (non-halogenated), the solute (4-Fluoro-2-iodo-3-methoxyaniline) introduces halogens. Mixing this into a non-halogenated fuel blending stream is a regulatory violation (RCRA) and damages incinerators [2].

  • Self-Validating Step: Visually inspect the waste carboy.

    • Observation: If the liquid turns purple/violet, elemental iodine (

      
      ) has been liberated.
      
    • Action: Add a small amount of Sodium Thiosulfate solution until the color clears. This reduces volatile

      
       back to stable iodide (
      
      
      
      ), preventing toxic vapor release in the waste room.

Emergency Procedures (Spills)

  • Small Spill (Solid):

    • Don PPE (Nitrile gloves x2, Lab coat, Safety glasses, N95 mask).

    • Cover spill with wet paper towels to prevent dust generation.

    • Scoop into the Solid Waste container (Protocol A).

    • Clean surface with a Sodium Thiosulfate solution (5%) to neutralize any iodine residues, followed by soapy water.

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[4]

    • Observation: Monitor for signs of methemoglobinemia (blue lips/fingernails) for 24 hours. Aniline derivatives can have delayed systemic effects [3].

Regulatory Compliance (RCRA/EPA)

While 4-Fluoro-2-iodo-3-methoxyaniline does not have a specific "P" or "U" list code, it is regulated under the "Generator Knowledge" clause of RCRA.

  • Waste Code Assignment:

    • D001: If dissolved in ignitable solvents (Flash point <60°C).

    • F002: If dissolved in spent halogenated solvents (e.g., Methylene Chloride).

    • Toxic (Non-Specific): If solid.

  • Manifest Description: "Waste Toxic Solids, Organic, N.O.S. (Fluoro-iodo-anisidine derivative)."

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Available at: [Link]

  • PubChem. 4-Fluoro-2-methoxyaniline (Structural Analog) Safety Data Sheet. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline and Derivatives: Methemoglobinemia Hazards. OSHA Occupational Chemical Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-2-iodo-3-methoxyaniline

Executive Summary & Risk Context 4-Fluoro-2-iodo-3-methoxyaniline is a highly specialized intermediate, likely utilized in the synthesis of kinase inhibitors or other small molecule therapeutics. As a halogenated aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Fluoro-2-iodo-3-methoxyaniline is a highly specialized intermediate, likely utilized in the synthesis of kinase inhibitors or other small molecule therapeutics. As a halogenated aniline derivative, it presents a dual-threat profile: the acute systemic toxicity characteristic of anilines (methemoglobinemia) combined with the enhanced lipophilicity provided by the fluorine and iodine atoms.

The Critical Hazard: Standard laboratory nitrile gloves (4 mil) are often insufficient for prolonged protection against halogenated anilines. The lipophilic nature of this compound allows it to permeate standard glove materials more rapidly than unsubstituted aniline.

Core Directive: Treat this compound as a "Skin-Lethal" agent. Absorption is silent; symptoms (cyanosis) are delayed.

Hazard Profile & Mechanistic Risk Assessment

To select the correct PPE, we must understand the mechanism of toxicity.

Hazard ClassMechanism of ActionCritical Implication for PPE
Acute Dermal Toxicity Lipophilic Absorption: The Fluorine/Iodine substituents increase the partition coefficient (LogP), facilitating rapid transport across the stratum corneum.Glove selection is the single most critical safety factor.
Systemic Toxicity Methemoglobinemia: Once absorbed, the aniline moiety oxidizes hemoglobin (

) to methemoglobin (

), stripping blood of oxygen-carrying capacity.
Respiratory protection is mandatory to prevent mucosal absorption.
Chemical Reactivity C-I Bond Lability: The carbon-iodine bond is weak. Exposure to light or oxidizers can release iodine radicals or free iodine (

).
Eye protection must account for potential lachrymatory decomposition products.
Risk Logic Visualization

RiskAssessment Compound 4-Fluoro-2-iodo-3-methoxyaniline Prop1 Aniline Moiety Compound->Prop1 Prop2 Halogenation (F, I) Compound->Prop2 Risk1 Methemoglobinemia Prop1->Risk1 Risk2 Rapid Dermal Absorption Prop2->Risk2 Control1 Resp: P100/N95 Risk1->Control1 Mitigation Control2 Skin: Laminate/Double Nitrile Risk2->Control2 Mitigation

Figure 1: Mechanistic pathway from chemical structure to PPE selection logic.

PPE Matrix: The "Self-Validating" Protocol

Do not rely on generic "wear gloves" advice. Use this matrix based on permeation kinetics of analogous halogenated anilines.

A. Hand Protection (The Primary Barrier)
Glove TypeMaterial ThicknessEstimated BreakthroughUse Case
Silver Shield / 4H Laminate (PE/EVOH)> 480 minsMandatory for spill cleanup or immersion.
Double Nitrile (High Grade) Outer: 8 mil / Inner: 4 mil15–30 minsAcceptable for weighing/transferring solids only.
Standard Latex ~4-6 mil< 2 mins FORBIDDEN. Do not use.

The "Double-Glove" Protocol:

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/purple) to act as a breach indicator.

  • Outer Layer: 8 mil Nitrile or Neoprene (Long cuff).

  • Validation: If the outer glove rips or is splashed, the inner glove provides the 30 seconds needed to retreat to a sink.

B. Respiratory & Eye Protection
  • Solids (Powder/Crystal): N95 respirator is the minimum. A P100 half-mask is recommended if handling >500mg due to potential dust generation.

  • Solutions: If dissolved in volatile solvents (DCM, Methanol), work strictly in a fume hood. If hood access is compromised, a full-face respirator with Organic Vapor (OV) cartridges is required.

  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts (a direct route to systemic absorption).

Operational Workflow: Weighing & Transfer

Handling solid halo-anilines generates static charge, causing "jumping" crystals that contaminate balances.

HandlingProtocol Start Start: Weighing Protocol Prep 1. Don PPE (Double Glove) 2. Place Balance in Hood Start->Prep Static 3. Use Anti-Static Gun/Bar on Spatula & Vial Prep->Static Transfer 4. Transfer Solid (Do NOT use plastic weighing boats) Static->Transfer Clean 5. Wipe Balance with Methanol-Dampened Tissue Transfer->Clean Waste 6. Dispose Tissue as Hazardous Waste Clean->Waste

Figure 2: Step-by-step workflow to minimize contamination during weighing.

Key Technical Nuance:

  • Avoid Plastic Weigh Boats: Halogenated anilines can stick to plastics via static and lipophilic interaction. Use glass weighing vials or aluminum foil to ensure quantitative transfer and minimize residue.

Emergency Response & Decontamination

Scenario: Glove Breach or Skin Contact [1]

  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the pores.

  • Flush: Immediately place affected area under tepid water for 15 minutes.

  • Soap: Use a lipophilic surfactant (e.g., dish soap) rather than standard hand soap to solubilize the halo-aniline.

  • Medical: Seek observation. Methemoglobinemia symptoms (blue lips, fatigue) can be delayed 2–4 hours.

Scenario: Spills (>100 mg)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and P100 respirator.

  • Neutralization: Do not use bleach (oxidizers can react with the Iodine). Use a simple absorbent (vermiculite) followed by a soap/water wash of the surface.

Disposal & Waste Management

Proper disposal prevents environmental contamination and downstream hazards.[2]

  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Keep separate from Strong Oxidizers (e.g., Nitric Acid, Peroxides).

    • Reasoning: Oxidizers can cleave the C-I bond, releasing elemental iodine (

      
      ) vapors within the waste container, leading to pressure buildup or corrosion.
      
  • Labeling: Explicitly mark "Toxic" and "Potential Sensitizer."

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-methoxyaniline (Anisidine).[3] [Used as Read-Across Analog for Toxicity]. Retrieved from [Link]

Sources

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